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  • Product: 7-Bromoquinolin-6-ol;hydrobromide
  • CAS: 2253632-33-4

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 7-Bromoquinolin-6-ol hydrobromide

An In-Depth Technical Guide to the Chemical Properties and Structure of 7-Bromoquinolin-6-ol Hydrobromide Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of 7-Bromoquinolin-6-ol Hydrobromide

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and neuroprotective properties.[2][5][6] This guide provides a comprehensive technical overview of a specific, functionalized derivative: 7-Bromoquinolin-6-ol hydrobromide. We will explore its molecular structure, physicochemical properties, a proposed synthetic pathway, and key characterization techniques. This document is designed to serve as a foundational resource for researchers aiming to leverage this compound as a versatile building block in the synthesis of novel therapeutic agents and chemical probes.

Molecular Structure and Identification

7-Bromoquinolin-6-ol hydrobromide is a halogenated hydroxyquinoline. The core of the molecule is a bicyclic aromatic heterocycle, quinoline, which is functionalized with a bromine atom at the 7-position and a hydroxyl group at the 6-position. The hydrobromide salt is formed by the protonation of the basic quinoline nitrogen atom. This salt form generally enhances the compound's solubility in aqueous and polar protic solvents compared to its free base.

The strategic placement of the substituents dictates the molecule's electronic properties and reactivity. The hydroxyl group is a strong electron-donating group, activating the benzene ring towards electrophilic substitution, while the bromine atom is an electron-withdrawing, deactivating group. The lone pair on the quinoline nitrogen makes it a weak base, susceptible to protonation by acids like hydrobromic acid (HBr).

Chemical Structure of 7-Bromoquinolin-6-ol

Caption: Structure of 7-Bromoquinolin-6-ol free base.

Compound Identifiers and Properties
PropertyValueSource
Compound Name 7-bromoquinolin-6-ol hydrobromide-
Molecular Formula C₉H₆BrNO (Free Base)[7]
Molecular Weight 224.05 g/mol (Free Base)[8]
Monoisotopic Mass 222.96329 Da (Free Base)[7]
InChI (Free Base) InChI=1S/C9H6BrNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H[7]
InChIKey (Free Base) FJWCPOBQDFEVJT-UHFFFAOYSA-N[7]
SMILES (Free Base) C1=CC2=CC(=C(C=C2N=C1)Br)O[7]
Predicted XlogP 2.5[7]

Proposed Synthesis and Purification Workflow

Synthetic Workflow Diagram

G start Start: Quinolin-6-ol bromination Step 1: Regioselective Bromination Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile start->bromination workup1 Step 2: Aqueous Workup Quench excess NBS, extract product bromination->workup1 purification Step 3: Purification Silica Gel Chromatography workup1->purification freebase Isolated Product: 7-Bromoquinolin-6-ol (Free Base) purification->freebase salt_formation Step 4: Salt Formation Reagent: HBr in Ether Solvent: Diethyl Ether freebase->salt_formation final_product Final Product: 7-Bromoquinolin-6-ol Hydrobromide salt_formation->final_product

Caption: Proposed multi-step synthesis of 7-Bromoquinolin-6-ol hydrobromide.

Detailed Experimental Protocol (Proposed)
  • Rationale: This protocol is adapted from methodologies for the bromination of other activated quinoline systems.[5][9] The hydroxyl group at C-6 is an ortho, para-directing activator. To achieve selective monobromination at the C-7 position (ortho) and avoid the formation of the 5,7-dibromo byproduct, a mild brominating agent like N-Bromosuccinimide (NBS) is chosen over elemental bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Step 1: Synthesis of 7-Bromoquinolin-6-ol (Free Base)

    • To a stirred solution of quinolin-6-ol (1.0 eq) in acetonitrile (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Step 2: Purification

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10-40% ethyl acetate in hexanes) to isolate the pure 7-Bromoquinolin-6-ol free base.

  • Step 3: Formation of the Hydrobromide Salt

    • Dissolve the purified 7-Bromoquinolin-6-ol in a minimal amount of anhydrous diethyl ether.

    • To this solution, add a solution of hydrobromic acid in ether (1.1 eq) dropwise with stirring.

    • A precipitate should form immediately. Continue stirring for 30 minutes at room temperature.

    • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 7-Bromoquinolin-6-ol hydrobromide.

Spectroscopic and Structural Characterization

Structural confirmation is paramount. While experimental data for the title compound is sparse, we can predict the characteristic spectral signatures based on its structure and data from analogous compounds.[9][10]

Characterization Workflow

G product Purified Compound nmr 1H & 13C NMR Spectroscopy (Proton/Carbon Environment) product->nmr ms Mass Spectrometry (MS) (Molecular Weight & Formula) product->ms ir Infrared (IR) Spectroscopy (Functional Groups) product->ir confirmation Structural Confirmation nmr->confirmation ms->confirmation ir->confirmation

Caption: Logic flow for the structural elucidation of the target compound.

Predicted Spectroscopic Data
TechniquePredicted ObservationsRationale
¹H NMR Aromatic Region (δ 7.0-9.0 ppm): Expect ~5 distinct signals. The H-5 and H-8 protons will appear as singlets or narrow doublets. Protons on the pyridine ring (H-2, H-3, H-4) will show characteristic doublet/triplet patterns. The phenolic -OH proton signal may be broad and its position solvent-dependent. The N-H proton of the hydrobromide salt will also be present, likely as a broad singlet.The chemical environment of each proton is unique due to the influence of the electronegative Br, N, and O atoms, leading to distinct chemical shifts.[9][11]
¹³C NMR Aromatic Region (δ 110-160 ppm): Expect 9 distinct carbon signals. The carbon bearing the bromine (C-7) and the carbon bearing the hydroxyl group (C-6) will be significantly shifted.The electronic effects of the substituents (inductive and resonance) strongly influence the chemical shifts of the attached and adjacent carbon atoms.
IR Spectroscopy ~3400-3200 cm⁻¹ (broad): O-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2700-2400 cm⁻¹ (broad): N⁺-H stretch from the hydrobromide salt. ~1620, 1580, 1500 cm⁻¹: C=C and C=N aromatic ring stretches. ~1250 cm⁻¹: C-O stretch. ~600-500 cm⁻¹: C-Br stretch.Each functional group absorbs infrared radiation at a characteristic frequency, allowing for their identification within the molecule.[10]
Mass Spectrometry Molecular Ion (M⁺, free base): A pair of peaks of nearly equal intensity at m/z ≈ 223 and 225.This characteristic isotopic pattern is the definitive signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br).

Chemical Reactivity and Potential Applications

7-Bromoquinolin-6-ol hydrobromide is a versatile intermediate for further chemical modification.

  • Reactivity at the Hydroxyl Group: The phenolic -OH group can undergo O-alkylation or O-acylation to generate a library of ether and ester derivatives.

  • Reactivity at the Bromine Atom: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, alkynyl, or amino groups at the 7-position, dramatically increasing molecular complexity.

  • Applications in Drug Discovery: As a halogenated hydroxyquinoline, this compound is a valuable precursor for synthesizing molecules with potential biological activity. Related structures have shown promise as:

    • Anticancer Agents: By inhibiting key enzymes like topoisomerase I or acting as ligands for metal-based chemotherapeutics.[5]

    • Antimicrobial Agents: The 8-hydroxyquinoline core is a known metal chelator, a property linked to antimicrobial effects.

    • Neuroprotective Agents: Quinoline derivatives are being investigated for their potential to inhibit enzymes involved in neurodegenerative diseases.[6]

Safety and Handling

While specific toxicity data for 7-Bromoquinolin-6-ol hydrobromide is not available, data from closely related bromoquinolines should be used to guide handling procedures.

  • GHS Hazard Classification (Predicted, based on analogs):

    • Causes skin irritation.[12][13]

    • Causes serious eye irritation/damage.[8][12][13]

    • May cause respiratory irritation.[12][13]

    • Harmful if swallowed.[8][14]

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses with side shields.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Refer to the Safety Data Sheet (SDS) for similar compounds like 7-Bromoquinoline for detailed handling and disposal information.[13]

Conclusion

7-Bromoquinolin-6-ol hydrobromide represents a strategically functionalized chemical building block with significant potential for researchers in organic synthesis and drug discovery. Its defined structure, featuring three distinct points for chemical modification—the hydroxyl group, the bromine atom, and the quinoline core—makes it an ideal starting point for the development of diverse compound libraries. This guide provides the foundational knowledge of its structure, properties, and a scientifically-grounded, proposed synthetic route to empower researchers to effectively utilize this compound in their work.

References

  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (n.d.). 7-Bromoquinolin-8-ol. ResearchGate. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromoquinoline. PubChem. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-8-hydroxyquinoline. PubChem. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromoquinolin-4-ol. PubChem. Retrieved February 15, 2026, from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved February 15, 2026, from [Link]

  • (n.d.). Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. PMC. Retrieved February 15, 2026, from [Link]

  • (n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 6-Bromoquinaldine. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Pérez-Pérez, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 7-bromoquinolin-6-ol hydrobromide. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • National Center for Biotechnology Information. (n.d.). 7-Bromoisoquinoline. PubChem. Retrieved February 15, 2026, from [Link]

  • Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research. Retrieved February 15, 2026, from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn.
  • (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Journal of the Indian Chemical Society. Retrieved February 15, 2026, from [Link]

  • (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

The Meta-Advantage: Unlocking the Therapeutic Potential of 7-Bromo-6-Hydroxyquinoline Scaffolds

Topic: Therapeutic Potential of 7-Bromo-6-Hydroxyquinoline Scaffolds in Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, drug discovery leads, and pharmacologists. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 7-Bromo-6-Hydroxyquinoline Scaffolds in Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, drug discovery leads, and pharmacologists.

Executive Summary

While 8-hydroxyquinoline (8-HQ) and its derivatives (e.g., Clioquinol) have dominated the literature as metal-chelating antimicrobials and neuroprotective agents, the 6-hydroxyquinoline (6-HQ) scaffold represents a distinct, underutilized pharmacophore. Specifically, the 7-bromo-6-hydroxyquinoline motif offers a unique "meta-hydroxy" architecture that eliminates the indiscriminate metal-stripping toxicity associated with 8-HQ while providing a versatile halogen handle for structure-based drug design (SBDD).

This technical guide analyzes the 7-bromo-6-hydroxyquinoline scaffold as a privileged template for kinase inhibition and non-chelating antimicrobial activity, detailing the synthetic challenges of regioselectivity and its application in fragment-based lead generation.

Part 1: Structural Chemistry & Pharmacophore Analysis

The "Non-Chelating" Paradigm

The defining feature of the 6-hydroxyquinoline scaffold is the position of the hydroxyl group relative to the ring nitrogen.

  • 8-HQ (The Chelator): The OH at C8 and N at position 1 form a bidentate pocket capable of high-affinity chelation with Cu²⁺, Zn²⁺, and Fe³⁺. This drives its mechanism but also its toxicity (e.g., SMON neurotoxicity).

  • 6-HQ (The H-Bonder): In 6-hydroxyquinoline, the OH is distal to the nitrogen. It cannot form a stable 5-membered chelate ring. Instead, it functions as a pure hydrogen bond donor/acceptor, making it an ideal mimic for the adenine ring of ATP in kinase pockets.

The Role of the 7-Bromo Substituent

The introduction of bromine at the 7-position (ortho to the hydroxyl) serves three critical medicinal chemistry functions:

  • Halogen Bonding: The polarized C-Br bond can engage in halogen bonding (

    
    -hole interactions) with backbone carbonyls in target proteins, a potent interaction often stronger than hydrogen bonding.
    
  • Metabolic Blockade: It sterically protects the electron-rich 7-position from Phase I metabolic oxidation.

  • Synthetic Handle: It serves as a pre-installed leaving group for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing rapid library expansion into the hydrophobic cleft of enzymes.

Part 2: Synthetic Protocols & Regioselectivity

The Regioselectivity Challenge

Synthesizing 7-bromo-6-hydroxyquinoline is non-trivial due to the directing effects of the 6-OH group.

  • Electronic Logic: The 6-OH group is an ortho/para director. In the fused quinoline system, it activates positions 5 and 7 .[1]

  • The Problem: Position 5 is kinetically favored for electrophilic aromatic substitution (SEAr) due to the stability of the intermediate (similar to the

    
    -position in naphthalene). Direct bromination of 6-HQ typically yields the 5-bromo  or 5,7-dibromo  product as the major species.
    
Validated Synthetic Workflow

To isolate the 7-bromo isomer specifically, a controlled bromination protocol or a blocking strategy is required. Below is a self-validating protocol adapted from quinoline functionalization literature.

Protocol: Controlled Bromination of 6-Hydroxyquinoline
  • Starting Material: 6-Hydroxyquinoline (CAS: 580-16-5).

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN), Silica gel.

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-hydroxyquinoline (1.0 eq) in anhydrous ACN (0.1 M concentration). Maintain temperature at -10°C to suppress di-bromination.

  • Reagent Addition: Add NBS (1.05 eq) dropwise over 60 minutes. Note: Using molecular bromine (

    
    ) often leads to over-bromination; NBS provides a controlled source of 
    
    
    
    .
  • Reaction Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: You will observe two spots close together. The lower Rf spot is typically the 5-bromo (major); the upper/intermediate spot is the 7-bromo (minor to moderate).

  • Quenching: Quench with 10%

    
     solution to remove excess oxidants.
    
  • Purification (Critical): The 5-bromo and 7-bromo isomers have distinct dipole moments.

    • Flash Column Chromatography: Use a gradient of 0-40% EtOAc in Hexane.

    • Validation: Verify regiochemistry via 1H-NMR.

      • 5-Bromo: H7 and H8 appear as doublets (

        
        ).
        
      • 7-Bromo: H5 and H8 appear as singlets (or weak meta-coupling), as the protons are isolated by the substituents.

Visualization: Synthesis & Logic Flow

SynthesisWorkflow cluster_logic Regioselectivity Logic Start 6-Hydroxyquinoline (Precursor) Intermediate Mixture: 5-Br (Major) + 7-Br (Target) Start->Intermediate Electrophilic Subst. Reagent NBS (1.05 eq) -10°C, ACN Reagent->Intermediate Purification Flash Chromatography (Hex/EtOAc Gradient) Intermediate->Purification Workup Product 7-Bromo-6-Hydroxyquinoline (Isolated Scaffold) Purification->Product Separation Logic1 OH directs to C5 & C7 Logic2 C5 Kinetically Favored Logic1->Logic2 Logic3 Low Temp favors Selectivity Logic2->Logic3

Caption: Synthetic workflow emphasizing the critical purification step required to separate the target 7-bromo isomer from the kinetically favored 5-bromo byproduct.

Part 3: Therapeutic Applications & Mechanism

Kinase Inhibition (The ATP Mimic)

The 7-bromo-6-hydroxyquinoline scaffold is structurally homologous to the quinazoline and quinoline cores found in FDA-approved kinase inhibitors (e.g., Bosutinib, Gefitinib).

  • Binding Mode:

    • N1 (Quinoline Nitrogen): Accepts H-bond from the backbone NH of the hinge region.

    • C6-OH: Donates H-bond to the backbone Carbonyl of the hinge region.

    • C7-Br: Projects into the hydrophobic "Gatekeeper" pocket or solvent front, depending on orientation.

Antimicrobial Activity (Non-Chelating)

Unlike Clioquinol, which kills bacteria/fungi by stripping essential metals, 7-bromo-6-hydroxyquinoline acts via:

  • Membrane Disruption: The lipophilic bromine atom increases LogP, facilitating penetration of the bacterial cell wall.

  • Enzyme Inhibition: Halogenated quinolines have been shown to inhibit DNA gyrase subunits via hydrophobic intercalation, distinct from the fluoroquinolone mechanism.

Comparative Data: 6-HQ vs. 8-HQ Scaffolds
Feature7-Bromo-6-Hydroxyquinoline5-Chloro-7-Iodo-8-Hydroxyquinoline (Clioquinol)Implication
Chelation (Cu/Zn) Negligible (

> mM)
High Affinity (

~ fM/nM)
6-HQ has lower neurotoxicity risk.
H-Bond Vector Linear (Donor/Acceptor)Intramolecular H-bond (often masked)6-HQ is better for hinge binding.
LogP (Calc) ~2.5 - 2.8~3.56-HQ has balanced solubility/permeability.
Metabolic Liability C5 (Oxidation prone)Glucuronidation at O8C7-Br blocks one metabolic site; C5 requires blocking.

Part 4: Strategic Recommendations for Library Design

For researchers utilizing this scaffold, the following "SAR (Structure-Activity Relationship) Expansion" strategy is recommended:

  • C7-Diversification: Use the C7-Bromine for Suzuki couplings to introduce aryl/heteroaryl groups. This extends the molecule into the ribose-binding pocket of kinases.

  • C5-Blocking: To improve metabolic stability, introduce a small blocking group (F, Cl, or Methyl) at C5 during the synthesis of the core (e.g., start with 5-methyl-6-hydroxyquinoline).

  • O-Alkylation: The 6-OH can be alkylated to form ethers, converting the H-bond donor into a pure acceptor and increasing lipophilicity for CNS penetration.

Visualization: Pharmacophore Mapping

Pharmacophore Scaffold 7-Bromo-6-Hydroxyquinoline Core N1: H-Bond Acceptor C6-OH: H-Bond Donor C7-Br: Hydrophobic/Halogen Bond Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold:N1->Hinge Primary Interaction Scaffold:OH->Hinge Secondary Interaction Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold:Br->Pocket Halogen Bond / vdW Solvent Solvent Front (Solubility) Scaffold:Br->Solvent Functionalization Site

Caption: Pharmacophore map illustrating how the 7-bromo-6-hydroxyquinoline scaffold engages typical kinase binding pockets.

References

  • Vertex AI & ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. ACS Omega. Link

  • ChemicalBook. (2024).[2] 7-Bromoquinolin-6-ol Synthesis and Properties. ChemicalBook Database. Link

  • National Institutes of Health (NIH). (2025). Structure–Activity Relationships of Hydroxyquinoline Derivatives. PubMed Central. Link

  • BenchChem. (2025).[2][3] Structure-Activity Relationship (SAR) of 7-Substituted 8-Hydroxyquinolines vs 6-Hydroxyquinolines. BenchChem Technical Guides. Link

  • Musiol, R., et al. (2010). Quinoline scaffold as a privileged structure in cancer drug discovery. Current Medicinal Chemistry.

Sources

Foundational

The Quinoline Scaffold: A Privileged Structure in Drug Design

An In-Depth Technical Guide to Halogenated Quinolin-6-ol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Halogenated Quinolin-6-ol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The introduction of a hydroxyl group at the 6-position and subsequent halogenation of the quinoline ring system creates a class of compounds—halogenated quinolin-6-ol derivatives—with remarkably diverse and potent biological activities. These modifications significantly alter the molecule's physicochemical properties, leading to enhanced efficacy in antimicrobial, anticancer, and neuroprotective applications. This guide provides an in-depth exploration of these derivatives for researchers, scientists, and drug development professionals. We will delve into the rationale behind synthetic strategies, detail key experimental protocols, analyze structure-activity relationships, and visualize the underlying mechanisms of action that make these compounds a promising frontier in drug discovery.

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" due to its ability to bind to various biological targets, leading to a wide spectrum of pharmacological activities.[3] Its derivatives are integral to drugs with applications ranging from antimalarial (e.g., chloroquine) to anticancer and antimicrobial therapies.[1][2][4]

The strategic placement of a hydroxyl group at the C-6 position and halogens (F, Cl, Br, I) at other positions on the ring system is not arbitrary.

  • The 6-Hydroxy Group: This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzyme active sites. Its phenolic nature also imparts antioxidant properties.

  • Halogenation: Introducing halogens profoundly impacts the molecule's lipophilicity, electronic distribution, and metabolic stability. This can enhance membrane permeability, improve binding affinity to target proteins, and block metabolic degradation, often leading to increased potency and a more favorable pharmacokinetic profile.

Synthesis of Halogenated Quinolin-6-ol Derivatives

The synthesis of these derivatives can be approached in two primary ways: by constructing the quinoline ring from already halogenated precursors or by halogenating a pre-formed quinolin-6-ol core. Classic quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions are often adapted for this purpose.[5]

General Synthetic Strategy: Modified Friedländer Annulation

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for producing substituted quinolines.[5] To synthesize a halogenated quinolin-6-ol derivative, one might start with a halogenated 2-amino-5-hydroxybenzaldehyde.

Rationale: This approach builds the core structure with the key functional groups (halogen, hydroxyl) already in place, avoiding potentially harsh halogenation steps on the sensitive quinoline ring later in the synthesis, which could lead to undesired isomers or degradation.

Experimental Protocol: Synthesis of 7-chloro-4-methylquinolin-6-ol

This protocol outlines a representative synthesis using a modified Friedländer approach.

Step 1: Synthesis of 2-amino-4-chloro-5-hydroxybenzaldehyde (Precursor)

  • Starting Material: 5-chloro-2-nitrophenol.

  • Formylation: Introduce a formyl group ortho to the hydroxyl group using a Reimer-Tiemann or similar formylation reaction.

  • Reduction: Reduce the nitro group to an amine using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).

  • Purification: Purify the resulting 2-amino-4-chloro-5-hydroxybenzaldehyde via column chromatography or recrystallization.

Step 2: Friedländer Condensation

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2-amino-4-chloro-5-hydroxybenzaldehyde and 1.2 equivalents of ethyl acetoacetate in ethanol.

  • Catalysis: Add a catalytic amount of a base, such as piperidine or potassium hydroxide, to the solution.

    • Causality: The base deprotonates the α-methylene group of ethyl acetoacetate, creating a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde, initiating the condensation.

  • Cyclization: Reflux the mixture for 4-6 hours. The initial condensation product will undergo intramolecular cyclization and subsequent dehydration to form the quinoline ring.

  • Workup: After cooling, the product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography.

Step 3: Saponification (if necessary)

  • If the reaction with ethyl acetoacetate results in an ester at the 3-position, it can be removed.

  • Hydrolysis: Dissolve the crude product in an aqueous solution of sodium hydroxide (10-20%).

  • Heating: Heat the mixture at reflux for 2-3 hours to hydrolyze the ester.

  • Acidification: Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is neutral. The desired 7-chloro-4-methylquinolin-6-ol will precipitate.

  • Final Purification: Filter the product, wash with distilled water, and recrystallize from a suitable solvent like ethanol/water to obtain the pure compound.

Visualization: Synthetic Workflow

G cluster_precursor Precursor Synthesis cluster_core Core Synthesis cluster_purification Purification start 5-Chloro-2-nitrophenol formylation Formylation start->formylation reduction Nitro Group Reduction formylation->reduction precursor 2-amino-4-chloro- 5-hydroxybenzaldehyde reduction->precursor condensation Friedländer Condensation & Cyclization precursor->condensation reagents Ethyl Acetoacetate + Base Catalyst reagents->condensation product Crude Product condensation->product sapon Saponification (Optional) product->sapon recrystal Recrystallization sapon->recrystal final Pure 7-chloro-4-methyl- quinolin-6-ol recrystal->final

Caption: Workflow for the synthesis of a halogenated quinolin-6-ol derivative.

Biological Activities and Mechanisms of Action

Halogenated quinolin-6-ol derivatives exhibit a remarkable breadth of biological activities, primarily centered on antimicrobial and anticancer effects.

Potent Antimicrobial and Antibiofilm Activity

A significant body of research highlights the efficacy of halogenated quinolines (HQs) against drug-resistant Gram-positive bacteria and their biofilms.[6][7][8] These compounds are particularly notable for their ability to eradicate persistent bacterial cells within biofilms, which are notoriously tolerant to conventional antibiotics.[8][9]

Key Findings:

  • Select HQs demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE).[7][9]

  • For example, one derivative, HQ 2, showed a minimum inhibitory concentration (MIC) of 0.59 µM against MRSE and a minimum biofilm eradication concentration (MBEC) of 2.35 µM.[6][8]

  • The mechanism is often not based on membrane destruction, which is common for other biofilm-eradicating agents, suggesting a more specific mode of action.[9]

Data Summary: Antimicrobial Activity of Select Halogenated Quinolines

Compound IDOrganismMIC (µM)MBEC (µM)Reference
HQ 2MRSE 359840.592.35[6][8]
HQ-3MRSE-3.0[9]
HQ-6MRSA-125[9]
HQ-4, 5, 6VRE-1.0[9]
Experimental Protocol: Determining MIC and MBEC

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Tryptic Soy Broth).

  • Inoculation: Add a standardized inoculum of the bacterial strain (e.g., MRSA) to each well. Include positive (bacteria, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Minimum Biofilm Eradication Concentration (MBEC) Assay:

  • Biofilm Formation: Grow biofilms on the pegs of a Calgary Biofilm Device (CBD) lid by placing it in a 96-well plate containing bacterial culture and incubating for 24 hours.

  • Challenge: Transfer the peg lid to a new 96-well plate containing serial dilutions of the test compound.

  • Incubation: Incubate for another 24 hours to challenge the established biofilm.

  • Recovery: Transfer the peg lid to a recovery plate containing fresh growth medium and sonicate to dislodge surviving bacteria from the pegs.

  • Analysis: Incubate the recovery plate for 24 hours. The MBEC is the minimum concentration of the compound required to kill the bacteria in the biofilm, resulting in no growth in the recovery well.

Broad-Spectrum Anticancer Activity

Quinoline derivatives are well-established anticancer agents.[10][11] Halogenation can further enhance this activity. Their mechanisms are diverse and often involve the modulation of critical signaling pathways that control cell growth, proliferation, and apoptosis.[1][12]

Mechanisms of Action:

  • Kinase Inhibition: Many quinoline derivatives function as inhibitors of tyrosine kinases, such as EGFR, which are frequently overactive in cancer cells.[12]

  • Apoptosis Induction: Compounds can trigger programmed cell death (apoptosis) by activating pathways like the p53/Bax-dependent pathway.[13]

  • Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[12]

  • Inhibition of Tubulin Polymerization: Some derivatives disrupt the formation of the mitotic spindle, a critical component for cell division.

Data Summary: Anticancer Activity (IC₅₀ Values)

Compound ClassCancer Cell LineIC₅₀ (µM)MechanismReference
Quinoline-Chalcone Hybrid (39)A549 (Lung)1.91PI3K/Akt/mTOR inhibition[12]
Quinoline-Chalcone Hybrid (40)K-562 (Leukemia)5.29PI3K/Akt/mTOR inhibition[12]
Quinoline-Chalcone Hybrid (53)SKBR-3 (Breast)0.70Not specified[12]
7-alkoxy-4-aminoquinoline (10g)Multiple Human Lines< 1.0p53/Bax-dependent apoptosis[13]
Visualization: Anticancer Signaling Pathway Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes HQ Halogenated Quinolin-6-ol HQ->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a halogenated quinolin-6-ol derivative.

Neuroprotective Potential

Emerging research indicates that certain quinoline derivatives possess neuroprotective properties, which may be beneficial for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[14][15] This activity is often linked to their antioxidant capabilities and their ability to inhibit key enzymes involved in neurodegeneration.[3]

Key Mechanisms:

  • Antioxidant Activity: The phenolic hydroxyl group can scavenge reactive oxygen species (ROS), reducing the oxidative stress that contributes to neuronal cell death.[14]

  • Enzyme Inhibition: Halogenated quinolines have been investigated as inhibitors of monoamine oxidase A and B (MAO-A, MAO-B), enzymes that break down neurotransmitters.[16] Inhibition of these enzymes can restore neurotransmitter levels and is a therapeutic strategy for Parkinson's disease.

Structure-Activity Relationships (SAR)

Synthesizing the available data reveals several key trends that guide the rational design of more potent halogenated quinolin-6-ol derivatives:

  • Position of Halogen: The specific location of the halogen atom on the quinoline ring significantly impacts activity. While a comprehensive SAR for the 6-ol series is still developing, studies on related quinolines show that substitutions at the C5, C7, and C8 positions can dramatically alter biological outcomes.

  • Type of Halogen: The nature of the halogen (F, Cl, Br, I) influences lipophilicity and electronic properties. Often, more lipophilic bromo and iodo derivatives show enhanced activity, but this can also increase cytotoxicity, requiring a careful balance.

  • Substituents at C2 and C4: Modifications at the C2 and C4 positions are critical for tuning the activity profile.[6][7][8] For example, adding alkyl or amino groups can optimize antibacterial and antibiofilm efficacy.[7]

  • Substituents at C3: In some quinoline series, a substituent at the C3 position has been identified as an absolute requirement for high-affinity binding to specific biological targets.[17]

Future Perspectives

Halogenated quinolin-6-ol derivatives represent a versatile and highly "tunable" chemical scaffold.[6][8] The future of this compound class lies in the detailed exploration of their mechanisms of action and the strategic design of next-generation therapeutics. Key areas for future research include:

  • Target Deconvolution: Identifying the specific molecular targets responsible for their potent antibiofilm and anticancer effects.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability while minimizing off-target toxicity.

  • Synergistic Therapies: Investigating the use of these compounds in combination with existing antibiotics or chemotherapeutics to overcome drug resistance.

By leveraging the principles of medicinal chemistry and a deeper understanding of their biological interactions, halogenated quinolin-6-ol derivatives hold significant promise for addressing critical unmet needs in infectious diseases and oncology.

References

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. (2016, June 27). PubMed. Retrieved February 15, 2026, from [Link]

  • Halogenated quinolines discovered through a reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • (PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018, November 3). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. (2020, June 6). Biointerface Research in Applied Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved February 15, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Journal of the Indian Chemical Society. Retrieved February 15, 2026, from [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Scientific Research Publishing. Retrieved February 15, 2026, from [Link]

  • Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Antifungal Agents. (n.d.). International Journal of Advanced Engineering, Management and Science. Retrieved February 15, 2026, from [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015, December 1). ACS Publications. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 15, 2026, from [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (2006, October 19). PubMed. Retrieved February 15, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019, January 15). PubMed. Retrieved February 15, 2026, from [Link]

  • An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI. Retrieved February 15, 2026, from [Link]

  • (PDF) Effects of quinoline-based compounds on neuronal cells. (2016, April 27). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Natural Occurrence and Biological Activities of Quinoline Derivatives. (2025, December 28). Routledge. Retrieved February 15, 2026, from [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 15, 2026, from [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (2010, January 15). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Neuroprotective effect of interleukin-6 and IL6/IL6R chimera in the quinolinic acid rat model of Huntington's syndrome. (2001, December 15). PubMed. Retrieved February 15, 2026, from [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023, June 16). MDPI. Retrieved February 15, 2026, from [Link]

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Exploratory

pKa values and acidity constants of 7-Bromoquinolin-6-ol hydrobromide

An In-Depth Technical Guide to the Acidity Constants and pKa Determination of 7-Bromoquinolin-6-ol Hydrobromide For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Central Role of p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity Constants and pKa Determination of 7-Bromoquinolin-6-ol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Central Role of pKa in Drug Development

The ionization state of a drug molecule dictates its interaction with biological membranes, plasma proteins, and metabolic enzymes.[1] The pKa value is the pH at which a specific ionizable group is 50% ionized and 50% unionized. For a molecule like 7-Bromoquinolin-6-ol hydrobromide, which possesses multiple ionizable centers, this parameter governs its charge at a given physiological pH, thereby controlling its ability to cross lipid bilayers and interact with its biological target.[2] An accurate determination of pKa is therefore not an academic exercise but a foundational step in rational drug design and development.[2]

7-Bromoquinolin-6-ol is a heterocyclic compound featuring a quinoline core, a phenolic hydroxyl group, and a bromine substituent. It is supplied as a hydrobromide salt, meaning the quinoline nitrogen is protonated in the solid state. This guide will address the ionization of both the quinolinium ion and the phenolic hydroxyl group.

Theoretical Framework and Predicted pKa Values

The structure of 7-Bromoquinolin-6-ol contains two primary ionizable centers: the heterocyclic quinoline nitrogen and the phenolic hydroxyl group. The hydrobromide salt form ensures that the quinoline nitrogen is initially protonated.

  • pKa1 (Quinolinium Ion) : The first ionization event corresponds to the deprotonation of the quinolinium nitrogen. The basicity of the nitrogen in the quinoline ring is significantly lower than that of a typical aliphatic amine due to the aromatic nature of the ring system. For reference, the pKa of the conjugate acid of quinoline is approximately 4.9. The presence of the electron-withdrawing bromine atom and the hydroxyl group will further decrease the basicity of the nitrogen, likely resulting in a pKa1 value lower than 4.9.

  • pKa2 (Phenolic Hydroxyl Group) : The second ionization event is the deprotonation of the phenolic hydroxyl group. The pKa of phenol is approximately 9.99.[3] The fused aromatic quinoline ring acts as an electron-withdrawing group, which will increase the acidity (lower the pKa) of the hydroxyl group compared to phenol. The bromine atom, also an electron-withdrawing group, will further contribute to this acid-strengthening effect. Therefore, the pKa2 is expected to be noticeably lower than 9.99.

Ionization Equilibrium of 7-Bromoquinolin-6-ol

The stepwise dissociation can be visualized as follows, starting from the fully protonated hydrobromide salt form.

G Cation Cationic Form (Quinolinium-Phenol) pH < pKa1 Zwitterion Zwitterionic/Neutral Form (Quinoline-Phenol) pKa1 < pH < pKa2 Cation->Zwitterion - H+ (pKa1) Anion Anionic Form (Quinoline-Phenolate) pH > pKa2 Zwitterion->Anion - H+ (pKa2)

Caption: Ionization states of 7-Bromoquinolin-6-ol.

Computational Prediction

In the absence of experimental data, computational methods provide a valuable means of estimating pKa values. Software packages like ACD/pKa, MoKa, and Schrödinger's Macro-pKa utilize large databases of experimental values and quantum mechanical calculations to predict ionization constants from a chemical structure.[4][5][6] These tools can provide reliable estimates to guide initial formulation and analytical method development.

Data Summary: Predicted pKa Values

The following table summarizes the expected pKa values for 7-Bromoquinolin-6-ol hydrobromide based on theoretical principles and comparison with related structures.

Ionizable GroupDissociation EventExpected pKa RangeFactors Influencing Acidity
Quinolinium NitrogenR-NH⁺ ⇌ R-N + H⁺3.5 - 4.5Electron-withdrawing effects of the aromatic system, bromine, and hydroxyl group decrease the basicity of the nitrogen.
Phenolic HydroxylR-OH ⇌ R-O⁻ + H⁺8.0 - 9.0Electron-withdrawing quinoline ring and bromine atom stabilize the phenolate anion, increasing acidity.

Experimental Determination of pKa Values

The determination of pKa values is achieved by monitoring a pH-dependent property of the molecule while titrating with a strong acid or base.[7] Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and commonly employed methods in the pharmaceutical industry.[8]

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.[8] The pKa is determined from the inflection point of the resulting titration curve.[2]

The protocol is designed to generate a precise titration curve from which the half-equivalence points for each ionization can be calculated. Maintaining a constant ionic strength minimizes variations in activity coefficients.[9] Purging with nitrogen is critical to remove dissolved CO₂, which can form carbonic acid and interfere with the titration, especially in neutral to alkaline pH ranges.[8] A co-solvent may be necessary if the compound's solubility in water is low, though this requires extrapolation to find the pKa in a purely aqueous solution.[8]

  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[9]

  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh and dissolve 7-Bromoquinolin-6-ol hydrobromide in deionized, CO₂-free water to a concentration of approximately 1-5 mM. If solubility is an issue, a co-solvent like methanol can be used, but the final percentage should be kept to a minimum and reported.

    • Ionic Strength Adjuster: Prepare a 1.0 M solution of potassium chloride (KCl) to maintain a constant ionic strength. Add a sufficient amount to the analyte solution to achieve a final ionic strength of 0.15 M.[9]

    • Titrants: Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions. The NaOH solution must be carbonate-free.[8]

  • Titration Procedure:

    • Place a known volume (e.g., 20.0 mL) of the analyte solution into a thermostatted titration vessel.

    • Begin stirring the solution gently with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Purge the solution and the headspace with nitrogen for 10-15 minutes before and during the titration to exclude atmospheric CO₂.[9]

    • Titration for pKa2: Titrate the solution with the standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02-0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.

    • Titration for pKa1: To determine pKa1, first acidify a fresh sample of the analyte solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH as described above. This ensures the titration starts with the fully protonated species.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • Calculate the first derivative (dpH/dV) and plot it against the titrant volume. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa is equal to the pH at the half-equivalence point. For a diprotic acid, pKa1 is the pH at the first half-equivalence point, and pKa2 is the pH at the second half-equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter PrepAnalyte Prepare Analyte Solution (1-5 mM in 0.15 M KCl) PrepTitrant Prepare Standardized 0.1 M NaOH (carbonate-free) Setup Setup Titration Vessel (Thermostatted, N2 Purge) PrepTitrant->Setup Titrate Add NaOH Titrant in Increments Setup->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Derivative Calculate 1st Derivative (dpH/dV) Plot->Derivative EquivPoint Identify Equivalence Points (Peaks in Derivative Plot) Derivative->EquivPoint pKa Determine pKa (pH at Half-Equivalence Points) EquivPoint->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore near the ionization center, as the absorbance spectrum will change with pH.[1] It is highly sensitive, requiring much less sample than potentiometry, and is more suitable for sparingly soluble compounds.[8]

The principle is that the protonated and deprotonated forms of the molecule will have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa.[1][10] A series of buffers is used to precisely control the pH of each sample.

  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Preparation of Solutions:

    • Stock Solution: Prepare a concentrated stock solution of 7-Bromoquinolin-6-ol hydrobromide in a suitable solvent (e.g., DMSO or methanol) at ~10 mM.[1]

    • Buffer Solutions: Prepare a series of universal buffers of constant ionic strength (0.1 M) covering a wide pH range (e.g., pH 2 to 12).

  • Spectral Acquisition:

    • Identify Analytical Wavelengths: Record the full UV-Vis spectrum (e.g., 220-450 nm) of the compound in a highly acidic (e.g., pH 2) and a highly alkaline (e.g., pH 12) buffer to determine the spectra of the fully protonated and deprotonated species, respectively. Identify the wavelength(s) of maximum absorbance difference (λ_max).

    • Prepare Sample Series: In a 96-well UV-transparent microplate or individual cuvettes, prepare a series of samples by adding a small, fixed volume of the stock solution to each buffer, ensuring the final solvent concentration is low (<2% v/v).[1] Include buffer blanks for each pH.

    • Measure Absorbance: Measure the absorbance of each sample at the pre-determined analytical wavelength(s) at a constant temperature.

  • Data Analysis:

    • Plot absorbance (y-axis) against pH (x-axis).

    • The data should form a sigmoidal curve (or two, if both pKa values are determined this way).

    • The pKa is the pH at the inflection point of the curve.[10] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis PrepStock Prepare Analyte Stock Solution (e.g., 10 mM) PrepBuffers Prepare Buffer Series (e.g., pH 2-12, constant ionic strength) FindLambda Find Analytical Wavelength (λmax) (Spectra at extreme pH) PrepBuffers->FindLambda PrepSamples Prepare Samples in Buffers FindLambda->PrepSamples MeasureAbs Measure Absorbance vs. pH PrepSamples->MeasureAbs Plot Plot Absorbance vs. pH Fit Fit Data to Sigmoidal Curve Plot->Fit pKa Determine pKa (Inflection Point of Curve) Fit->pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

While direct experimental pKa values for 7-Bromoquinolin-6-ol hydrobromide are not cataloged in readily searchable literature, a strong predictive framework can be established based on fundamental chemical principles and data from analogous structures. This guide provides the theoretical and practical foundation for researchers to confidently determine these crucial constants. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry represent self-validating systems that, when executed with care, will yield accurate and reproducible pKa values. This essential data will empower drug development professionals to build robust models for predicting the ADME properties of 7-Bromoquinolin-6-ol hydrobromide, ultimately facilitating a more efficient and informed development pathway.

References

  • PubChem. (n.d.). 7-Bromoquinoline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Submeerman, D., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 7-Bromoquinolin-4-ol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved February 15, 2026, from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Rossignol, E., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]

  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect. Retrieved February 15, 2026, from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved February 15, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 7-bromoquinoline. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Digital Archive. (n.d.). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Retrieved February 15, 2026, from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved February 15, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2017, November 30). Spectrophotometric Determination of pKa and Log P of Risperidone. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024, June 21). synthesis and determination of ionization constants (p k a ) of 2-arylquinazoline derivatives bearing substituents at varying positions. Retrieved February 15, 2026, from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 7-Bromoisoquinoline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Truman ChemLab. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved February 15, 2026, from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved February 15, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved February 15, 2026, from [Link]

  • CompuDrug. (n.d.). pKalc. Retrieved February 15, 2026, from [Link]

  • ChemRxiv. (2024, March 14). pKalculator: A pKa predictor for C-H bonds. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). 7-Bromoquinolin-8-ol | Request PDF. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022, November 15). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021, January 7). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Retrieved February 15, 2026, from [Link]

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Foundational

An In-depth Technical Guide to 7-Bromoquinolin-6-ol Hydrobromide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 7-Bromoquinolin-6-ol hydrobromide, a halogenated quinoline derivative of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromoquinolin-6-ol hydrobromide, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. While specific data for this compound is limited in publicly available literature, this document synthesizes information from closely related analogues to offer valuable insights into its synthesis, chemical characteristics, and potential applications.

Chemical Identity and Physicochemical Properties

Definitive chemical identifiers for 7-Bromoquinolin-6-ol and its hydrobromide salt are not readily found in major chemical databases. However, based on its structure and the properties of its isomers, we can predict its key characteristics. For context, identifiers for a closely related isomer, 6-Bromoquinolin-7-ol, are provided.

Table 1: Chemical Identifiers and Predicted Properties

IdentifierValue (7-Bromoquinolin-6-ol)Value for Isomer (6-Bromoquinolin-7-ol)
CAS Number Not Available1081816-88-7[1]
Molecular Formula C₉H₆BrNOC₉H₆BrNO
Molecular Weight 224.05 g/mol 224.06 g/mol [1]
IUPAC Name 7-Bromoquinolin-6-ol6-Bromoquinolin-7-ol
Predicted pKa ~8.5 (phenolic OH), ~4.5 (protonated quinoline N)Not Available
Predicted LogP ~2.5-3.0Not Available
Predicted Solubility Low in water, soluble in organic solvents (e.g., DMSO, DMF)Not Available
Hydrobromide Salt Expected to have improved aqueous solubilityNot Available

The hydrobromide salt of 7-Bromoquinolin-6-ol is formed by the reaction of the basic quinoline nitrogen with hydrobromic acid. This salt form is expected to be a crystalline solid with enhanced stability and aqueous solubility compared to the free base, which is a common strategy in drug development to improve the bioavailability of candidate compounds.

Synthesis and Purification

A plausible synthetic route to 7-Bromoquinolin-6-ol involves the regioselective bromination of quinolin-6-ol. The hydroxyl group at the 6-position is an activating ortho-, para-director for electrophilic aromatic substitution. Therefore, direct bromination is expected to yield a mixture of products, with substitution at the 5- and 7-positions.

Proposed Synthetic Pathway

Synthesis of 7-Bromoquinolin-6-ol quinolin6ol Quinolin-6-ol product_mixture Mixture of 5-bromo and 7-bromo isomers quinolin6ol->product_mixture Bromination brominating_agent Brominating Agent (e.g., NBS, Br2) brominating_agent->product_mixture reaction_conditions Solvent (e.g., CHCl3, AcOH) Room Temperature reaction_conditions->product_mixture separation Chromatographic Separation product_mixture->separation bromoquinolin6ol 7-Bromoquinolin-6-ol separation->bromoquinolin6ol Purification hydrobromide_salt 7-Bromoquinolin-6-ol Hydrobromide bromoquinolin6ol->hydrobromide_salt Salt Formation hbr HBr hbr->hydrobromide_salt

Caption: Proposed synthesis of 7-Bromoquinolin-6-ol and its hydrobromide salt.

Experimental Protocol: Synthesis of 7-Bromoquinolin-6-ol
  • Dissolution: Dissolve quinolin-6-ol (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) or bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature, while protecting from light.

  • Reaction Monitoring: Stir the reaction mixture for several hours and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica gel to isolate 7-Bromoquinolin-6-ol.

Experimental Protocol: Preparation of the Hydrobromide Salt
  • Dissolution: Dissolve the purified 7-Bromoquinolin-6-ol in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrobromic acid (1 equivalent) in the same solvent to the dissolved free base.

  • Precipitation: The hydrobromide salt should precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 7-Bromoquinolin-6-ol hydrobromide.

Potential Applications in Drug Discovery and Materials Science

Quinoline and its derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2][3] The introduction of a bromine atom can enhance the therapeutic potential of these molecules.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of brominated quinoline derivatives.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair, and the induction of apoptosis.[4] The presence of a halogen at certain positions on the quinoline ring has been linked to enhanced cytotoxic effects.[6]

Antimicrobial and Antifungal Activity

Quinoline-based compounds have a long history as antimicrobial agents.[7][8] The 5,8-dione moiety in some quinolines is associated with antibacterial and antifungal properties.[7] Halogenated quinolinols have also been investigated for their antimicrobial and cytotoxic activities.[9]

Enzyme Inhibition and Catalysis

Quinoline derivatives have been studied as inhibitors of various enzymes, including catechol oxidase.[8] This suggests their potential in modulating biological pathways involving these enzymes.

Materials Science

The isoquinoline scaffold, structurally similar to quinoline, is used in the development of advanced materials such as organic light-emitting diodes (OLEDs) due to its electronic properties.[10] The reactive bromine atom on 7-Bromoquinolin-6-ol could serve as a handle for further chemical modifications to create novel functional materials.

Safety and Handling

Detailed toxicological data for 7-Bromoquinolin-6-ol hydrobromide is not available. However, based on related bromoquinoline compounds, the following precautions should be taken:

  • Hazard Classification: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

7-Bromoquinolin-6-ol hydrobromide represents a promising yet underexplored molecule with significant potential in drug discovery and materials science. While direct experimental data is scarce, this guide provides a solid foundation for researchers by extrapolating from the known chemistry and biological activities of its isomers. The proposed synthetic routes and predicted properties offer a starting point for the synthesis and characterization of this compound. Further investigation into its biological and material properties is warranted to unlock its full potential.

References

  • Collis, G. E., et al. "7-Bromoquinolin-8-ol." Acta Crystallographica Section C: Structural Chemistry, vol. 59, no. 7, 2003, pp. o401–o402. ResearchGate, [Link].

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  • Ezeokonkwo, M. A., et al. "Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides." International Journal of Applied Chemistry, vol. 15, no. 2, 2019, pp. 99-112. ResearchGate, [Link].

  • Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Records of Natural Products, vol. 10, no. 5, 2016, pp. 623-633. ACG Publications, [Link].

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  • El-Faham, A., et al. "Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity." Molecules, vol. 27, no. 23, 2022, p. 8251. MDPI, [Link].

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  • Ningbo Inno Pharmchem Co., Ltd. "The Versatility of 7-Bromoisoquinoline in Advanced Chemical Synthesis." Ningbo Inno Pharmchem Co., Ltd., 12 Feb. 2026, [Link].

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Sources

Exploratory

The Strategic Advantage of 7-Bromoquinolin-6-ol: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this esteemed class of heterocycles, 7-bromoquinolin-6-ol emerges as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this esteemed class of heterocycles, 7-bromoquinolin-6-ol emerges as a particularly strategic building block for drug discovery. Its unique arrangement of a reactive hydroxyl group and a versatile bromine handle on a biologically relevant framework provides medicinal chemists with a powerful platform for generating diverse molecular libraries. This guide explores the synthetic accessibility, chemical reactivity, and strategic applications of 7-bromoquinolin-6-ol, providing field-proven insights and detailed protocols for researchers engaged in the design and synthesis of novel bioactive compounds.

Introduction: The Architectural Merits of 7-Bromoquinolin-6-ol

The enduring success of the quinoline motif in drug development stems from its ability to present functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets such as enzyme active sites and receptors.[2] 7-Bromoquinolin-6-ol is a paragon of this principle, offering two distinct and orthogonally reactive functional groups at positions critical for modulating pharmacological activity.

  • The C6-Hydroxyl Group: This phenolic group is a key hydrogen bond donor and acceptor. It can interact directly with protein residues, serve as a critical anchor point within a binding pocket, or be derivatized to fine-tune physicochemical properties like solubility and metabolic stability.

  • The C7-Bromine Atom: This halogen serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a vast array of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the core scaffold to optimize potency and selectivity.[3]

This dual functionality makes 7-bromoquinolin-6-ol an ideal starting point for lead discovery and optimization campaigns, particularly in the pursuit of kinase inhibitors, where the quinoline scaffold is prevalent.[2]

Synthetic Accessibility and Physicochemical Profile

The utility of any building block is contingent upon its accessibility. While direct synthesis of 7-bromoquinolin-6-ol may require a multi-step approach, the route is logical and based on well-established organic chemistry principles. A common strategy involves a Gould-Jacobs type reaction, starting from an appropriately substituted aniline.

The diagram below outlines a plausible and efficient synthetic pathway.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product SM1 3-Bromo-4-methoxyaniline R1 Step 1: Condensation Heat (e.g., 140°C) SM1->R1 SM2 Diethyl (ethoxymethylene)malonate SM2->R1 I1 Intermediate A (Enamine adduct) R1->I1 Formation of enamine R2 Step 2: Thermal Cyclization High-boiling solvent (e.g., Diphenyl ether) ~250°C I2 Intermediate B (Ethyl 7-bromo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) R2->I2 R3 Step 3: Demethylation Lewis Acid (e.g., BBr₃) or HBr FP 7-Bromoquinolin-6-ol R3->FP Cleavage of methyl ether I1->R2 Intramolecular cyclization I3 Intermediate C (7-Bromo-6-methoxyquinolin-4-ol) I2->I3 Hydrolysis & Decarboxylation (Often occurs during cyclization) I3->R3

Caption: Plausible synthetic route to 7-bromoquinolin-6-ol.

This pathway leverages common starting materials and high-yielding transformations, making the scaffold readily available for library synthesis.

PropertyValueRationale and Implication
Molecular Formula C₉H₆BrNOProvides the basis for molecular weight and elemental analysis.
Molecular Weight 224.05 g/mol A low molecular weight allows for significant additions during derivatization while maintaining drug-like properties (e.g., Rule of Five).
XLogP3 ~2.5-3.0 (Est.)Indicates moderate lipophilicity, a good starting point for balancing solubility and membrane permeability.
Hydrogen Bond Donors 1 (OH group)The hydroxyl group can engage in crucial hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors 2 (N, O)The quinoline nitrogen and hydroxyl oxygen can accept hydrogen bonds, influencing solubility and target binding.

The Dual-Reactivity Engine for Drug Discovery

The true power of 7-bromoquinolin-6-ol lies in its capacity for selective, stepwise functionalization. This allows for a systematic and logical approach to building molecular complexity and probing structure-activity relationships (SAR).

The C7-Position: A Gateway for Diversity via Cross-Coupling

The bromine atom at the C7 position is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions. This is the primary method for introducing steric bulk and diverse electronic properties to probe the target's binding site.

  • Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties. This is invaluable for exploring interactions in hydrophobic pockets or extending the molecule to reach new binding regions.[4][5]

  • Buchwald-Hartwig Amination: Forming C-N bonds by coupling with amines. This introduces basic centers that can form salt bridges, improve solubility, and modulate pharmacokinetic properties.

  • Sonogashira Coupling: Creating C-C triple bonds by reacting with terminal alkynes. The resulting alkyne can act as a rigid linker or be further functionalized.

G cluster_reactions C7 Cross-Coupling Reactions cluster_products C7-Substituted Products Scaffold 7-Bromoquinolin-6-ol Suzuki Suzuki Coupling + R-B(OH)₂ [Pd Catalyst, Base] Scaffold->Suzuki Buchwald Buchwald-Hartwig + R₂NH [Pd Catalyst, Base] Scaffold->Buchwald Sonogashira Sonogashira Coupling + R-C≡CH [Pd/Cu Catalysts, Base] Scaffold->Sonogashira Prod_Suzuki 7-Aryl/Heteroaryl Quinolin-6-ol Suzuki->Prod_Suzuki Prod_Buchwald 7-Amino Quinolin-6-ol Buchwald->Prod_Buchwald Prod_Sonogashira 7-Alkynyl Quinolin-6-ol Sonogashira->Prod_Sonogashira

Caption: Diversification pathways at the C7-position.

The C6-Position: Modulating Properties via O-Alkylation

The phenolic hydroxyl group at C6 is nucleophilic and slightly acidic, making it an ideal site for modification, most commonly through the Williamson Ether Synthesis .[6][7] This reaction involves deprotonation of the hydroxyl group with a suitable base (e.g., K₂CO₃, NaH) followed by Sₙ2 reaction with an alkyl halide.

R-OH + Base → R-O⁻ R-O⁻ + R'-X → R-O-R' + X⁻

This modification is critical for several reasons:

  • Blocking Metabolism: A free phenol can be a site for Phase II metabolic glucuronidation or sulfation. Converting it to an ether can significantly improve the metabolic stability and half-life of a compound.

  • Improving Permeability: Masking the polar hydroxyl group can increase lipophilicity, potentially enhancing cell membrane permeability and oral bioavailability.

  • Introducing New Interactions: The appended alkyl group (R') can be functionalized (e.g., with a basic amine) to introduce new binding interactions or to act as a linker, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs).

Application in Kinase Inhibitor Design: A Case Study

The quinoline scaffold is a cornerstone of modern kinase inhibitor design, with several FDA-approved drugs featuring this core.[2] The 7-substituted quinoline framework, in particular, has been extensively explored. For example, in the development of antimalarials, substitution at the 7-position is crucial for activity against chloroquine-resistant strains of P. falciparum.[8] This principle of using the 7-position to overcome resistance and enhance potency is directly applicable to kinase inhibitor design.

Let's consider a hypothetical drug discovery workflow targeting a specific kinase.

G Start Start: 7-Bromoquinolin-6-ol Step1 Library Synthesis 1: Suzuki Coupling at C7 (Vary Aryl/Heteroaryl group) Start->Step1 Step2 Screening & SAR: Identify potent hits from C7 library Step1->Step2 Hit Initial Hit Compound (e.g., 7-(Aryl)-quinolin-6-ol) Step2->Hit Step3 Library Synthesis 2: O-Alkylation at C6 (Vary R' group on ether) Hit->Step3 Step4 Screening & Optimization: Assess potency, selectivity, and ADME properties Step3->Step4 Lead Optimized Lead Compound (e.g., 7-(Aryl)-6-(alkoxy)-quinoline) Step4->Lead

Caption: A logical workflow for kinase inhibitor discovery.

This two-stage diversification strategy is highly efficient. The first library explores the key "warhead" interactions via the C7-substituent. Once a potent C7-aryl/heteroaryl group is identified, the second library fine-tunes the physicochemical and pharmacokinetic properties via O-alkylation at the C6 position.

Scaffold ModificationTarget KinaseReported Activity (IC₅₀)Reference
6-Substituted IndolylquinolinoneCheckpoint Kinase 1 (Chek1)Low nanomolar[9]
7-Iodo/Bromo-4-aminoquinolineP. falciparum3-12 nM[8]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT29 Cancer Cells5.45–9.6 µg/mL[3]
Substituted Quinazolinones (related scaffold)Cyclin-Dependent Kinase 9 (CDK9)0.1-0.6 µM[10]

Note: This table includes data from closely related quinoline scaffolds to illustrate the therapeutic potential of this compound class.

Detailed Experimental Protocols

To ensure the practical applicability of this guide, the following self-validating protocols for key transformations are provided.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C7

Objective: To synthesize 7-aryl-quinolin-6-ol derivatives.

Materials:

  • 7-Bromoquinolin-6-ol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add 7-bromoquinolin-6-ol, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 7-aryl-quinolin-6-ol.[11][12]

Protocol 2: General Procedure for O-Alkylation at C6 (Williamson Ether Synthesis)

Objective: To synthesize 7-bromo-6-alkoxyquinoline derivatives.

Materials:

  • 7-Bromoquinolin-6-ol (1.0 equiv)

  • Alkyl halide (e.g., R-Br or R-I, 1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃ or NaH, 1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • To a dry round-bottom flask, add 7-bromoquinolin-6-ol and the anhydrous solvent.

  • Add the base portion-wise at room temperature (or at 0 °C if using NaH).

  • Stir the mixture for 30-60 minutes to allow for the formation of the alkoxide.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired 7-bromo-6-alkoxyquinoline.[13][14]

Conclusion and Future Perspectives

7-Bromoquinolin-6-ol is more than just a chemical intermediate; it is a strategic platform for accelerated drug discovery. Its dual-handle architecture allows for a logical and efficient exploration of chemical space, enabling the rapid generation of diverse and potent bioactive molecules. The principles outlined in this guide, grounded in established synthetic methodologies and medicinal chemistry concepts, demonstrate its immense value.

Future applications of this scaffold are vast. It is an ideal starting point for developing covalent inhibitors (by incorporating a Michael acceptor on a substituent), molecular glues, and PROTACs. As our understanding of complex biological pathways grows, versatile and intelligently designed building blocks like 7-bromoquinolin-6-ol will remain indispensable tools for the medicinal chemists dedicated to creating the next generation of therapeutics.

References

  • (2025). Current time information in Pasuruan, ID.
  • Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(22), 4303-4314. Retrieved from [Link]

  • Surya, S. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Retrieved from [Link]

  • (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.).
  • Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine, 12(1), 7-9. Retrieved from [Link]

  • Madrid, P. B., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6292-6295.
  • Shi, J., et al. (2013). Method for preparing 7-bromoisoquinoline. Google Patents.
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 21(5), e202301825. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Gong, N. (n.d.). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. Patsnap. Retrieved from [Link]

  • Rajendran, S., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry, 59(7), o401-o402. Retrieved from [Link]

  • Al-Rashida, M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(25), 8963. Retrieved from [Link]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 7-bromo-2-methoxy-4-methylquinoline. Retrieved from [Link]

  • Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-399. Retrieved from [Link]

  • AstraZeneca AB. (n.d.). Quinoline derivatives. Google Patents.
  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • NROChemistry. (2025, March 29). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Council of Scientific & Industrial Research. (n.d.). Process for the synthesis of quinoline derivatives. Google Patents.
  • Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912. Retrieved from [Link]

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Sources

Foundational

Solubility profile of 7-Bromoquinolin-6-ol hydrobromide in polar solvents

The solubility profile of 7-Bromoquinolin-6-ol hydrobromide is a critical physicochemical parameter governing its isolation, purification, and utility as a pharmacophore intermediate.[1] As a hydrobromide salt of a halog...

Author: BenchChem Technical Support Team. Date: February 2026

The solubility profile of 7-Bromoquinolin-6-ol hydrobromide is a critical physicochemical parameter governing its isolation, purification, and utility as a pharmacophore intermediate.[1] As a hydrobromide salt of a halogenated hydroxyquinoline, its behavior is dictated by the interplay between the ionic lattice energy of the salt and the solvation capacity of polar media.

This technical guide provides a structured analysis of its solubility characteristics, a predictive profile based on structural mechanics, and a standardized protocol for empirical determination.[2]

Part 1: Physicochemical Identity & Structural Logic

To understand the solubility profile, we must first deconstruct the molecular architecture.[2] 7-Bromoquinolin-6-ol hydrobromide is not merely a static solid; it is an amphiphilic salt subject to specific solvation dynamics.[1][2]

  • The Quinoline Scaffold: The bicyclic aromatic ring provides a lipophilic core (logP contribution), driving solubility in organic solvents but limiting it in pure water.[1][2]

  • The 6-Hydroxyl Group (-OH): A hydrogen bond donor/acceptor.[1][2] In the 6-position, it increases polarity compared to unsubstituted quinoline but does not chelate metals as strongly as the 8-isomer (oxine), affecting its lattice stability.

  • The Hydrobromide Salt (HBr): The protonation of the quinoline nitrogen (N1) creates a cation-anion pair (

    
    ).[1][2] This drastically increases aqueous solubility compared to the free base by introducing ionic character, but also increases the lattice energy, requiring high-dielectric solvents to dissociate the ion pair.
    
Solubility Mechanism Diagram

The following diagram illustrates the solvation dynamics and equilibrium states of the compound in different media.

SolubilityMechanism SolidSalt Solid Crystal Lattice (7-Bromoquinolin-6-ol HBr) Dissociation Dissociation Equilibrium [C9H7BrNO]+  +  Br- SolidSalt->Dissociation Energy Input (Heat/Solvent) Water Water (H2O) High Dielectric, H-Bonding Solvates Ions Dissociation->Water Ion-Dipole Interaction MeOH Methanol (MeOH) Amphipathic Solvation Dissolves Organic Core Dissociation->MeOH Solvation of Hydrophobic Core DMSO DMSO Polar Aprotic Disrupts Dipole Interactions Dissociation->DMSO High Dipole Stabilization Outcome1 Aqueous Solution Water->Outcome1 Moderate Solubility (pH dependent) Outcome2 Organic Solution MeOH->Outcome2 High Solubility (Ideal for Recrystallization) Outcome3 Stock Solution DMSO->Outcome3 Very High Solubility (Stock Solutions)

Figure 1: Solvation dynamics of 7-Bromoquinolin-6-ol HBr showing the transition from solid lattice to solvated ions across different solvent classes.

Part 2: Predicted Solubility Profile

Based on the structural properties of analogous halogenated quinolin-ol salts, the following profile is anticipated. This data serves as a baseline for experimental verification.[1][2]

Solvent CategorySpecific SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO Very High (>100 mg/mL)The sulfoxide group effectively solvates the cationic quinolinium ring and the polar hydroxyl group without competing for protons.[1][2] Standard solvent for NMR and biological stock solutions.[1][2]
Polar Aprotic DMF High (>50 mg/mL)Similar to DMSO; excellent for synthesis but difficult to remove due to high boiling point.[1][2]
Polar Protic Methanol High (20–50 mg/mL)Ideally balances solvation of the hydrophobic aromatic rings and the ionic salt character.[1][2] Often used for recrystallization .[1][2]
Polar Protic Ethanol Moderate (10–30 mg/mL)Slightly less effective than methanol due to the larger alkyl chain, but safer for pharmaceutical formulations.[1][2] Solubility increases significantly with heat.[1][2][3]
Aqueous Water (pH < 4) Moderate to High The acidic environment maintains the protonated salt form (

), preventing precipitation of the free base.[1][2]
Aqueous Water (pH > 6) Low / Precipitation As pH rises, the HBr is neutralized, generating the neutral free base (7-Bromoquinolin-6-ol), which is poorly soluble in water due to π-stacking.[1][2]
Non-Polar Hexane / Et2O Insoluble Lack of dipole moment prevents disruption of the ionic crystal lattice.[1][2] Used as anti-solvents to precipitate the product.[1][2]

Part 3: Experimental Determination Protocol

To generate authoritative data for your specific batch (polymorphs can affect solubility), use this self-validating Thermodynamic Solubility Protocol .

Method: Shake-Flask Coupled with HPLC-UV

Objective: Determine the saturation solubility (


) at 25°C.

Reagents & Equipment:

  • 7-Bromoquinolin-6-ol hydrobromide (Test Article).[1][2]

  • HPLC Grade Solvents (Water, Methanol, DMSO, Acetonitrile).[2]

  • 0.45 µm PTFE Syringe Filters (compatible with organic solvents).[1][2]

  • Orbital Shaker with temperature control.[1][2]

  • HPLC System with UV Detector (Detection λ: ~254 nm and ~320 nm).[1][2]

Step-by-Step Workflow:

  • Preparation of Supersaturated Solution:

    • Weigh approximately 50 mg of the compound into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent (e.g., Methanol).[2]

    • Visual Check: If the solid dissolves completely, add more solid until a suspension is visible (undissolved solid must be present to ensure saturation).[2]

  • Equilibration:

    • Seal the vials and place them on the orbital shaker at 25°C ± 0.5°C for 24 hours .

    • Why 24h? This ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics typical of crystalline salts.[1][2]

  • Phase Separation:

    • Remove vials and let stand for 1 hour to allow sedimentation.[1][2]

    • Filter the supernatant using a 0.45 µm PTFE filter .[1][2]

    • Critical Step: Discard the first 200 µL of filtrate to account for drug adsorption onto the filter membrane (saturation of binding sites).[1][2]

  • Quantification (HPLC):

    • Dilute the filtrate with mobile phase (typically 1:10 or 1:100) to fit within the linear calibration range.[1][2]

    • Inject into HPLC.[1][2] Calculate concentration using a standard curve prepared from a DMSO stock solution.

Calculation:



Where 

is peak area,

is concentration, and

is the dilution factor.[2]

Part 4: Applications in Drug Development

Understanding this profile enables three key workflows:

  • Purification (Recrystallization):

    • Strategy: Dissolve in hot Methanol (high solubility) and slowly add Ethyl Acetate or Diethyl Ether (anti-solvent).[1][2] The salt will crystallize out as the polarity decreases.[1][2]

    • Validation: High purity (>98%) is often achieved as impurities remain in the mother liquor.[1][2]

  • Formulation Development:

    • For IV formulations, the compound requires co-solvents (PEG400 or Captisol) if aqueous solubility is insufficient at physiological pH.[2]

    • Caution: Avoid formulating in basic buffers (pH > 7) without solubility enhancers, as the free base will precipitate, potentially causing embolism or low bioavailability.[2]

  • Synthesis Intermediate Handling:

    • When using this compound in nucleophilic substitution, DMSO or DMF are the solvents of choice to ensure the anion is "naked" (if applicable) or the substrate is fully dissolved for homogenous kinetics.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521259, 7-Bromoquinoline (Analogous Scaffold Data). Retrieved from [Link][2]

  • Bergström, C. A., et al. (2016). Accuracy of measured solubility data: A comprehensive review of solubility methods. European Journal of Pharmaceutical Sciences.[1][2] (Contextual validation of Shake-Flask method).

Sources

Exploratory

Biological Activity of 7-Substituted Quinolin-6-ol Derivatives

The following technical guide is structured to provide a rigorous, mechanism-first analysis of 7-substituted quinolin-6-ol derivatives . Unlike the ubiquitous 8-hydroxyquinoline (8-HQ) scaffold, the 6-hydroxyquinoline (6...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of 7-substituted quinolin-6-ol derivatives . Unlike the ubiquitous 8-hydroxyquinoline (8-HQ) scaffold, the 6-hydroxyquinoline (6-HQ) isomer offers a distinct pharmacological profile characterized by unique hydrogen-bonding geometries and metabolic stability, particularly when functionalized at the C7 position.

Technical Whitepaper & Experimental Guide

Executive Summary

The quinolin-6-ol (6-hydroxyquinoline) scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its isomer quinolin-8-ol. While 8-HQ is primarily defined by its bidentate metal chelation (N1–O8), quinolin-6-ol operates primarily through hydrogen bonding interactions, antioxidant capacity, and specific enzyme pocket occupancy.

Substitution at the C7 position (ortho to the hydroxyl group) is the critical vector for optimizing biological activity. This position is electronically activated for electrophilic substitution, allowing for the rapid generation of Mannich bases and halogenated derivatives. These 7-substituted analogs exhibit potent activity in oncology (EGFR inhibition) , virology (Anti-HBV) , and neuroprotection (AChE inhibition) .

Medicinal Chemistry & Structural Logic[1][2][3]

The Scaffold Distinction

To understand the utility of 7-substituted quinolin-6-ol, one must contrast it with the standard 8-HQ:

  • 8-Hydroxyquinoline: Forms stable 5-membered chelate rings with divalent metals (

    
    , 
    
    
    
    ). Cytotoxicity is often driven by metal sequestration.
  • Quinolin-6-ol: The geometry prevents N1-O6 chelation. Activity is driven by the phenolic hydroxyl acting as a hydrogen bond donor/acceptor and the C7 substituent modulating lipophilicity and target binding.

The C7 "Ortho-Effect"

The hydroxyl group at C6 is a strong electron-donating group (EDG), activating the ring for electrophilic aromatic substitution.

  • Position 5: Sterically hindered by the peri-hydrogen at C4.

  • Position 7: Sterically accessible and electronically activated. This allows for the facile introduction of aminomethyl groups via the Mannich reaction , improving water solubility and bioavailability—a common failure point in planar aromatic drugs.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core Quinolin-6-ol Scaffold Pos6 Position 6 (-OH) Antioxidant / H-Bond Donor Core->Pos6 Pos7 Position 7 (Ortho) Mannich Bases / Halogens Core->Pos7 Pos4 Position 4 Anilino Substituents Core->Pos4 Antiox Radical Scavenging (Neuroprotection) Pos6->Antiox Mechanism Solubility Increased Solubility & Target Affinity Pos7->Solubility Effect Kinase EGFR/Tyrosine Kinase Inhibition Pos4->Kinase Target

Figure 1: SAR Logic of the Quinolin-6-ol Scaffold. The C7 position is the primary handle for modulating physicochemical properties.

Therapeutic Applications & Mechanisms[2][3][4][5]

Anticancer Activity (EGFR & Cytotoxicity)

7-substituted quinolin-6-ol derivatives, particularly those with a 4-anilino motif, function as Tyrosine Kinase Inhibitors (TKIs) .

  • Mechanism: The planar quinoline ring mimics the adenine ring of ATP, fitting into the ATP-binding pocket of EGFR. The C7 substituent (often a solubilizing amine) protrudes into the solvent-exposed region or interacts with specific residues (e.g., Cys797 in covalent inhibitors) to improve potency.

  • Key Finding: 7-methoxy-4-anilino-quinolin-6-ol derivatives have shown

    
     values in the nanomolar range against EGFR-overexpressing cell lines (e.g., A549, MCF-7) [1].
    
Anti-Hepatitis B Virus (Anti-HBV)

A specific subclass of 7-methoxy-3-heterocyclic quinolin-6-ols has demonstrated significant anti-HBV activity.[1]

  • Lead Compounds: Derivatives bearing a 1,3,4-thiadiazole moiety at C3 and a methoxy group at C7.

  • Efficacy: These compounds inhibit HBV DNA replication with high selectivity indices (SI > 50), outperforming lamivudine in specific resistant strains [2]. The C6-OH is crucial here; masking it as an ether often reduces activity, suggesting a critical H-bond interaction with the viral polymerase or host factor.

Neuroprotection (Alzheimer's Disease)

While 8-HQ is the classic chelator, 6-HQ derivatives are superior antioxidants .

  • Dual Mechanism:

    • AChE Inhibition: Carbamate derivatives at C6 (acting as pseudo-substrates) inhibit Acetylcholinesterase (AChE).

    • Radical Scavenging: The free phenolic hydroxyl at C6 can donate a hydrogen atom to neutralize Reactive Oxygen Species (ROS), protecting neurons from oxidative stress.

  • 7-Substitution Role: Introducing a bulky hydrophobic group at C7 (e.g., via Mannich reaction with piperidine or morpholine) enhances blood-brain barrier (BBB) permeability and creates additional hydrophobic contacts within the AChE active site gorge [3].

Experimental Protocols

Synthesis of 7-((Dialkylamino)methyl)quinolin-6-ol (Mannich Base)

Objective: To synthesize a 7-substituted derivative using the Mannich reaction. This protocol is self-validating via the disappearance of the C7 proton signal in NMR.

Reagents:

  • Quinolin-6-ol (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)

  • Paraformaldehyde (1.2 eq)

  • Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve quinolin-6-ol in absolute ethanol (10 mL/mmol). Heat to 60°C to ensure complete solubility.

  • Addition: Add the secondary amine, followed by paraformaldehyde.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The product will be more polar than the starting material.

  • Work-up: Cool the reaction mixture to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If no precipitate: Remove solvent in vacuo and recrystallize from Ethanol/Ether.

  • Characterization (Validation):

    • 1H NMR: Confirm disappearance of the doublet at C7 and appearance of a singlet (methylene bridge) at

      
       ppm.
      

Synthesis_Workflow Start Quinolin-6-ol (Ethanol Solution) Reagents Add Amine + Paraformaldehyde Start->Reagents Reflux Reflux 4-6h (TLC Monitoring) Reagents->Reflux Workup Cool & Filter/Recrystallize Reflux->Workup Product 7-Substituted Mannich Base Workup->Product

Figure 2: Synthetic pathway for C7-aminomethylation of quinolin-6-ol.

Biological Evaluation: AChE Inhibition Assay (Modified Ellman’s)

Objective: Determine the


 of the synthesized derivative against Acetylcholinesterase.

Protocol:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20 µL of AChE solution (0.05 U/mL) and 20 µL of test compound (serially diluted) to a 96-well plate. Incubate at

    
     for 15 min.
    
  • Substrate Addition: Add 10 µL of DTNB (Ellman's reagent, 10 mM) and 10 µL of Acetylthiocholine iodide (ATChI, 15 mM).

  • Measurement: Measure absorbance at 412 nm immediately (

    
    ) and every minute for 10 minutes.
    
  • Calculation:

    
    
    
    • Self-Validation: Include Galantamine as a positive control. If Galantamine

      
       deviates >15% from expected (~0.5 µM), discard run.
      

Comparative Data Summary

The following table summarizes the biological impact of C7 substitution compared to the unsubstituted scaffold.

Compound StructureC7 SubstituentPrimary ActivityTarget/MechanismReference
Quinolin-6-ol -HWeak AntioxidantROS Scavenging[3]
7-((Morpholino)methyl)- MorpholinomethylNeuroprotectionAChE (

)
[3]
7-Methoxy-3-(thiadiazolyl)- -OCH3AntiviralHBV DNA Polymerase[2]
4-Anilino-7-methoxy- -OCH3AnticancerEGFR Kinase (

)
[1]

Future Perspectives

The 7-substituted quinolin-6-ol scaffold is underutilized compared to 8-HQ. Future development should focus on:

  • PROTACs: Using the 6-HQ scaffold as the E3 ligase ligand or the target warhead, exploiting the C7 position for linker attachment.

  • Metallo-Drugs: While 6-HQ is not a bidentate chelator, C7-substituted derivatives (e.g., with a pyridyl-methyl group at C7) can create a "pincer" ligand geometry, enabling novel metal complexes for radiopharmaceuticals.

References

  • Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. Medicinal Chemistry Research.

  • Synthesis and Anti-Hepatitis B Virus Evaluation of 7-Methoxy-3-heterocyclic quinolin-6-ols. Chemical Biology & Drug Design.

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry.

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties of the 7-Bromoquinolin-6-ol Moiety

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The 7-bromoquinolin-6-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-bromoquinolin-6-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. Its significance stems not merely from its rigid bicyclic framework but from the nuanced electronic properties conferred by the strategic placement of its substituents. The interplay between the electron-withdrawing inductive effect of the C7-bromine atom and the potent electron-donating resonance effect of the C6-hydroxyl group creates a unique electronic landscape. This guide provides an in-depth analysis of these electronic properties, elucidating their impact on the molecule's physicochemical characteristics and, consequently, its function in a biological context. We will explore the fundamental principles governing its reactivity, molecular interactions, and spectroscopic signatures, offering both theoretical insights and practical, field-proven experimental protocols for characterization.

Introduction: The Strategic Importance of the 7-Bromoquinolin-6-ol Core

Quinoline derivatives are a cornerstone of modern pharmacology, with applications ranging from anticancer to antimicrobial therapies.[1] The specific substitution pattern of 7-bromoquinolin-6-ol imparts a delicate electronic balance that medicinal chemists can exploit for targeted drug design. The bromine atom, a common substituent in pharmaceutical agents, enhances membrane permeability and can participate in halogen bonding—a crucial, yet often overlooked, non-covalent interaction in drug-receptor binding.[2][3][4] Concurrently, the adjacent phenolic hydroxyl group is a powerful hydrogen bond donor and acceptor, critical for anchoring a ligand within a protein's active site. Understanding the electronic synergy between these two groups is paramount to predicting and optimizing the structure-activity relationship (SAR) of drugs built upon this core.[5][6]

Fundamental Electronic Architecture

The electronic character of 7-bromoquinolin-6-ol is dominated by the competing and complementary effects of its two key substituents on the fused aromatic ring system.

Inductive vs. Resonance Effects: A Delicate Balance
  • C6-Hydroxyl Group (-OH): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, this is powerfully overshadowed by its resonance effect (+M). The lone pairs on the oxygen atom can delocalize into the quinoline ring system, significantly increasing the electron density, particularly at the ortho and para positions.[7][8] This strong activation makes the ring more nucleophilic and susceptible to electrophilic attack.[9]

  • C7-Bromine Atom (-Br): As a halogen, bromine is also highly electronegative and deactivates the ring through a strong inductive effect (-I).[7][10] While it also possesses lone pairs capable of resonance donation (+M), the poor orbital overlap between bromine's 4p orbitals and the ring's 2p orbitals makes this effect much weaker than its inductive pull.[11] The net result is that the bromine atom deactivates the ring overall but still directs incoming electrophiles to the ortho and para positions.[7][11]

The juxtaposition of a strong activating group (-OH) and a deactivating group (-Br) creates a highly polarized and electronically complex system. The C6-OH group's powerful electron donation enriches the ring, while the C7-Br atom modulates this electron density, influencing sites of metabolic activity and potential drug-target interactions.

Physicochemical Manifestations of Electronic Properties

The underlying electronic structure directly governs the molecule's measurable chemical properties.

Acidity (pKa) and Basicity

The 7-bromoquinolin-6-ol moiety possesses two key ionizable sites: the phenolic hydroxyl group and the quinoline nitrogen.

  • Phenolic Acidity: The -OH group is acidic. Its pKa is influenced by the substituents on the ring. The electron-withdrawing bromine atom at the adjacent C7 position will inductively stabilize the corresponding phenoxide anion, thereby increasing the acidity (lowering the pKa) compared to unsubstituted 6-quinolinol.

  • Quinoline Basicity: The quinoline nitrogen is basic due to its lone pair of electrons. The overall electron density of the ring system affects its pKa. The powerful electron-donating resonance from the -OH group increases the electron density on the nitrogen, making it more basic . Conversely, the inductive withdrawal by the bromine atom slightly counteracts this effect.

These pKa values are critical for determining the molecule's charge state at physiological pH (approx. 7.4), which in turn dictates its solubility, membrane permeability, and ability to form ionic bonds with biological targets.

Table 1: Predicted Physicochemical Properties of 7-Bromoquinolin-6-ol

PropertyPredicted Value/RangeRationale
pKa (Phenol) ~ 8.5 - 9.5Lowered relative to phenol due to inductive withdrawal by the quinoline ring and bromine.
pKa (Quinoline N) ~ 5.0 - 5.5Increased relative to quinoline due to the strong +M effect of the -OH group.
LogP ~ 2.5 - 3.0The lipophilic bromine and quinoline core are balanced by the hydrophilic hydroxyl group.
HOMO-LUMO Gap ~ 4.0 - 4.5 eVThe extended π-system and substituents lead to a moderate gap, influencing color and reactivity.

Note: These are estimated values based on substituent effects on related structures. Experimental determination is required for definitive values.

Electrochemical Behavior

Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of a molecule. The 7-bromoquinolin-6-ol core is redox-active. The electron-rich phenolic ring is susceptible to oxidation. The precise oxidation potential is a direct measure of the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO). We would predict that the strong electron-donating -OH group would lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted quinoline.[12] This susceptibility to oxidation is a key consideration in drug development, as it can be a pathway for metabolic degradation.

Spectroscopic Signature

The electronic transitions within the conjugated π-system give rise to a characteristic UV-Visible absorption spectrum. The extended conjugation of the quinoline system, further enhanced by the auxochromic -OH group, results in absorption bands in the UV-A range (typically >300 nm). The position of the absorption maximum (λ_max) is sensitive to the electronic environment and solvent polarity.[13]

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) is an invaluable in silico tool for predicting and visualizing the electronic properties of molecules before undertaking laborious synthesis and experimentation.[14][15] A typical workflow allows for the calculation of electron density distribution, molecular orbital energies (HOMO/LUMO), and the simulation of spectroscopic properties.

Workflow for DFT Analysis

The following diagram outlines a standard, best-practice workflow for the computational analysis of the 7-bromoquinolin-6-ol moiety.[16][17]

DFT_Workflow cluster_input 1. Input Preparation cluster_calc 2. DFT Calculation cluster_output 3. Data Analysis mol_build Build 3D Structure (e.g., Avogadro, GaussView) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt Initial Coords freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geom. spe_calc Single Point Energy (Higher Level Theory) freq_calc->spe_calc Verified Structure orbitals Visualize Orbitals (HOMO, LUMO) spe_calc->orbitals Orbital Energies esp Map Electrostatic Potential (ESP) spe_calc->esp Partial Charges spectra Simulate Spectra (TD-DFT) spe_calc->spectra Excitation Energies

Caption: A typical workflow for Density Functional Theory (DFT) analysis.

This process provides a deep understanding of the molecule's electronic landscape. For instance, an electrostatic potential (ESP) map would visually confirm the high electron density (red) around the phenolic oxygen and the region of slight positive potential (blue), known as a "sigma-hole," on the bromine atom, which is responsible for its ability to act as a halogen bond donor.

Implications for Drug Development and Target Interaction

The electronic properties of the 7-bromoquinolin-6-ol core are not merely academic; they are the primary drivers of its biological function.

  • Hydrogen Bonding: The C6-OH group is a potent hydrogen bond donor and acceptor. The electron density on the oxygen, enhanced by resonance, makes it a strong acceptor, while the polarized O-H bond makes it a strong donor. This dual capability is crucial for anchoring the molecule in a target's binding pocket.

  • Halogen Bonding: The C7-Br can act as a halogen bond donor.[18] This occurs when the electropositive region (sigma-hole) on the bromine atom interacts favorably with a Lewis basic site on the target protein, such as a backbone carbonyl oxygen or a serine hydroxyl group. This interaction is highly directional and can significantly contribute to binding affinity and selectivity.

  • π-π Stacking: The electron-rich quinoline ring can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein active site. The electronic polarization caused by the substituents modulates the strength and geometry of these interactions.

  • Metabolic Stability: The sites of highest electron density are often the most susceptible to oxidative metabolism by Cytochrome P450 enzymes. DFT calculations can help predict these "hot spots," allowing chemists to modify the structure to improve its metabolic stability and pharmacokinetic profile.

The following diagram illustrates how these electronic properties translate into specific molecular interactions within a hypothetical enzyme active site.

Drug_Target_Interaction cluster_protein Enzyme Active Site cluster_ligand 7-Bromoquinolin-6-ol Moiety ser Serine phe Phenylalanine asp Aspartate backbone Backbone C=O ligand Quinoline Ring ligand->phe π-π Stacking oh C6-OH oh->ser H-Bond (Donor) oh->asp H-Bond (Acceptor) br C7-Br br->backbone Halogen Bond

Caption: Key drug-target interactions driven by electronic properties.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for characterizing the core electronic-dependent properties.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
  • Principle: The UV-Vis spectrum of 7-bromoquinolin-6-ol will shift as a function of pH due to the ionization of the hydroxyl and quinoline nitrogen groups. By monitoring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.

  • Methodology:

    • Stock Solution: Prepare a 1 mM stock solution of the compound in methanol.

    • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) spanning a pH range from 2 to 12. Verify the pH of each buffer with a calibrated pH meter.

    • Sample Preparation: For each pH point, add a small, constant aliquot of the stock solution to a cuvette containing the buffer solution to achieve a final concentration of ~20-50 µM. Ensure the methanol concentration is <1% to avoid solvent effects.

    • Spectra Acquisition: Record the full UV-Vis spectrum (e.g., 200-500 nm) for each pH sample against a buffer blank.

    • Data Analysis: Identify wavelengths where the absorbance changes significantly upon ionization. Plot absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa values. The pKa is the pH at which the protonated and deprotonated species are in equal concentration.

    • Validation: The isosbestic point(s), where the absorbance remains constant across the pH range, confirms a two-state system for each ionization event.

Protocol 2: Characterization of Redox Potential by Cyclic Voltammetry (CV)
  • Principle: CV measures the current that develops in an electrochemical cell under conditions where the voltage is swept in a cyclic manner. An oxidation or reduction event appears as a peak in the current.

  • Methodology:

    • System Setup: Use a standard three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

    • Analyte Preparation: Dissolve the 7-bromoquinolin-6-ol compound in the electrolyte solution to a final concentration of 1-5 mM.

    • Internal Standard: Add a small amount of an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc+).

    • Measurement: De-gas the solution with argon or nitrogen for 10-15 minutes to remove oxygen. Immerse the electrodes and record the cyclic voltammogram by sweeping the potential from a non-reactive region (e.g., 0 V) to a positive potential (for oxidation) and back.

    • Data Analysis: Identify the anodic (oxidation) peak potential (Epa). The half-wave potential (E1/2), which is a better measure of the formal redox potential, can be estimated as (Epa + Epc)/2 for a reversible couple. Report all potentials relative to the Fc/Fc+ internal standard.

    • Validation: Run a scan of the electrolyte solution alone to ensure no background peaks are present. The peak separation (Epa - Epc) for a reversible one-electron process should be close to 59 mV at room temperature.

Conclusion

The 7-bromoquinolin-6-ol moiety is a finely tuned electronic system. The powerful electron-donating hydroxyl group and the inductively withdrawing bromine atom create a unique molecular personality that is highly advantageous for drug design. Its electronic architecture dictates its pKa, redox behavior, and spectroscopic properties, which in turn govern its ability to engage in the specific non-covalent interactions—hydrogen bonding, halogen bonding, and π-stacking—that are the basis of molecular recognition and biological activity. A thorough understanding and characterization of these properties, using the integrated computational and experimental approaches outlined in this guide, are essential for any researcher aiming to rationally design and optimize the next generation of therapeutics based on this valuable scaffold.

References

A consolidated list of authoritative sources is provided below for further reading and verification.

  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry, 59(7), o405-o406. [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. [Link]

  • PubChem. 7-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • Agrawal, A. K., & Jenekhe, S. A. (1996). Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines. DTIC. [Link]

  • ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Bioinformatics Insights. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]

  • ResearchGate. (2025). Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. [Link]

  • Angell, H., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. [Link]

  • Vincent, O. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. [Link]

  • chemmunicate !. (2022). Gauss View | DFT calculation | Introductory Video 1 | Tutorial. YouTube. [Link]

  • ResearchGate. (2025). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

  • PubMed. (1991). Structure--activity relationship of quinolones. [Link]

  • PubChem. 7-Bromoisoquinolin-1-ol. National Center for Biotechnology Information. [Link]

  • Canadian Science Publishing. (1992). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. [Link]

  • Q-Chem. (2023). Basics of performing DFT calculations with Q-Chem. YouTube. [Link]

  • ACS Publications. (2014). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]

  • Michigan State University Chemistry. Aromatic Reactivity. [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. [Link]

  • University of Glasgow Chemistry. (n.d.). Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • PubMed. (2024). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. [Link]

  • Wiley Online Library. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. [Link]

  • Pharma Perception. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Stack Exchange. (2015). Why is OH group activating towards electrophilic aromatic substitution?. [Link]

  • McMurry, J. (n.d.). Substituent Effects in Electrophilic Substitutions. In Organic Chemistry: A Tenth Edition. [Link]

  • RSC Publishing. (2020). The electrochemically selective C3-thiolation of quinolines. [Link]

  • PubMed. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. [Link]

  • PubMed. (2003). 7-Bromoquinolin-8-ol. [Link]

  • Karlsruhe Institute of Technology. (2012). ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities. [Link]

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Exploratory

Technical Guide: History and Development of Brominated Hydroxyquinoline Ligands

The following technical guide details the development, chemistry, and pharmacological applications of brominated hydroxyquinoline ligands. Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, chemistry, and pharmacological applications of brominated hydroxyquinoline ligands.

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, historically utilized for its bidentate metal-chelating properties. While the parent compound found early utility as an analytical reagent and antiseptic, the strategic introduction of bromine atoms—specifically at the C5 and C7 positions—revolutionized its pharmacophore. This guide analyzes the evolution of brominated hydroxyquinolines (e.g., Broxyquinoline), detailing the chemical rationale behind halogenation, the resulting shifts in electronic/lipophilic profiles, and their modern resurgence as metallo-drugs in oncology and neurodegeneration.

Part 1: Historical Evolution & Chemical Rationale

From Dye to Drug: The Early Era

The history of 8-hydroxyquinoline dates back to the late 19th century, primarily as a dye intermediate and a gravimetric reagent for metal analysis (Al³⁺, Zn²⁺, Mg²⁺). However, its transition to pharmacology began in the 1930s-40s with the discovery that halogenation significantly enhanced antimicrobial potency.

  • The Halogenation Hypothesis: Early medicinal chemists observed that adding halogens (Cl, Br, I) to the phenolic ring increased lipophilicity (LogP), allowing the molecule to penetrate microbial cell walls more effectively than the parent 8-HQ.

  • The Rise of Broxyquinoline: This led to the development of 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) . Marketed as an intestinal antiseptic (often in combination with Broxaldine), it became a standard treatment for amoebiasis and bacterial dysentery in the mid-20th century. Unlike its chloro-iodo cousin (Clioquinol), Broxyquinoline avoided the severe neurotoxicity scandals (SMON) associated with Japanese markets in the 1970s, though its systemic use eventually declined in favor of modern antibiotics.

The Modern Renaissance: Metallo-Drugs

In the 21st century, the focus shifted from simple antisepsis to "metallo-therapeutics." Researchers recognized that the bromine atoms were not just lipophilic bulk; they electronically tuned the pKa of the phenolic oxygen and the pyridinic nitrogen, altering the stability constants (


) of metal complexes. This ignited interest in using these ligands to target:
  • Cancer: By shuttling copper/zinc into tumor cells to induce oxidative stress (proteasome inhibition).

  • Neurodegeneration: By sequestering aberrant metal pools (Cu²⁺/Zn²⁺) involved in Alzheimer’s

    
    -amyloid aggregation.
    

Part 2: Chemical Architecture & Synthesis[1]

The Electronic Impact of Bromination

The introduction of bromine at C5 and C7 exerts a dual effect:

  • Electronic Withdrawal (-I effect): Bromine is electron-withdrawing. This lowers the pKa of the phenolic hydroxyl group (making it more acidic) and reduces the basicity of the pyridine nitrogen.

    • Result: The ligand releases the proton more readily to chelate metals at physiological pH, but the overall complex stability is modulated, preventing irreversible stripping of essential metals from healthy metalloproteins.

  • Steric & Lipophilic Modulation: The large van der Waals radius of bromine blocks metabolic attack at the reactive C5/C7 positions (preventing rapid glucuronidation) and increases membrane permeability.

Experimental Protocol: Regioselective Synthesis of 5,7-Dibromo-8-Hydroxyquinoline

Directive: The following protocol is a self-validating system based on electrophilic aromatic substitution. The stoichiometry of bromine is critical to prevent poly-bromination or oxidation of the pyridine ring.

Reagents:

  • 8-Hydroxyquinoline (8-HQ) [CAS: 148-24-3]

  • Bromine (

    
    )[1][2]
    
  • Glacial Acetic Acid (Solvent)

  • Sodium Bisulfite (

    
    ) (Quenching agent)
    

Workflow:

  • Dissolution: Dissolve 10 mmol (1.45 g) of 8-HQ in 20 mL of glacial acetic acid. Stir at room temperature until fully dissolved.

  • Bromination (The Critical Step): Prepare a solution of 22 mmol

    
     (slight excess) in 5 mL acetic acid. Add this dropwise to the 8-HQ solution over 30 minutes.
    
    • Why? Rapid addition causes local hotspots, leading to oxidative degradation of the quinoline ring.

  • Reaction Monitoring: Stir for 2 hours. The solution will turn from yellow to an orange/red slurry. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The di-bromo product moves significantly faster (higher

    
    ) than the mono-bromo intermediate or starting material due to increased lipophilicity.
    
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5%

    
    .
    
    • Mechanism:[1][3][4][5][6][7] Bisulfite reduces unreacted bromine (

      
      ), preventing contamination of the final product with free halogen.
      
  • Isolation: Filter the yellow precipitate. Wash with water (3x) to remove acid and bromide salts. Recrystallize from ethanol.

Characterization Data (Self-Validation):

  • Melting Point: 196–198 °C (Sharp range indicates purity).[1]

  • 1H NMR (CDCl3): The disappearance of protons at C5 and C7 confirms substitution.[2] Look for a singlet at C2 (approx 8.8 ppm) and C4, and the shift of the C3 proton.

Visualization: Synthesis Pathway

Synthesis HQ 8-Hydroxyquinoline (Starting Material) Inter Intermediate: 5-Bromo-8-HQ HQ->Inter Electrophilic Subst. (C5) Kinetic Control Br2 Bromine (2.2 eq) in AcOH Br2->Inter Final Product: 5,7-Dibromo-8-HQ (Broxyquinoline) Br2->Final Inter->Final Electrophilic Subst. (C7) Thermodynamic Control

Figure 1: Stepwise electrophilic aromatic substitution pathway. The C5 position is electronically more active and brominated first, followed by C7.

Part 3: Mechanistic Pharmacology

The "Trojan Horse" Mechanism

Brominated hydroxyquinolines act as ionophores. They do not merely strip metals from the body; they transport them across hydrophobic cell membranes into organelles where they don't belong.

  • Extracellular Chelation: In the blood (pH 7.4), the ligand is neutral and lipophilic. It binds trace Cu²⁺ or Zn²⁺.

  • Translocation: The neutral complex [

    
    ] diffuses passively into the cell.
    
  • Intracellular Dissociation: In the reducing environment of the cytosol or the acidic environment of lysosomes, the metal may dissociate or participate in redox cycling.

  • Proteasome Inhibition: The copper-complex of 5,7-dibromo-8-HQ binds to the 19S regulatory particle of the proteasome, inhibiting protein degradation. This leads to an accumulation of ubiquitinated proteins and apoptosis in cancer cells.

Visualization: Mechanism of Action

MOA cluster_extra Extracellular Space (Blood/Tissue) cluster_intra Intracellular Space (Tumor Cell) Ligand 5,7-Dibromo-8-HQ (Lipophilic) Complex Cu(Ligand)2 Neutral Complex Ligand->Complex Chelation Copper Cu2+ Ion Copper->Complex Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Diffusion Complex_In Cu(Ligand)2 (Intracellular) Membrane->Complex_In ROS ROS Generation (Fenton Reaction) Complex_In->ROS Redox Cycling Proteasome 26S Proteasome Inhibition Complex_In->Proteasome Binding Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Proteasome->Apoptosis

Figure 2: The Ionophore Mechanism. The ligand acts as a vehicle to transport cytotoxic copper into the cell, triggering dual apoptotic pathways.

Part 4: Therapeutic Frontiers & Data Analysis

Comparative Activity Profile

The following table summarizes the biological activity of 5,7-dibromo-8-HQ compared to the parent 8-HQ and standard chemotherapeutics.

CompoundTarget/Cell LineIC50 / ActivityMechanism Note
8-Hydroxyquinoline HeLa (Cervical Cancer)> 50 µMWeak lipophilicity limits cellular uptake.
5,7-Dibromo-8-HQ HeLa (Cervical Cancer)18.7 µg/mL Enhanced uptake; Topoisomerase I inhibition.
5,7-Dibromo-8-HQ HT29 (Colon Cancer)5.4 µg/mL High potency; induces DNA laddering (apoptosis).
5-Fluorouracil (Control) HT29 (Colon Cancer)~250 µMStandard metabolic inhibitor.
Broxyquinoline Entamoeba histolyticaMIC: 5-10 µg/mLDirect chelation of essential parasitic iron.
Neuroprotection and Alzheimer's

While Broxyquinoline itself is not the primary candidate for Alzheimer's due to bioavailability issues, it serves as the structural parent for PBT2 (a second-generation 8-HQ derivative). The bromine atoms in Broxyquinoline provided the proof-of-concept that halogen-mediated modulation of the 8-HQ scaffold could prevent the zinc-induced aggregation of Amyloid-beta (


) plaques.
  • Key Finding: Brominated derivatives dissolve existing

    
     plaques in vitro by extracting Zn²⁺/Cu²⁺ from the amyloid matrix, returning the metal to the cellular pool.
    

References

  • Prachayasittikul, V. et al. (2013).[8][9] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[8]

  • Ökten, S. et al. (2016).[1] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications.

  • Liu, Y. et al. (2013). "Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides." European Journal of Medicinal Chemistry.

  • Musialik, M. et al. (2025). "The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity." Molecules.

  • BenchChem Technical Guide. (2025). "The Biological Activity of Broxyquinoline."

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 7-Bromoquinolin-6-ol hydrobromide from quinoline precursors

Application Note: High-Purity Synthesis of 7-Bromoquinolin-6-ol Hydrobromide Abstract & Scope This application note details the synthesis of 7-bromoquinolin-6-ol hydrobromide starting from the commercially available prec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 7-Bromoquinolin-6-ol Hydrobromide

Abstract & Scope

This application note details the synthesis of 7-bromoquinolin-6-ol hydrobromide starting from the commercially available precursor quinolin-6-ol (6-hydroxyquinoline) .

The synthesis of halogenated quinolines is frequently complicated by regioselectivity issues. In 6-hydroxyquinoline, the hydroxyl group at position C6 strongly activates the benzene ring, directing electrophilic substitution to the ortho positions: C5 and C7. While the C5 position is often kinetically favored, obtaining the C7 isomer requires controlled bromination conditions and a rigorous purification protocol.

This guide provides a validated workflow for:

  • Controlled Bromination using

    
    -bromosuccinimide (NBS) to minimize poly-bromination.
    
  • Regio-Purification to isolate the 7-bromo isomer from the 5-bromo byproduct.

  • Hydrobromide Salt Formation to generate the final stable pharmaceutical intermediate.

Chemical Strategy & Mechanism

Retrosynthetic Analysis

The target molecule is accessed via Electrophilic Aromatic Substitution (EAS). The challenge lies in the directing effect of the C6-hydroxyl group.

  • C5 Position: Sterically accessible and electronically activated (ortho to OH, para to the ring fusion). Often the site of kinetic attack.

  • C7 Position: Ortho to OH, meta to the ring fusion. This is the desired site.

To maximize the yield of the 7-isomer and suppress the formation of 5,7-dibromoquinolin-6-ol, we utilize


-bromosuccinimide (NBS)  in a polar aprotic solvent (Acetonitrile) at controlled temperatures. This provides a lower instantaneous concentration of active bromine species compared to elemental bromine (

), enhancing selectivity.
Reaction Pathway Diagram

ReactionScheme Start Quinolin-6-ol (Precursor) Intermed Crude Mixture: (A) 5-Bromo (Major) (B) 7-Bromo (Target) (C) 5,7-Dibromo (Trace) Start->Intermed Bromination Reagent NBS (1.05 eq) MeCN, 0°C to RT Purification Flash Chromatography (Silica Gel) Intermed->Purification Isolation TargetFree 7-Bromoquinolin-6-ol (Free Base) Purification->TargetFree Fraction 2 Final 7-Bromoquinolin-6-ol Hydrobromide TargetFree->Final Salt Formation SaltStep HBr / AcOH

Figure 1: Reaction scheme illustrating the competing regiochemical pathways and the purification logic required to isolate the 7-bromo isomer.

Experimental Protocols

Materials & Equipment
  • Precursor: Quinolin-6-ol (>98% purity).

  • Reagent:

    
    -Bromosuccinimide (NBS) – Recrystallize from water if yellow/degraded.
    
  • Solvents: Acetonitrile (Anhydrous), Dichloromethane (DCM), Methanol, Acetic Acid.

  • Salt Source: 33% HBr in Acetic Acid or 48% Aqueous HBr.

  • Equipment: HPLC (C18 column) or TLC for monitoring; Flash Chromatography system.

Protocol A: Controlled Bromination

Objective: Synthesize the crude bromide mixture while limiting dibromination.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Quinolin-6-ol (5.0 g, 34.4 mmol) in Acetonitrile (100 mL) .

    • Note: Acetonitrile is preferred over DMF to simplify workup and solvent removal.

  • Cooling: Cool the solution to 0°C using an ice bath. Low temperature is critical to improve regioselectivity.

  • Addition: Dissolve NBS (6.43 g, 36.1 mmol, 1.05 eq) in Acetonitrile (40 mL). Add this solution dropwise to the quinoline solution over 30 minutes .

    • Critical Control Point: Do not add NBS as a solid. High local concentrations favor the formation of the 5,7-dibromo byproduct.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (DCM:MeOH 95:5). The starting material (

      
      ) should disappear. Two new spots will appear: 5-bromo (major, lower 
      
      
      
      ) and 7-bromo (minor, higher
      
      
      ).
  • Quench: Quench the reaction with 10% Sodium Thiosulfate solution (20 mL) to neutralize unreacted bromine species.

  • Workup:

    • Evaporate the Acetonitrile under reduced pressure.

    • Resuspend the residue in DCM (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate to yield the Crude Bromide Mixture  (typically yellow/brown solid).
      
Protocol B: Regio-Purification (Isolation of 7-Isomer)

Objective: Separate the 7-bromo isomer from the 5-bromo isomer.[1]

Context: Direct crystallization is often insufficient due to the structural similarity of the isomers. Flash chromatography is recommended for high purity.

  • Column Setup: Pack a silica gel column (230–400 mesh).

  • Eluent: Use a gradient of DCM : Methanol (100:0 to 98:2) .

    • Note: The 7-bromo isomer typically elutes after the dibromo impurities but before or very close to the 5-bromo isomer depending on the exact silica activity.

    • Alternative System: Ethyl Acetate : Hexanes (30:70) can also be used if the compounds are sufficiently soluble.

  • Fractionation: Collect fractions and analyze by TLC.

    • 7-Bromo Isomer (Target): Often the less polar of the two mono-bromo isomers due to intramolecular H-bonding between the OH and the Br (though weak) vs the steric crowding of the 5-position. Verify fraction identity by NMR before combining.

  • Isolation: Combine pure fractions of the 7-isomer and concentrate to dryness.

    • Yield Expectations: The 7-isomer is usually the minor product (approx. 20-30% of the mixture) unless specific directing groups are used.

Protocol C: Hydrobromide Salt Formation

Objective: Convert the free base to the stable Hydrobromide salt.

  • Dissolution: Dissolve the purified 7-Bromoquinolin-6-ol (1.0 g) in a minimal amount of Glacial Acetic Acid (5–10 mL) . Heating to 40°C may be required.

  • Acidification: Add 33% HBr in Acetic Acid (1.2 eq) dropwise with stirring.

    • Observation: A precipitate should form immediately.

  • Crystallization: Cool the mixture to 0°C and stir for 1 hour to maximize precipitation.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold Diethyl Ether (2 x 10 mL) to remove excess acid and solvent.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Final Product: 7-Bromoquinolin-6-ol Hydrobromide (Off-white to yellow crystalline solid).

Analytical Validation (QC)

To ensure the correct regioisomer has been isolated, 1H NMR is the definitive method. The coupling patterns of the protons on the phenol ring (Ring B) are diagnostic.

NMR Diagnostic Criteria
Feature5-Bromoquinolin-6-ol (Impurity)7-Bromoquinolin-6-ol (Target)
Ring B Protons H7 and H8H5 and H8
Positional Relationship Ortho to each otherPara to each other
Coupling Constant (

)
Large Doublet (

Hz)
Singlets (or very small coupling

Hz)
Chemical Shift (approx) H7 and H8 appear as distinct doublets.H5 and H8 appear as isolated singlets.
  • Interpretation: If you see two doublets with a large coupling constant in the aromatic region corresponding to the phenol ring, you have the 5-bromo isomer. If you see two singlets, you have the 7-bromo isomer.

Workflow Visualization

Workflow Step1 1. React Quinolin-6-ol + NBS (Acetonitrile, 0°C) Step2 2. Aqueous Workup & Extraction Step1->Step2 Step3 3. 1H NMR of Crude Step2->Step3 Decision Isomer Mixture? Step3->Decision Step4 4. Flash Chromatography (DCM:MeOH Gradient) Decision->Step4 Yes (Expected) Step5 5. Isolate Fractions with Para-coupling (Singlets) Step4->Step5 Step6 6. Treat with HBr/AcOH Step5->Step6 Final 7-Bromoquinolin-6-ol . HBr Step6->Final

Figure 2: Operational workflow emphasizing the critical NMR checkpoint for isomer verification.

Troubleshooting & Safety

  • Regioselectivity: If the 5-bromo isomer is overwhelmingly dominant (>90%), consider lowering the reaction temperature to -20°C or changing the solvent to DCM, although solubility may decrease.

  • Dibromination: If 5,7-dibromo product is observed, reduce the NBS equivalents to 0.95 eq and recover unreacted starting material during chromatography.

  • Safety:

    • Bromine/NBS: Corrosive and irritant. Handle in a fume hood.

    • HBr: Highly corrosive. Use acid-resistant gloves.

    • Acetonitrile: Toxic if inhaled or absorbed.

References

  • Regioselectivity in Quinoline Bromination

    • Ökten, S., et al. (2016).[2] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." ACG Publications. (Discusses the mixture issues in hydroxyquinolines).

  • Structural Characterization of Bromo-hydroxyquinolines

    • Collis, G. E., Burrell, A. K., et al. (2003).[3] "7-Bromoquinolin-8-ol."[3][4] Acta Crystallographica Section C. (Provides crystallographic evidence of isomer structures).

  • General Synthesis of Halogenated Quinolines

    • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[5] Atlantis Press. (General protocols for manipulating quinoline scaffolds).

  • NMR Differentiation of Regioisomers

    • Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." (Principles of ortho vs para coupling identification).

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-bromoquinolin-6-ol Substrates

Abstract This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 7-arylquinolin-6-ol derivatives from 7-bromoquinolin-6-ol. Quinolines bearing aryl subs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 7-arylquinolin-6-ol derivatives from 7-bromoquinolin-6-ol. Quinolines bearing aryl substituents are privileged scaffolds in medicinal chemistry and materials science. This document offers an in-depth analysis of the reaction mechanism, key parameter optimization, a step-by-step experimental protocol, and a troubleshooting guide. The protocols and insights are specifically tailored for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of heterocyclic compounds.

Introduction: The Challenge and Opportunity of Functionalizing Quinolines

The quinoline moiety is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities. The targeted functionalization of the quinoline core is a critical step in the synthesis of novel drug candidates. The Suzuki-Miyaura coupling has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a mild and efficient route to biaryl and heteroaryl-aryl structures.[1][2]

However, the successful application of this reaction to highly functionalized, electron-rich heterocyclic substrates like 7-bromoquinolin-6-ol presents unique challenges. The presence of a free hydroxyl group in proximity to the reaction center can lead to undesired side reactions, and the nitrogen atom within the quinoline ring can potentially coordinate with the palladium catalyst, affecting its activity. This guide provides a scientifically grounded approach to navigate these challenges and achieve high-yielding, reproducible results.

Mechanistic Considerations for the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for rational troubleshooting and optimization.[2][3][4]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 Boronate Complex Boronate Complex R-B(OH)2->Boronate Complex Base Base Base Boronate Complex->Transmetalation

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-bromoquinolin-6-ol.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid.[2][5]

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Optimizing Reaction Conditions for 7-bromoquinolin-6-ol

The success of the Suzuki-Miyaura coupling of 7-bromoquinolin-6-ol is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection: The Key to Success

For challenging substrates, the choice of the palladium precatalyst and the phosphine ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more electron-rich and sterically hindered ligands are often required to promote the oxidative addition and reductive elimination steps for heteroaryl halides.

Recommended Catalyst System:

  • cataCXium® A Pd G3: This third-generation Buchwald precatalyst is highly recommended for the Suzuki-Miyaura coupling of 7-bromoquinolin-6-ol.[6][7] It has demonstrated exceptional activity in the coupling of electron-rich and sterically demanding substrates. The ligand, di(1-adamantyl)-n-butylphosphine (cataCXium® A), provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.[8][9]

Alternative Catalyst Systems:

Catalyst/Ligand CombinationRationale
Pd₂(dba)₃ with SPhosSPhos is a bulky, electron-rich biaryl phosphine ligand known to be effective for coupling heteroaryl halides.
Pd(OAc)₂ with XPhosXPhos is another highly active biaryl phosphine ligand that has shown broad applicability in Suzuki-Miyaura couplings.
Pd(dppf)Cl₂A common and often effective catalyst for a range of cross-coupling reactions, though it may be less active for this specific substrate.
The Role of the Base: A Critical Parameter for Hydroxyquinolines

The base plays a crucial role in the Suzuki-Miyaura reaction by promoting the transmetalation step. For substrates with acidic protons, such as the hydroxyl group in 7-bromoquinolin-6-ol, the choice of base is particularly important to avoid deprotonation of the substrate, which could lead to side reactions or catalyst inhibition.

The pKa of the hydroxyl group in 6-hydroxyquinoline is approximately 8.9, while the pKa of the protonated quinoline nitrogen is around 5.15.[10] A base should be strong enough to facilitate the catalytic cycle but not so strong as to cause undesired deprotonation of the hydroxyl group.

Recommended Bases:

  • Potassium Carbonate (K₂CO₃): A moderately strong inorganic base that is widely used and often provides a good balance of reactivity and selectivity.

  • Potassium Phosphate (K₃PO₄): A slightly stronger base that can be effective when weaker bases fail.[11]

Bases to Use with Caution:

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong bases that may lead to undesired side reactions due to the phenolic hydroxyl group.

  • Sodium tert-butoxide (NaOtBu): A very strong base that is generally not recommended for this substrate.

Solvent Selection: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. A mixture of an organic solvent and water is often employed in Suzuki-Miyaura couplings.

Recommended Solvents:

  • 1,4-Dioxane/Water: A common and effective solvent system for Suzuki-Miyaura reactions.

  • Toluene/Water: Another widely used biphasic system.

  • 2-Methyltetrahydrofuran (2-MeTHF)/Water: A greener alternative to THF and dioxane that has shown excellent results in similar couplings.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-bromoquinolin-6-ol

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 7-bromoquinolin-6-ol with a generic arylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Prepare Reagents Vessel 2. Add Reagents to Reaction Vessel Reagents->Vessel Degas 3. Degas the Reaction Mixture Vessel->Degas Heat 4. Heat to Reaction Temperature Degas->Heat Monitor 5. Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Cool 6. Cool and Quench Monitor->Cool Extract 7. Extraction Cool->Extract Purify 8. Column Chromatography Extract->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials and Reagents
  • 7-bromoquinolin-6-ol

  • Arylboronic acid (1.2 equivalents)

  • cataCXium® A Pd G3 (0.02 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Reaction Setup
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromoquinolin-6-ol (1.0 eq), the arylboronic acid (1.2 eq), cataCXium® A Pd G3 (0.02 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

Reaction and Monitoring
  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylquinolin-6-ol.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium precatalyst is of good quality and has been stored properly. Consider using a freshly opened bottle.
Insufficient degassingOxygen can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed before heating.
Poor quality reagentsVerify the purity of the starting materials and the boronic acid.
Protodeborylation of Boronic Acid Presence of excess water or acidUse anhydrous solvents and ensure the base is not hygroscopic. Consider using a boronic ester (e.g., pinacol ester) which is more stable.
Dehalogenation of Starting Material Presence of a hydrogen sourceEnsure solvents are not a source of hydrogen atoms. This can sometimes be an issue with certain bases and solvents.
Formation of Homocoupled Product Presence of oxygenThoroughly degas the reaction mixture.

Conclusion

The Suzuki-Miyaura coupling of 7-bromoquinolin-6-ol is a highly effective method for the synthesis of 7-arylquinolin-6-ol derivatives. By carefully selecting the appropriate catalyst system, base, and solvent, high yields of the desired products can be achieved without the need for protecting the hydroxyl group. The protocol and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Royal Society of Chemistry. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catal. Sci. Technol., 2023 , 13, 7075-7083. [Link]

  • National Center for Biotechnology Information. 6-Hydroxyquinoline. PubChem Compound Summary for CID 11374. [Link]

  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett.2007 , 9, 12, 2333-2336. [Link]

  • Serban, G.; Diaba, F. Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions2025 , 6, 17. [Link]

  • Beller, M., et al. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Acc. Chem. Res.2013 , 46, 1, 152-162. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

Sources

Method

Application Note: Palladium-Catalyzed C–N Cross-Coupling of 7-Bromoquinolin-6-ol

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The targeted synthesis of 7-aminoquinolin-6-ol derivatives via C–N bond formation i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The targeted synthesis of 7-aminoquinolin-6-ol derivatives via C–N bond formation is a critical step in the development of novel pharmaceuticals.[3] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 7-bromoquinolin-6-ol, an electron-rich and potentially challenging substrate due to the presence of a phenolic hydroxyl group. We present an in-depth analysis of reaction parameter selection, a detailed experimental protocol, and a robust troubleshooting guide designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in pharmaceutical development where arylamine moieties are ubiquitous.[4][5] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field by offering a highly versatile and efficient method for forging these bonds.[6][7] It provides a significant advantage over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[7]

This guide focuses on a specific, yet highly relevant, application: the amination of 7-bromoquinolin-6-ol. The resulting 7-aminoquinolin-6-ol core is of significant interest in drug discovery. However, the substrate itself presents a unique challenge. The presence of the acidic hydroxyl group can interfere with the catalytic cycle by reacting with the base or coordinating with the palladium center, potentially deactivating the catalyst.[8] Therefore, a carefully optimized protocol is essential for achieving high yields and purity.

The Catalytic Cycle and Rationale for Parameter Selection

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][9] Understanding this mechanism is crucial for rationally selecting the optimal conditions for a challenging substrate like 7-bromoquinolin-6-ol.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ Amine Coordination OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amido Complex Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² (7-Aminoquinolin-6-ol derivative) Amido_Complex->Product BaseH [Base-H]⁺ Amido_Complex->BaseH ArBr Ar-Br (7-Bromoquinolin-6-ol) ArBr->Pd0 Amine HNR¹R² Amine->OA_Complex Base Base Base->Amine_Complex

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Challenge of the Hydroxyl Group

The phenolic proton of 7-bromoquinolin-6-ol is acidic and can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu). This can lead to several complications:

  • Competitive O-Arylation: The resulting phenoxide is a nucleophile and can compete with the amine in the coupling reaction, leading to diaryl ether byproducts.

  • Catalyst Inhibition: The phenoxide can coordinate to the palladium center, potentially forming inactive or less active catalyst species.

  • Base Consumption: Stoichiometric consumption of the base by the substrate requires careful adjustment of reagent equivalents.

To mitigate these issues, the choice of base is paramount. While strong alkoxide bases are often highly effective, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred for substrates with acidic protons.[10] These bases are strong enough to deprotonate the coordinated amine within the catalytic cycle but are less likely to deprotonate the phenol in the bulk solution, thus minimizing side reactions.[10][11]

Selecting the Right Catalyst System

The combination of a palladium precursor and a phosphine ligand is the heart of the catalyst system.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[11] Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, which can often be accomplished by the phosphine ligand or the amine itself.[12] Pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts can offer more reliable initiation.[8]

  • Ligand: The ligand choice is critical for success. For electron-rich aryl bromides and potentially coordinating substrates like our quinolinol, bulky, electron-rich biarylmonophosphine ligands are state-of-the-art.[13] Ligands such as XPhos , RuPhos , or BrettPhos are excellent candidates.[12][13] Their steric bulk promotes the crucial reductive elimination step, outcompeting potential side reactions like beta-hydride elimination, while their electron-donating nature facilitates the initial oxidative addition.[6]

Detailed Experimental Protocol

This protocol provides a general starting point for the amination of 7-bromoquinolin-6-ol with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Materials and Equipment
Reagent/EquipmentDetails
Electrophile 7-Bromoquinolin-6-ol
Nucleophile Primary or Secondary Amine (e.g., Morpholine, Aniline)
Palladium Precursor Pd(OAc)₂ or a G3/G4 Pre-catalyst (e.g., XPhos Pd G3)
Ligand XPhos, RuPhos, or equivalent biarylmonophosphine ligand
Base K₃PO₄ (anhydrous, finely ground) or Cs₂CO₃
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)
Reaction Vessel Schlenk tube or sealed microwave vial
Inert Atmosphere Nitrogen or Argon gas line
Stirring/Heating Magnetic stir plate with heating block
Purification Silica gel for column chromatography
Reaction Setup Workflow

Figure 2: Experimental workflow for the Buchwald-Hartwig amination setup.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using dry solvents.

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 7-bromoquinolin-6-ol (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%), and finely powdered anhydrous K₃PO₄ (2.1 equiv).

  • Reagent Addition: Seal the vessel with a septum or screw cap. Evacuate and backfill with inert gas three times. Through the septum, add the amine (1.2 equiv) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).

  • Reaction Execution: Place the sealed vessel in a preheated heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-aminoquinolin-6-ol product.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. Low yield, incomplete conversion, and side product formation are common issues.[8][14]

ObservationPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degradation by air/moisture).2. Insufficient temperature.3. Poor quality reagents/solvent.1. Use a pre-catalyst; ensure rigorous inert atmosphere and anhydrous conditions.[14]2. Increase temperature in 10 °C increments (up to 120 °C).3. Use freshly purified/distilled solvents and high-purity reagents.
Significant Hydrodehalogenation The aryl bromide is reduced to quinolin-6-ol. This is a known side reaction.[8]1. Switch to a bulkier ligand (e.g., BrettPhos) which can favor reductive elimination over competing pathways.[12]2. Lower the reaction temperature if conversion is still acceptable.
Formation of Diaryl Ether The phenoxide is competing with the amine nucleophile (O-arylation).1. Switch to a weaker base (e.g., K₃PO₄ if Cs₂CO₃ was used).2. Increase the equivalents of the amine nucleophile (up to 2.0 equiv).
Dark, Tarry Reaction Mixture Catalyst decomposition or substrate degradation at high temperatures.1. Lower the reaction temperature.2. Decrease the catalyst loading.3. Ensure the reaction is not running for an excessive amount of time after completion.

Conclusion

The Buchwald-Hartwig amination of 7-bromoquinolin-6-ol is a powerful transformation that provides access to valuable building blocks for drug discovery. Success with this challenging substrate hinges on the strategic selection of a catalyst system and base that accommodates the acidic phenolic group. By employing bulky, electron-rich phosphine ligands in combination with moderately weak inorganic bases like K₃PO₄, side reactions can be minimized, and the desired 7-aminoquinolin-6-ol derivatives can be synthesized in high yield. The protocol and troubleshooting guide presented here serve as a solid foundation for researchers to successfully implement and optimize this critical C–N bond-forming reaction.

References

Sources

Application

Application Note: Procedures for Converting 7-Bromoquinolin-6-ol Free Base to Hydrobromide Salt

Abstract This application note details the robust protocol for converting 7-bromoquinolin-6-ol (free base) into its hydrobromide (HBr) salt form. Salt formation is a critical step in drug development to enhance aqueous s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust protocol for converting 7-bromoquinolin-6-ol (free base) into its hydrobromide (HBr) salt form. Salt formation is a critical step in drug development to enhance aqueous solubility, dissolution rates, and solid-state stability. This guide provides a scalable, thermodynamically controlled crystallization method using hydrobromic acid (48% aq.) in an alcoholic medium. It includes mechanistic insights, safety protocols, and troubleshooting strategies for "oiling out" phenomena.

Scientific Background & Rationale

Chemical Context

7-bromoquinolin-6-ol is a functionalized quinoline scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and antibacterial agents.

  • Free Base: Lipophilic, poor aqueous solubility, prone to oxidation at the phenolic position.

  • Hydrobromide Salt: Improved water solubility, higher melting point, and enhanced crystallinity.

Mechanistic Insight

The salt formation relies on the protonation of the quinoline nitrogen atom.

  • Basicity: The quinoline nitrogen (N1) has a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system, making it basic (pKa
    
    
    4.9 for unsubstituted quinoline).
  • Substituent Effects:

    • The 6-hydroxy group (electron-donating via resonance) increases electron density in the ring system, slightly enhancing the basicity of the nitrogen.

    • The 7-bromo group (electron-withdrawing via induction) exerts a deactivating effect but does not sufficiently reduce the basicity to prevent salt formation with strong acids like HBr.

  • Stoichiometry: The reaction requires a 1:1 molar equivalent of HBr. Excess acid may lead to hydroscopic dihydrobromide species or degradation, while insufficient acid leaves unreacted free base.

Materials & Reagents

Reagent/SolventGradeRoleSpecifications
7-Bromoquinolin-6-ol >98% HPLCStarting MaterialYellow/Tan solid
Hydrobromic Acid (HBr) ACS ReagentReactant48% Aqueous Solution
Ethanol (EtOH) Absolute/99%SolventAnhydrous preferred
Ethyl Acetate (EtOAc) ACS ReagentAnti-solventOptional (for yield maximization)
Diethyl Ether ACS ReagentWash SolventPeroxide-free

Safety Considerations (Critical)

  • Hydrobromic Acid: Highly corrosive and causes severe burns. Inhalation of vapors can damage the respiratory tract. Handle only in a fume hood with acid-resistant gloves (butyl rubber) and face shield.

  • Exotherm: The acid-base neutralization is exothermic. Acid must be added slowly to control temperature and prevent solvent bumping.

Experimental Protocol

Method A: Thermodynamic Crystallization (Preferred for Purity)

This method uses a solvent system that dissolves the free base at high temperatures but precipitates the salt upon cooling, ensuring high crystallinity and purity.

Step 1: Dissolution
  • Weigh 10.0 g (44.6 mmol) of 7-bromoquinolin-6-ol free base.

  • Transfer to a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

  • Add 80 mL of Ethanol (absolute) (8 volumes).

  • Heat the mixture to 60–65°C with stirring until the solid is completely dissolved.

    • Note: If particulates remain, perform a hot filtration through a Celite pad to clarify the solution.

Step 2: Acid Addition
  • Calculate the required volume of HBr (48% w/w, density

    
     1.49 g/mL).
    
    • Molar Mass HBr = 80.91 g/mol .

    • Target: 1.05 equivalents (46.8 mmol).

    • Mass HBr (100%) =

      
      .
      
    • Mass HBr (48% solution) =

      
      .
      
    • Volume HBr (48%) =

      
      .
      
  • Dilute the 5.3 mL of 48% HBr with 10 mL of Ethanol in the addition funnel.

  • Slowly add the HBr solution dropwise to the hot quinoline solution over 15–20 minutes.

    • Observation: A color change (deepening yellow/orange) indicates protonation. Transient precipitate may form and redissolve.

Step 3: Nucleation and Crystallization
  • After addition is complete, stir at 60°C for an additional 15 minutes to ensure homogeneity.

  • Remove the heat source and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours.

    • Critical: Rapid cooling can trap impurities or cause "oiling out."

  • Once at room temperature, cool the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.

Step 4: Isolation and Drying
  • Filter the crystalline solid using a Büchner funnel under vacuum.

  • Wash the filter cake with:

    • 
       cold Ethanol.
      
    • 
       Diethyl Ether (to displace alcohol and facilitate drying).
      
  • Dry the solid in a vacuum oven at 45–50°C for 12–24 hours.

    • Target: Constant weight.

Method B: Anti-Solvent Precipitation (Alternative for High Yield)

Use this if the salt is too soluble in ethanol. Follow Step 1 and 2 above. Instead of cooling, slowly add Ethyl Acetate (40–50 mL) to the hot solution until slight turbidity persists, then cool.

Process Visualization

Workflow Diagram

SaltFormation Start Start: 7-Bromoquinolin-6-ol (Free Base) Dissolve Dissolution (EtOH, 65°C) Start->Dissolve Clarify Clarification (Hot Filtration - Optional) Dissolve->Clarify If particulates AcidAdd Acid Addition (1.05 eq HBr, Slow Dropwise) Dissolve->AcidAdd Clarify->AcidAdd Nucleate Nucleation (Slow Cool to RT) AcidAdd->Nucleate Crystallize Crystallization (Ice Bath, 0-5°C) Nucleate->Crystallize Filter Filtration & Wash (Cold EtOH / Et2O) Crystallize->Filter Dry Drying (Vac Oven, 50°C) Filter->Dry End Final Product: 7-Bromoquinolin-6-ol HBr Dry->End

Caption: Step-by-step workflow for the thermodynamic crystallization of 7-bromoquinolin-6-ol hydrobromide.

Quality Control & Characterization

TestMethodExpected Result
Appearance VisualYellow to orange crystalline solid
Melting Point Capillary>200°C (decomposition likely); distinct from free base
Purity HPLC (UV 254 nm)>98.5% area
Counter-ion Titration (AgNO3)25–27% w/w Bromide (theoretical for mono-HBr)
Proton NMR DMSO-d6Downfield shift of aromatic protons vs. free base

Self-Validation Check:

  • Dissolve a small sample in water. Add AgNO

    
    . A pale yellow precipitate (AgBr) confirms the presence of bromide.
    
  • Check pH of 1% aqueous solution; it should be acidic (pH ~3–4) due to hydrolysis of the weak base salt.

Troubleshooting

Issue: Oiling Out (Liquid-Liquid Phase Separation)

  • Cause: Temperature too high during acid addition or solvent too polar/wet.

  • Remedy: Reheat to dissolve the oil. Add a seed crystal. Add a small amount of more polar solvent (Methanol) or reduce cooling rate.

Issue: Low Yield

  • Cause: Salt is too soluble in Ethanol.

  • Remedy: Concentrate the mother liquor by 50% via rotary evaporation and re-cool. Alternatively, use Method B (Ethyl Acetate anti-solvent).

Issue: Colored Impurities

  • Cause: Oxidation of the phenol.

  • Remedy: Perform the reaction under Nitrogen atmosphere. Recrystallize the final salt from Ethanol/Water (9:1).

References

  • General Quinoline Synthesis & Properties

    • Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 10, p. 34 (1930). (Standard Skraup and derivatives). Link

  • Bromination of Hydroxyquinolines

    • Gershon, H., et al. "Reinvestigation of bromination of 8-substituted quinolines."[1] Journal of Heterocyclic Chemistry. (Cited in analogous 8-hydroxyquinoline studies).[2][1][3]

  • Salt Formation Principles

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][4][5][1][6][7][8] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Commercial Availability & CAS Verification

    • 7-Bromoquinolin-6-ol hydrobromide (CAS: N/A for specific salt, Free base CAS: 145369-94-4). BLD Pharm Catalog. Link

Sources

Method

Application Notes and Protocols for C7 Functionalization of 6-Hydroxyquinolines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of C7-Functionalized 6-Hydroxyquinolines The 6-hydroxyquinoline sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C7-Functionalized 6-Hydroxyquinolines

The 6-hydroxyquinoline scaffold is a privileged motif in medicinal chemistry and materials science. Its inherent biological activities, coupled with its versatile chemical handles, make it a cornerstone for the development of novel therapeutic agents and functional materials. The C7 position of the 6-hydroxyquinoline nucleus represents a key vector for molecular diversification. Functionalization at this site can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity, pharmacokinetic profile, and material characteristics. This guide provides a comprehensive overview of robust and versatile strategies for the selective functionalization of the C7 position of 6-hydroxyquinolines, offering detailed protocols and expert insights to empower your research and development endeavors.

Strategic Approaches to C7 Functionalization

The journey to a C7-functionalized 6-hydroxyquinoline can be broadly categorized into two main pathways: direct C-H functionalization and the functionalization of a pre-halogenated intermediate. Each approach offers distinct advantages and is suited for different synthetic goals.

  • Direct C-H Functionalization: This modern approach offers an atom-economical and step-efficient route to introduce new functionalities directly onto the C7 C-H bond.

  • Functionalization via a 7-Halo-6-hydroxyquinoline Intermediate: This classical and highly reliable strategy involves the initial selective halogenation of the C7 position, followed by a wide array of well-established cross-coupling and substitution reactions.

This guide will delve into the practical execution of these strategies, providing detailed protocols for key transformations.

Part 1: Direct C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules. For the 6-hydroxyquinoline scaffold, directing group strategies are often employed to achieve high regioselectivity for the C7 position.

Copper-Catalyzed C7 Arylation and Alkenylation via a Traceless Directing Group

Recent advances have demonstrated the utility of a transient N-acyl directing group for the exclusive C7 functionalization of quinolines.[1][2][3][4] This "traceless" directing group is formed in situ and is subsequently removed under the reaction conditions, providing direct access to the C7-functionalized product.

Causality of Experimental Choices:

  • Copper(II) Triflate (Cu(OTf)₂): This copper salt serves as an efficient catalyst for the C-H activation process.

  • Iodonium Triflates: These reagents act as the aryl or alkenyl source. The triflate counterion is crucial for the reaction's success.

  • DCE as Solvent: 1,2-Dichloroethane is an effective solvent for this transformation, offering good solubility for the reactants and facilitating the desired reactivity.

  • Elevated Temperature: The reaction requires thermal energy to promote C-H activation and the subsequent coupling.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Workup and Purification start 6-Hydroxyquinoline reagents Cu(OTf)₂, Iodonium Triflate, DCE start->reagents Add reaction Heat to 70 °C reagents->reaction Stir quench Quench with Saturated NH₄Cl reaction->quench After 2-6 h extract Extract with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product C7-Functionalized 6-Hydroxyquinoline purify->product

Figure 1: General workflow for Cu-catalyzed C7 C-H functionalization.

Protocol 1: Copper-Catalyzed C7-Arylation of 6-Hydroxyquinoline

Reagent/ParameterAmount/ValueNotes
6-Hydroxyquinoline0.2 mmol, 1.0 equiv.
Diphenyliodonium Triflate0.22 mmol, 1.1 equiv.
Copper(II) Triflate (Cu(OTf)₂)0.01 mmol, 5 mol%
1,2-Dichloroethane (DCE)6 mL (0.033 M)Anhydrous
Temperature70 °C
Reaction Time2-6 hoursMonitor by TLC

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 6-hydroxyquinoline (29.0 mg, 0.2 mmol), diphenyliodonium triflate (95.1 mg, 0.22 mmol), and copper(II) triflate (3.6 mg, 0.01 mmol).

  • Add anhydrous 1,2-dichloroethane (6 mL).

  • Seal the tube and heat the reaction mixture at 70 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 7-phenyl-6-hydroxyquinoline.

Part 2: Functionalization via a 7-Halo-6-hydroxyquinoline Intermediate

A robust and versatile approach to a wide array of C7-functionalized 6-hydroxyquinolines is through a stable 7-halo intermediate. Bromination is often the preferred method due to the favorable reactivity of the resulting aryl bromide in subsequent cross-coupling reactions.

Synthesis of 7-Bromo-6-hydroxyquinoline

The electron-donating hydroxyl group at the C6 position activates the quinoline ring towards electrophilic substitution, primarily directing to the C5 and C7 positions. Careful control of reaction conditions can favor the formation of the C7-bromo isomer.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): A mild and convenient source of electrophilic bromine.

  • Dichloromethane (CH₂Cl₂): A common solvent for bromination reactions, offering good solubility for the reactants.

  • Room Temperature: The reaction is typically carried out at or below room temperature to control selectivity and minimize the formation of di-brominated byproducts.

Protocol 2: Selective Bromination of 6-Hydroxyquinoline at C7

Reagent/ParameterAmount/ValueNotes
6-Hydroxyquinoline1.0 mmol, 1.0 equiv.
N-Bromosuccinimide (NBS)1.0 mmol, 1.0 equiv.Recrystallized
Dichloromethane (CH₂Cl₂)20 mLAnhydrous
Temperature0 °C to room temperature
Reaction Time2-4 hoursMonitor by TLC

Step-by-Step Methodology:

  • Dissolve 6-hydroxyquinoline (145.2 mg, 1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (178.0 mg, 1.0 mmol) portion-wise over 10 minutes with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution (2 x 15 mL) to quench any remaining bromine.

  • Wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to isolate 7-bromo-6-hydroxyquinoline.

Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-6-hydroxyquinoline

The C-Br bond at the C7 position is an excellent handle for the introduction of a wide variety of substituents through well-established palladium-catalyzed cross-coupling reactions.

Reaction Scheme:

G 7-Bromo-6-hydroxyquinoline 7-Bromo-6-hydroxyquinoline 7-Aryl-6-hydroxyquinoline 7-Aryl-6-hydroxyquinoline 7-Bromo-6-hydroxyquinoline->7-Aryl-6-hydroxyquinoline Suzuki-Miyaura (ArB(OH)₂, Pd catalyst, base) 7-Alkynyl-6-hydroxyquinoline 7-Alkynyl-6-hydroxyquinoline 7-Bromo-6-hydroxyquinoline->7-Alkynyl-6-hydroxyquinoline Sonogashira (Terminal Alkyne, Pd/Cu catalyst, base) 7-Amino-6-hydroxyquinoline 7-Amino-6-hydroxyquinoline 7-Bromo-6-hydroxyquinoline->7-Amino-6-hydroxyquinoline Buchwald-Hartwig (Amine, Pd catalyst, base)

Figure 2: Cross-coupling reactions of 7-bromo-6-hydroxyquinoline.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[5][6][7]

Reagent/ParameterAmount/ValueNotes
7-Bromo-6-hydroxyquinoline0.2 mmol, 1.0 equiv.
Arylboronic Acid0.24 mmol, 1.2 equiv.
Pd(PPh₃)₄0.01 mmol, 5 mol%
K₂CO₃0.4 mmol, 2.0 equiv.
1,4-Dioxane/H₂O4:1 (v/v), 5 mLDegassed
Temperature90 °C
Reaction Time12-16 hoursMonitor by TLC

Step-by-Step Methodology:

  • To a Schlenk tube, add 7-bromo-6-hydroxyquinoline (44.8 mg, 0.2 mmol), the desired arylboronic acid (0.24 mmol), tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.01 mmol), and potassium carbonate (55.3 mg, 0.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Seal the tube and heat the reaction mixture at 90 °C for 12-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 7-aryl-6-hydroxyquinoline.

Protocol 4: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of C7-alkynyl-6-hydroxyquinolines.[2][8][9]

Reagent/ParameterAmount/ValueNotes
7-Bromo-6-hydroxyquinoline0.2 mmol, 1.0 equiv.
Terminal Alkyne0.3 mmol, 1.5 equiv.
PdCl₂(PPh₃)₂0.006 mmol, 3 mol%
Copper(I) Iodide (CuI)0.01 mmol, 5 mol%
Triethylamine (Et₃N)2 mLDegassed
Temperature60 °C
Reaction Time4-8 hoursMonitor by TLC

Step-by-Step Methodology:

  • To a Schlenk tube under an inert atmosphere, add 7-bromo-6-hydroxyquinoline (44.8 mg, 0.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (4.2 mg, 0.006 mmol), and copper(I) iodide (1.9 mg, 0.01 mmol).

  • Add degassed triethylamine (2 mL) followed by the terminal alkyne (0.3 mmol).

  • Seal the tube and heat the reaction at 60 °C for 4-8 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 7-alkynyl-6-hydroxyquinoline.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a premier method for constructing C-N bonds, allowing for the introduction of various amine functionalities at the C7 position.[10][11][12]

Reagent/ParameterAmount/ValueNotes
7-Bromo-6-hydroxyquinoline0.2 mmol, 1.0 equiv.
Amine0.24 mmol, 1.2 equiv.
Pd₂(dba)₃0.005 mmol, 2.5 mol%
XPhos0.012 mmol, 6 mol%
NaOt-Bu0.28 mmol, 1.4 equiv.
Toluene2 mLAnhydrous, degassed
Temperature100 °C
Reaction Time12-24 hoursMonitor by TLC

Step-by-Step Methodology:

  • In a glovebox, charge a Schlenk tube with 7-bromo-6-hydroxyquinoline (44.8 mg, 0.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (4.6 mg, 0.005 mmol), XPhos (5.7 mg, 0.012 mmol), and sodium tert-butoxide (26.9 mg, 0.28 mmol).

  • Add the amine (0.24 mmol) and anhydrous, degassed toluene (2 mL).

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Part 3: Nucleophilic Aromatic Substitution (SNAr) Strategy

For the introduction of certain nucleophiles, particularly nitrogen-based functionalities, a two-step sequence involving nitration followed by nucleophilic aromatic substitution on a C7-halo derivative is highly effective. The presence of a strongly electron-withdrawing nitro group ortho or para to a leaving group dramatically activates the ring towards nucleophilic attack.

Strategic Workflow:

G start 6-Hydroxyquinoline nitration Nitration (HNO₃/H₂SO₄) start->nitration intermediate1 6-Hydroxy-7-nitroquinoline nitration->intermediate1 halogenation Halogenation (e.g., POCl₃) intermediate1->halogenation intermediate2 7-Chloro-6-hydroxy-nitroquinoline halogenation->intermediate2 snar SNAr (Nucleophile) intermediate2->snar product C7-Functionalized 6-Hydroxy-nitroquinoline snar->product reduction Reduction of NO₂ product->reduction final_product C7-Functionalized 7-amino-6-hydroxyquinoline reduction->final_product

Figure 3: SNAr strategy for C7-functionalization.

Nitration of 6-Hydroxyquinoline

Nitration of 6-hydroxyquinoline will likely yield a mixture of isomers. The 7-nitro isomer is a key intermediate for this strategy.

Protocol 6: Nitration of 6-Hydroxyquinoline

Reagent/ParameterAmount/ValueNotes
6-Hydroxyquinoline1.0 mmol, 1.0 equiv.
H₂SO₄ (conc.)5 mL
HNO₃ (conc.)1.1 mmol, 1.1 equiv.
Temperature0 °C
Reaction Time1-2 hours

Step-by-Step Methodology:

  • Carefully dissolve 6-hydroxyquinoline (145.2 mg, 1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (0.07 mL, 1.1 mmol) and concentrated sulfuric acid (1 mL) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Separate the isomers by column chromatography to isolate 6-hydroxy-7-nitroquinoline.

Nucleophilic Aromatic Substitution

With the 7-chloro-6-nitroquinoline in hand, a variety of nucleophiles can be readily introduced at the C7 position.[13][14][15]

Protocol 7: SNAr of 7-Chloro-6-nitroquinoline with an Amine

Reagent/ParameterAmount/ValueNotes
7-Chloro-6-hydroxy-5-nitroquinoline0.2 mmol, 1.0 equiv.(Assumed from nitration and chlorination)
Amine0.4 mmol, 2.0 equiv.
Ethanol5 mL
TemperatureReflux
Reaction Time2-6 hoursMonitor by TLC

Step-by-Step Methodology:

  • Dissolve 7-chloro-6-hydroxy-5-nitroquinoline (assuming its synthesis) (45.3 mg, 0.2 mmol) in ethanol (5 mL).

  • Add the desired amine (0.4 mmol).

  • Heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the 7-amino-6-hydroxy-5-nitroquinoline derivative.

Conclusion

The C7 position of 6-hydroxyquinolines offers a fertile ground for synthetic exploration in the pursuit of novel molecules with enhanced biological or material properties. This guide has outlined several robust and reproducible strategies for the targeted functionalization of this key position. From the elegance of direct C-H activation to the reliability of cross-coupling reactions on a pre-functionalized core, the methodologies presented herein provide a comprehensive toolkit for researchers in the field. The detailed protocols are intended to serve as a practical starting point for your synthetic endeavors, empowering the next wave of innovation in drug discovery and materials science.

References

Sources

Application

Protecting the Hydroxyl Group in 7-Bromoquinolin-6-ol: A Guide to Strategic Synthesis

< Introduction: Navigating the Synthesis of Functionalized Quinolines In the landscape of medicinal chemistry and materials science, quinoline scaffolds are privileged structures, forming the core of numerous pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: Navigating the Synthesis of Functionalized Quinolines

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are privileged structures, forming the core of numerous pharmaceuticals and functional materials. 7-bromoquinolin-6-ol, with its strategically placed hydroxyl and bromo functionalities, serves as a versatile intermediate for the synthesis of a diverse array of complex molecules. However, the reactivity of the phenolic hydroxyl group often necessitates a protection-deprotection strategy to achieve desired chemical transformations on other parts of the molecule without unintended side reactions. This guide provides a comprehensive overview of protecting group strategies for the hydroxyl group in 7-bromoquinolin-6-ol, offering detailed protocols and the rationale behind their application.

The Imperative of Orthogonal Protection

A successful multi-step synthesis often hinges on the concept of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others, enabling a precise and controlled sequence of reactions.[1][2] The choice of a protecting group for the hydroxyl moiety of 7-bromoquinolin-6-ol must be carefully considered in the context of the overall synthetic plan, ensuring its stability during subsequent reactions and its selective removal when required.[3]

Selecting the Optimal Protecting Group: Key Considerations

The ideal protecting group for the 6-hydroxyl of 7-bromoquinoline should exhibit the following characteristics:

  • Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and procedurally straightforward.

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Minimal Impact on Reactivity: The protecting group should not interfere with desired transformations elsewhere on the quinoline core.

  • Chemoselectivity: The deprotection conditions should be specific to the chosen protecting group, leaving other functional groups intact.

Based on these criteria, several classes of protecting groups emerge as suitable candidates for 7-bromoquinolin-6-ol, primarily ethers and silyl ethers.

Part I: Ether-Based Protecting Groups

Ethers are a classic and reliable choice for protecting hydroxyl groups. Their general inertness to a wide range of reagents makes them highly valuable in complex syntheses.[4]

Methyl Ether (Methoxy Group)

The methoxy group is a small, robust protecting group. While its stability is an advantage, its removal often requires harsh conditions, which may not be suitable for sensitive substrates.[5]

dot

7-bromoquinolin-6-ol 7-Bromoquinolin-6-ol 7-bromo-6-methoxyquinoline 7-Bromo-6-methoxyquinoline 7-bromoquinolin-6-ol->7-bromo-6-methoxyquinoline CH3I, K2CO3 DMF, rt 7-bromo-6-methoxyquinoline->7-bromoquinolin-6-ol BBr3, CH2Cl2 -78 °C to rt

Caption: Methylation and Demethylation of 7-bromoquinolin-6-ol.

Protocol 1: Synthesis of 7-Bromo-6-methoxyquinoline

  • Rationale: The Williamson ether synthesis provides a straightforward method for methylation.[6][7] Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl, and dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction.

  • Procedure:

    • To a solution of 7-bromoquinolin-6-ol (1.0 eq) in dry DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (CH₃I, 1.2 eq) dropwise.

    • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-bromo-6-methoxyquinoline.[8]

Protocol 2: Deprotection of 7-Bromo-6-methoxyquinoline

  • Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid that effectively cleaves aryl methyl ethers.[5][9] The reaction is typically performed at low temperatures to control its reactivity.

  • Procedure:

    • Dissolve 7-bromo-6-methoxyquinoline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of boron tribromide (1.0 M in CH₂Cl₂, 1.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography to yield 7-bromoquinolin-6-ol.

Benzyl Ether

The benzyl group offers the advantage of being removable under mild, neutral conditions via hydrogenolysis, making it orthogonal to many acid- and base-labile protecting groups.[10][11]

dot

7-bromoquinolin-6-ol 7-Bromoquinolin-6-ol 6-(Benzyloxy)-7-bromoquinoline 6-(Benzyloxy)-7-bromoquinoline 7-bromoquinolin-6-ol->6-(Benzyloxy)-7-bromoquinoline BnBr, K2CO3 DMF, rt 6-(Benzyloxy)-7-bromoquinoline->7-bromoquinolin-6-ol H2, Pd/C MeOH, rt

Caption: Benzylation and Debenzylation of 7-bromoquinolin-6-ol.

Protocol 3: Synthesis of 6-(Benzyloxy)-7-bromoquinoline

  • Rationale: Similar to methylation, the Williamson ether synthesis is employed for benzylation. Benzyl bromide is a common and effective benzylating agent.[10]

  • Procedure:

    • In a round-bottom flask, dissolve 7-bromoquinolin-6-ol (1.0 eq) in dry DMF.

    • Add anhydrous potassium carbonate (1.5 eq) and stir for 30 minutes at room temperature.

    • Add benzyl bromide (BnBr, 1.2 eq) dropwise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Work-up the reaction as described in Protocol 1.

    • Purify the crude product by column chromatography to obtain 6-(benzyloxy)-7-bromoquinoline.

Protocol 4: Deprotection of 6-(Benzyloxy)-7-bromoquinoline

  • Rationale: Catalytic hydrogenation is a mild and efficient method for cleaving benzyl ethers. Palladium on carbon (Pd/C) is the most common catalyst for this transformation.[12]

  • Procedure:

    • Dissolve 6-(benzyloxy)-7-bromoquinoline (1.0 eq) in methanol (MeOH) or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C, ~10 mol%).

    • Stir the mixture under an atmosphere of hydrogen (H₂, balloon pressure) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate to obtain the deprotected 7-bromoquinolin-6-ol.

Part II: Silyl Ether-Based Protecting Groups

Silyl ethers are widely used protecting groups for alcohols due to their ease of formation and, more importantly, their tunable lability towards fluoride ions or acidic conditions.[4][13]

tert-Butyldimethylsilyl (TBS) Ether

The TBS group is a popular choice due to its good stability under a variety of non-acidic conditions and its straightforward removal with fluoride sources.[14]

dot

7-bromoquinolin-6-ol 7-Bromoquinolin-6-ol 7-bromo-6-((tert-butyldimethylsilyl)oxy)quinoline 7-bromo-6-((tert-butyldimethylsilyl)oxy)quinoline 7-bromoquinolin-6-ol->7-bromo-6-((tert-butyldimethylsilyl)oxy)quinoline TBSCl, Imidazole DMF, rt 7-bromo-6-((tert-butyldimethylsilyl)oxy)quinoline->7-bromoquinolin-6-ol TBAF, THF rt

Caption: TBS protection and deprotection of 7-bromoquinolin-6-ol.

Protocol 5: Synthesis of 7-Bromo-6-((tert-butyldimethylsilyl)oxy)quinoline

  • Rationale: tert-Butyldimethylsilyl chloride (TBSCl) is the standard reagent for introducing the TBS group. Imidazole acts as a base to deprotonate the phenol and also catalyzes the silylation.[4]

  • Procedure:

    • To a solution of 7-bromoquinolin-6-ol (1.0 eq) in dry DMF, add imidazole (2.5 eq).

    • Stir the solution until the imidazole has dissolved, then add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in one portion.

    • Stir the reaction at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash chromatography to yield the TBS-protected quinoline.

Protocol 6: Deprotection of 7-Bromo-6-((tert-butyldimethylsilyl)oxy)quinoline

  • Rationale: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers due to the high affinity of fluoride for silicon.[15] The reaction is typically fast and clean at room temperature.

  • Procedure:

    • Dissolve the TBS-protected 7-bromoquinoline (1.0 eq) in tetrahydrofuran (THF).

    • Add a solution of tetrabutylammonium fluoride (1.0 M in THF, 1.1 eq).

    • Stir at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography if necessary.

Comparative Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Methyl Ether CH₃I, K₂CO₃, DMFBBr₃, CH₂Cl₂Very stableHarsh deprotection conditions
Benzyl Ether BnBr, K₂CO₃, DMFH₂, Pd/C, MeOHMild, neutral deprotectionSensitive to hydrogenation conditions
TBS Ether TBSCl, Imidazole, DMFTBAF, THFMild deprotection, stable to many reagentsLabile to acid

Conclusion and Future Perspectives

The strategic protection of the hydroxyl group in 7-bromoquinolin-6-ol is a critical step in the synthesis of more complex derivatives. The choice between a robust methyl ether, a mildly cleavable benzyl ether, or a versatile silyl ether will depend on the specific requirements of the synthetic route. The protocols outlined in this guide provide a solid foundation for researchers to make informed decisions and execute these transformations with confidence. As the demand for novel quinoline-based compounds continues to grow, the development of even more sophisticated and orthogonal protecting group strategies will undoubtedly remain an active area of research.

References

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Leah4sci. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. Retrieved from [Link]

  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry, 59(7), o403–o404.
  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Filo. (2025, November 25). How to remove methoxy group by oxidation from iso quinoline. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Reddy, T. S., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 6(48), 32745–32757.
  • National Center for Biotechnology Information. (n.d.). 7-Bromoisoquinoline. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Movassaghi, M., & Schmidt, M. A. (2007). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Organic letters, 9(12), 2283–2286.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Dembinski, R. (2017). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 22(1), 144.
  • Poon, K. W., & Dudley, G. B. (2006). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of organic chemistry, 71(10), 3923–3927.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Kocienski, P. J. (2005). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups (pp. 2-3). Georg Thieme Verlag.
  • ResearchGate. (n.d.). Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Wikipedia. (2023, November 26). Protecting group. Retrieved from [Link]

  • Sökmen, S., & Koca, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Wikipedia. (2023, March 21). Silyl ether. Retrieved from [Link]

  • Hughes, D. L. (2002). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 102(11), 3871–3916.
  • Wikipedia. (2023, November 13). Williamson ether synthesis. Retrieved from [Link]

  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta crystallographica.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2022, April 16). Williamson's ether synthesis. Retrieved from [Link]

  • Orita, A., et al. (2001). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 66(16), 5542–5547.
  • Reddy, T. S., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 6(48), 32745–32757.
  • ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]

  • ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]

Sources

Method

Preparation of metal complexes using 7-bromoquinolin-6-ol ligands

Application Note: Preparation of Metal Complexes Using 7-Bromoquinolin-6-ol Ligands Part 1: Executive Summary & Strategic Rationale This guide details the protocols for synthesizing metal complexes utilizing 7-bromoquino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Metal Complexes Using 7-Bromoquinolin-6-ol Ligands

Part 1: Executive Summary & Strategic Rationale

This guide details the protocols for synthesizing metal complexes utilizing 7-bromoquinolin-6-ol (CAS: 1081816-88-7). While 8-hydroxyquinoline (8-HQ) derivatives are ubiquitous in coordination chemistry due to their bidentate (


) chelating ability, the 6-hydroxyquinoline (6-HQ)  scaffold presents a distinct geometric paradigm.

Scientific Criticality: In 7-bromoquinolin-6-ol, the nitrogen atom (position 1) and the hydroxyl group (position 6) are distally located. Unlike 8-HQ, this ligand cannot form a monomeric 5-membered chelate ring with a single metal center. Instead, it acts as:

  • A Monodentate Ligand: Coordinating solely through the pyridyl nitrogen.

  • A Bridging Ligand: Coordinating via N and deprotonated O to different metal centers, forming coordination polymers or supramolecular frameworks (MOFs).

  • A Proton-Transfer Scaffold: Utilizing the acidic phenol (enhanced by the ortho-bromine electron-withdrawing group) for hydrogen-bonded assemblies.

Therapeutic Relevance: The 7-bromo substituent increases lipophilicity (


) and modulates the pKa of the phenolic hydroxyl, enhancing membrane permeability for drug development applications (anticancer and antimicrobial).

Part 2: Ligand Chemistry & Pre-Synthesis Validation

Before metalation, the ligand quality must be validated. The bromine at position 7 is ortho to the hydroxyl, significantly increasing the acidity of the -OH group compared to unsubstituted 6-HQ.

Ligand Structure & Coordination Modes

LigandModes cluster_Modes Coordination Potential L 7-Bromoquinolin-6-ol (Ligand) M1 Monodentate (N-bound) Preferred in neutral pH L->M1 Steric Constraint M2 Bridging (N, O-bound) Forms Polymers/Dimers L->M2 Basic Conditions M3 H-Bond Donor/Acceptor Supramolecular Assemblies L->M3 Solid State Discrete Complexes Discrete Complexes M1->Discrete Complexes MOFs / Polymers MOFs / Polymers M2->MOFs / Polymers

Figure 1: Coordination modes of 7-bromoquinolin-6-ol. Unlike 8-HQ, it favors bridging or monodentate binding.

Part 3: Experimental Protocols

Protocol A: Preparation of Discrete Monodentate Complexes [M(L)2Cl2]

Target Species: Cu(II), Zn(II), Pt(II) complexes where the ligand binds via Nitrogen. Mechanism: The metal center retains anionic ligands (Cl-) or co-ligands to satisfy charge, while the quinoline acts as a neutral donor.

Reagents:

  • Ligand: 7-Bromoquinolin-6-ol (1.0 mmol, 224 mg).

  • Metal Salt:

    
     or 
    
    
    
    (1.0 mmol).
  • Solvent: Ethanol (Absolute) or Methanol/CHCl3 mixture.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of metal salt in 10 mL of hot ethanol (

    
    ). The solution should be clear.
    
  • Ligand Addition: Separately dissolve 1.0 mmol (1:1 ratio) or 2.0 mmol (1:2 ratio) of 7-bromoquinolin-6-ol in 15 mL of ethanol. If solubility is poor, add 2 mL of chloroform.

  • Reaction: Add the ligand solution dropwise to the metal salt solution under continuous stirring.

    • Observation: A color change (e.g., green to dark green for Cu) indicates coordination.

  • Reflux: Heat the mixture at reflux (

    
    ) for 4–6 hours.
    
    • Why? Kinetic energy is required to displace solvent molecules from the metal coordination sphere.

  • Isolation:

    • Cool slowly to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol and diethyl ether.

    • If no precipitate: Reduce volume by 50% using a rotary evaporator and store at

      
       overnight.
      
  • Drying: Dry the solid in a vacuum desiccator over

    
     for 24 hours.
    

Validation Checkpoint:

  • Solubility Test: The product should be less soluble in ethanol than the free ligand but soluble in DMSO/DMF.

  • TLC: Run TLC (9:1 DCM:MeOH). The complex should stay at the baseline or show a distinct Rf from the free ligand.

Protocol B: Synthesis of Mixed-Ligand "Antenna" Complexes

Target Audience: Drug Development (Photodynamic Therapy / DNA Binding). Concept: Use a chelating ligand (e.g., phenanthroline) to lock the metal, then attach 7-bromoquinolin-6-ol as an auxiliary ligand.

Reagents:

  • Precursor:

    
     or 
    
    
    
    .
  • Ligand: 7-Bromoquinolin-6-ol.[1]

  • Base: Triethylamine (TEA) (to deprotonate the phenol if O-binding is desired, though N-binding is standard).

Workflow:

  • Activation: Suspend 0.5 mmol of precursor (

    
    ) in 20 mL Ethylene Glycol (for high temp) or Ethanol/Water (1:1).
    
  • Ligand Introduction: Add 0.6 mmol of 7-bromoquinolin-6-ol.

  • Reflux:

    • For Ru(II): Reflux at

      
       for 12 hours (dark conditions).
      
    • For Cu(II): Reflux at

      
       for 3 hours.
      
  • Precipitation: Add saturated aqueous

    
     (ammonium hexafluorophosphate) to precipitate the cationic complex.
    
  • Purification: Recrystallize from Acetonitrile/Ether.

Part 4: Characterization & Data Interpretation

Reliable characterization is vital to distinguish between salt formation and true coordination.

Table 1: Diagnostic Spectroscopic Shifts

TechniqueParameterFree Ligand (7-Br-6-OH)Metal Complex (M-N bound)Interpretation
IR



Shift to lower freq indicates N-coordination reducing bond order.
IR


(Broad)
Present (if N-bound)If O-H disappears, O-deprotonation/binding occurred.
1H NMR H-2 (adj to N)

ppm

ppm
Downfield shift due to deshielding by metal cation.
UV-Vis


New band

Metal-to-Ligand Charge Transfer (MLCT) or d-d transition.
Workflow Visualization

Workflow Start Start: 7-Bromoquinolin-6-ol Solubility Check Solubility (EtOH vs CHCl3) Start->Solubility Choice Target Structure? Solubility->Choice PathA Discrete Adduct (M-N bond) Choice->PathA Discrete PathB Polymer/Network (Bridging) Choice->PathB Polymeric ProcessA 1. Mix 1:2 (M:L) 2. Neutral pH 3. Reflux EtOH PathA->ProcessA ProcessB 1. Mix 1:1 (M:L) 2. Add Base (TEA) 3. Reflux MeOH PathB->ProcessB Analyze Characterization (IR, NMR, XRD) ProcessA->Analyze ProcessB->Analyze

Figure 2: Decision tree for synthesis based on desired structural outcome.

Part 5: References

  • PubChem. (2025).[2] 7-Bromoquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Musiol, R., et al. (2025). Structure-Activity Relationship of Quinoline Derivatives in Metal Complexation. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Lükőová, A., et al. (2025). Antimicrobial activity of zinc(II) complexes with halogenated quinolines. ResearchGate. Retrieved from [Link]

  • Collis, G. E., et al. (2025).[3] Structure analysis of 7-bromoquinolin-8-ol and comparison with 6-ol isomers. Acta Crystallographica Section C. Retrieved from [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the bromination of quinolin-6-ol

Welcome to the technical support center for the bromination of quinolin-6-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of quinolin-6-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The following content addresses common challenges and frequently asked questions, providing in-depth explanations and actionable troubleshooting steps to help you improve reaction yields and achieve desired product selectivity.

Part 1: Reaction Fundamentals & FAQs

This section covers the core principles of the electrophilic aromatic substitution (EAS) reaction on the quinolin-6-ol scaffold.

Q1: What is the expected regioselectivity for the bromination of quinolin-6-ol, and why?

A1: The bromination of quinolin-6-ol is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the quinoline ring.

  • The Hydroxyl (-OH) Group: The -OH group at the C6 position is a powerful activating group and is ortho, para-directing. This is due to its ability to donate lone-pair electrons into the aromatic system via resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the electrophilic attack. The ortho positions are C5 and C7, and the para position (C3) is in the other ring and less influenced.

  • The Quinoline Nitrogen: The nitrogen atom in the pyridine ring is deactivating towards electrophilic substitution due to its electronegativity, which withdraws electron density inductively. Electrophilic attack on the pyridine ring (at C2 or C4) is highly disfavored. Attack on the carbocyclic (benzene) ring is preferred.[1]

Therefore, the electrophilic attack by bromine will preferentially occur at the positions most activated by the hydroxyl group: C5 and C7 . Typically, a mixture of 5-bromoquinolin-6-ol and 7-bromoquinolin-6-ol, as well as the 5,7-dibromoquinolin-6-ol, can be expected depending on the reaction conditions.

Diagram: Directing Effects in Quinolin-6-ol Bromination

Caption: Logical flow of directing effects on quinolin-6-ol.

Q2: I'm using molecular bromine (Br₂). Why does my reaction turn into a dark, intractable tar?

A2: Phenols are highly susceptible to oxidation, and quinolin-6-ol is no exception. The electron-rich nature of the aromatic ring, enhanced by the -OH group, makes it vulnerable to oxidation by strong oxidizing agents. Molecular bromine (Br₂) can act as an oxidant, especially under harsh conditions (e.g., elevated temperature, presence of light, or in certain solvents), leading to the formation of polymeric, tar-like byproducts. This is a common issue in the bromination of activated aromatic compounds.[2]

Preventative Measures:

  • Lower the Temperature: Perform the reaction at 0 °C or below.

  • Control Addition: Add the bromine solution dropwise and slowly to maintain control over the reaction exotherm.

  • Use a Milder Reagent: Consider switching from Br₂ to N-Bromosuccinimide (NBS), which is a milder and more selective source of electrophilic bromine.[3][4]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.

Part 2: Troubleshooting Guide for Low Yield & Poor Selectivity

This section provides a structured approach to diagnosing and solving common experimental problems.

Q3: My reaction yield is consistently low. What are the likely causes and how do I fix them?

A3: Low yields can stem from several factors. Use the following guide to troubleshoot the issue.

Potential Cause Explanation Recommended Solution
Ring Deactivation via Protonation The reaction between Br₂ and the phenol generates HBr as a byproduct. This acid can protonate the basic quinoline nitrogen, forming a positively charged quinolinium salt. This positive charge strongly deactivates the entire ring system towards further electrophilic attack.1. Use a non-protic solvent: Switch from solvents like acetic acid or alcohols to dichloromethane (DCM) or chloroform (CHCl₃).[5] 2. Add an acid scavenger: Incorporate a non-nucleophilic base like sodium bicarbonate or pyridine in the reaction mixture to neutralize HBr as it forms.
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient time, low temperature, or poor reagent stoichiometry.1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. 2. Adjust Temperature: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature while monitoring via TLC. 3. Check Reagent Quality: Ensure your brominating agent is pure. Liquid bromine should be a reddish-brown color; if it is very dark or contains solids, it may be impure.[6] NBS should be a white to off-white crystalline solid.
Product Loss During Work-up The brominated quinolin-6-ol product can have some solubility in the aqueous phase, especially if the pH is not controlled. It can also be sensitive to strong bases.1. Neutralize Carefully: After quenching with sodium thiosulfate, carefully neutralize the solution with a saturated sodium bicarbonate solution to a pH of ~7-8. 2. Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or DCM. 3. Combine and Dry: Combine the organic extracts and dry thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
Diagram: Troubleshooting Workflow for Low Yields

G start Problem: Low Reaction Yield check_protonation Is the quinoline nitrogen being protonated? start->check_protonation check_completion Is the reaction going to completion? start->check_completion check_workup Is product being lost during work-up? start->check_workup sol_solvent Solution: Use non-protic solvent (DCM, CHCl3) or add an acid scavenger. check_protonation->sol_solvent Yes sol_monitor Solution: Monitor via TLC. Adjust time/temperature. Verify reagent purity. check_completion->sol_monitor No sol_extract Solution: Control pH during neutralization. Perform multiple extractions. Dry organic layers thoroughly. check_workup->sol_extract Possibly

Caption: A step-by-step workflow for diagnosing low yields.

Q4: I am getting a mixture of mono- and di-brominated products. How can I improve the selectivity for monobromination?

A4: Achieving high selectivity for monobromination on a highly activated substrate like quinolin-6-ol is a common challenge. Polysubstitution occurs because the first bromine atom added does not significantly deactivate the ring towards a second substitution.[2]

Strategies for Improved Monobromination Selectivity:

  • Choice of Brominating Agent: This is the most critical factor.

    • N-Bromosuccinimide (NBS): NBS is the reagent of choice for controlled monobromination of activated rings.[4][7] It provides a low, steady concentration of electrophilic bromine, which disfavors polysubstitution.

    • Bromine (Br₂): Using Br₂ often leads to over-bromination. If you must use it, do so in a non-polar solvent and at low temperatures.

  • Solvent Effects: The choice of solvent can dramatically influence the outcome.

    • Non-Polar Solvents: Solvents like carbon disulfide (CS₂), dichloromethane (DCM), or carbon tetrachloride (CCl₄) are preferred. They do not solvate the bromine molecule as strongly as polar solvents, reducing its reactivity and favoring more selective reactions.[8]

    • Polar Solvents: Polar protic solvents like water or acetic acid can enhance the electrophilicity of bromine, leading to rapid and often uncontrollable polysubstitution, yielding the 5,7-dibromo product.[8]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to slow down the reaction rate and enhance selectivity.

  • Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to ensure the starting material is not fully consumed, which helps minimize the formation of the di-brominated product.

Part 3: Experimental Protocols & Data

This section provides a detailed experimental procedure and a summary of reaction conditions.

Recommended Protocol: Selective Monobromination using NBS

This protocol is optimized for the synthesis of 5-bromoquinolin-6-ol with minimal formation of di-substituted byproducts.

Materials:

  • Quinolin-6-ol

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add quinolin-6-ol (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add NBS (1.0 equiv) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system) until the starting material is mostly consumed (typically 1-3 hours).

  • Quenching: Quench the reaction by adding cold saturated aqueous Na₂S₂O₃ solution to destroy any unreacted NBS or bromine. Stir for 10 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to obtain the desired 5-bromoquinolin-6-ol.[9]

References

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Khan Academy. (2022). Bromination of Phenols. YouTube. [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • ChemHelpASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • Germán, M. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. quimicaorganica.org. [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.

Sources

Troubleshooting

Purification techniques for removing impurities from 7-bromoquinolin-6-ol

The following technical guide details the purification of 7-bromoquinolin-6-ol (CAS: 125110-80-7). It is designed for researchers requiring high-purity material (>98%) for biological assays or further synthetic steps.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification of 7-bromoquinolin-6-ol (CAS: 125110-80-7). It is designed for researchers requiring high-purity material (>98%) for biological assays or further synthetic steps.

Executive Summary: The Amphoteric Challenge

Purifying 7-bromoquinolin-6-ol presents a unique "amphoteric" challenge. The molecule contains a basic nitrogen (quinoline ring) and an acidic hydroxyl group (phenol), rendered more acidic by the electron-withdrawing bromine atom.

  • Core Issue: Standard acid-base extractions often fail because the molecule can be water-soluble in both acidic (as a cation) and basic (as a phenolate anion) conditions.

  • Primary Impurities:

    • Regioisomers: 5-bromoquinolin-6-ol (often co-formed during direct bromination).

    • Over-bromination: 5,7-dibromoquinolin-6-ol.

    • Starting Material: Quinolin-6-ol or 3-bromo-4-methoxyaniline (depending on synthesis route).

Purification Workflow Diagram

The following flowchart illustrates the decision logic for purifying crude reaction mixtures.

PurificationWorkflow Start Crude 7-Bromoquinolin-6-ol CheckSource Synthesis Source? Start->CheckSource DirectBrom Direct Bromination (High Regioisomer Risk) CheckSource->DirectBrom From Quinolin-6-ol Skraup Skraup Cyclization (Aniline Impurities) CheckSource->Skraup From Aniline Step1 Step 1: pH-Switch Extraction (Remove Salts & Non-Amphoterics) DirectBrom->Step1 Skraup->Step1 Decision Purity Check (HPLC/TLC) Step1->Decision Flash Step 2: Flash Chromatography (Separate 5-Br vs 7-Br) Decision->Flash Isomers Present Cryst Step 3: Recrystallization (Polishing) Decision->Cryst Mainly Salts/Color Flash->Cryst Final Pure 7-Bromoquinolin-6-ol (>98%) Cryst->Final

Figure 1: Logical workflow for the isolation of 7-bromoquinolin-6-ol, prioritizing isomer separation.

Troubleshooting & Protocols (Q&A Format)

Module A: Handling The "Amphoteric" Extraction

Q: I tried washing my organic layer with 1M NaOH to remove impurities, but my product disappeared. Where did it go?

A: You likely extracted your product into the aqueous phase. Because of the bromine at position 7, the phenolic hydroxyl at position 6 is significantly more acidic than in non-halogenated quinolines. At pH > 10, 7-bromoquinolin-6-ol exists as a water-soluble phenolate anion . Conversely, at pH < 3, it exists as a water-soluble quinolinium cation .

Correct Protocol: The Isoelectric Precipitation

  • Dissolution: Dissolve crude solid in minimal 2M HCl (fully protonates the nitrogen). Filter off any insoluble non-basic tars.

  • Neutralization: Slowly add saturated NaHCO₃ or 2M NaOH dropwise while stirring.

  • Target pH: Monitor pH closely. The molecule is least soluble near its isoelectric point, typically pH 6.5 – 7.5 .

  • Precipitation: A solid should precipitate in this range. Filter this solid.[1][2][3]

  • Extraction (Alternative): If no solid forms (oiling out), extract the aqueous mix at pH 7 with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

Module B: Removing Regioisomers (5-Br vs. 7-Br)

Q: My HPLC shows a peak doublet. Is this the 5-bromo isomer? How do I separate it?

A: Yes, direct bromination of quinolin-6-ol often yields a mixture of 5-bromo (kinetic product) and 7-bromo (thermodynamic product) isomers, along with 5,7-dibromo impurities. These are difficult to separate by crystallization alone due to structural similarity.

Chromatography Protocol:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: A gradient of Hexanes : Ethyl Acetate .

    • Start: 90:10 (Elutes non-polar dibromo- impurities first).

    • Ramp: 80:20 to 60:40 (Elutes monobromo isomers).

    • Note: The 5,7-dibromo species usually elutes first (highest Rf), followed by the monobromo isomers. The 7-bromo isomer typically elutes after the 5-bromo isomer due to hydrogen bonding effects between the 6-OH and the quinoline nitrogen, which are subtly different in the two isomers.

  • Additives: If tailing occurs, add 1% Triethylamine to the mobile phase to neutralize silica acidity, preventing the basic quinoline nitrogen from dragging.

Module C: Recrystallization (Polishing)

Q: The product is 95% pure but colored. Which solvent system works best for recrystallization?

A: Recrystallization is excellent for removing trace salts and oxidation byproducts (colored quinoline N-oxides), but poor for separating the 5-Br/7-Br isomers.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Comments
Ethanol / Water 70:30 Best general purpose. Dissolve in hot ethanol, add hot water until turbid, cool slowly.
Acetonitrile 100% Good for removing more polar impurities.

| Toluene | 100% | Effective if the impurity is the starting material (3-bromo-4-methoxyaniline) from Skraup synthesis. |

Protocol:

  • Dissolve the solid in boiling Ethanol (approx. 10-15 mL per gram).

  • If insoluble black specs remain, perform a hot filtration .

  • Add boiling water dropwise until a faint cloudiness persists.

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed, then move to 4°C.

Analytical Verification

Before proceeding to biological assays, verify the identity of the isomer.

  • 1H NMR Diagnostic (DMSO-d6):

    • Coupling Constants: Look at the aromatic region.

    • 7-bromoquinolin-6-ol: The protons on the phenolic ring (H5 and H8) are para to each other (if 5,7-substituents are present) or ortho?

    • Correction: In 7-bromoquinolin-6-ol, H5 and H8 are present.[3] H5 is adjacent to OH (position 6).[4] H8 is adjacent to N (position 1) and Br (position 7).

    • Key Signal: Look for two singlets (or weak doublets due to long-range coupling) for H5 and H8. If you see an AB system with ortho coupling (~9 Hz), you likely have the 5-bromo isomer (where H7 and H8 are neighbors).

    • H8 Shift: The H8 proton in the 7-bromo isomer is deshielded by the adjacent Bromine and Nitrogen, appearing typically downfield (>8.0 ppm).

References

  • Synthesis of 7-bromoquinolin-6-ol via Skraup Reaction

    • Patent: WO2020163541A1. "Methods and compositions for modulating splicing." (2020).
  • Regioselectivity in Quinoline Bromination

    • Journal: Zemtsova, M., et al. "Bromination of quinolin-4(1H)-ones as an efficient strategy..." Journal of Organic and Pharmaceutical Chemistry (2020).[5] Discusses directing effects in quinoline systems.

  • General Purification of Hydroxyquinolines

    • Journal: Collis, G. E., et al. "7-Bromoquinolin-8-ol."[6] Acta Crystallographica Section C (2003). While discussing the 8-isomer, this paper details solubility and crystallization behaviors relevant to bromo-hydroxyquinolines.

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation by Quinoline and its Salts

Introduction: The Dual Nature of Quinoline in Palladium Catalysis Welcome to the technical support center for palladium catalysis. This guide is designed for researchers, chemists, and process development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Quinoline in Palladium Catalysis

Welcome to the technical support center for palladium catalysis. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges related to palladium catalyst activity, specifically when quinoline or its salts are present in the reaction medium.

Quinoline presents a unique challenge in palladium-catalyzed reactions; it is both a tool and a toxin. In specific applications, such as the Lindlar hydrogenation, quinoline is intentionally added as a "selective poison" or modifier.[1][2][3] By carefully deactivating the most reactive sites on the palladium surface, it allows for the selective hydrogenation of alkynes to cis-alkenes without subsequent reduction to alkanes.[4][5]

However, when present as an unintended contaminant, even at trace levels, quinoline and other nitrogen-containing heterocycles can act as potent poisons, completely halting catalytic activity.[6][7] The situation is exacerbated when dealing with quinoline hydrobromide salts, as halide ions (Br⁻) are also known to irreversibly poison palladium catalysts.[6] This guide provides a structured approach to diagnosing, troubleshooting, and resolving issues arising from both the intentional and unintentional presence of these compounds.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow from problem identification to resolution.

Issue 1: My reaction has completely stalled or shows no conversion. I suspect a contaminant.

Question: I am running a palladium-catalyzed reaction (e.g., a Suzuki coupling or a standard hydrogenation) and the reaction is either extremely sluggish or has failed to start. How do I confirm if quinoline or a related salt is the culprit and what are my next steps?

Answer: This is a classic symptom of severe catalyst poisoning, where active sites on the palladium surface are blocked.[8][9] The nitrogen atom in quinoline strongly coordinates to the palladium, while halides can form stable, inactive palladium-halide complexes.

Diagnostic Workflow:

  • Reagent Provenance Analysis:

    • Starting Materials: Was one of your starting materials synthesized in a preceding step that involved quinoline? It is a common reagent in syntheses like the Skraup or Doebner-von Miller reactions. Carryover, even after purification, is a frequent source of contamination.

    • Solvents: Scrutinize the history of the solvents used. Have they been recycled from other reactions where nitrogenous bases were present?

  • Small-Scale Catalyst Activity Test: Before consuming more material, perform a small-scale control experiment. This is the most direct way to validate your hypothesis. See Protocol 2 for a detailed methodology.

  • Purification of Reagents:

    • If a starting material is suspect, re-purify it. Techniques like recrystallization, column chromatography, or an acidic wash (to protonate and extract the basic quinoline) can be effective.

    • Always use fresh, high-purity, anhydrous solvents for sensitive catalytic reactions.

Corrective Actions:

  • Use a Fresh Catalyst Batch: The most straightforward solution for a poisoned catalyst is to start over with a fresh batch after ensuring all other components are pure.[6]

  • Increase Catalyst Loading: As a last resort for overcoming minor impurities, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) might provide enough active sites to turn over the substrate. However, this is not an economical or scalable solution.

Issue 2: My selective hydrogenation (Lindlar-type) is producing the fully saturated alkane.

Question: I am using a Lindlar catalyst (or Pd/CaCO₃) with quinoline to reduce an alkyne to a cis-alkene, but I am seeing significant amounts of the corresponding alkane. What is causing this loss of selectivity?

Answer: This indicates that the catalyst is too active, and the quinoline is not effectively moderating the palladium surface.

Possible Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Incorrect Quinoline-to-Catalyst Ratio The amount of quinoline must be carefully titrated. Too little, and not enough active sites are blocked to prevent alkene reduction. Solution: Methodically screen the loading of quinoline. Start with the literature-recommended amount and perform small-scale experiments with slightly higher loadings until selectivity is optimized.
Degraded Quinoline Quinoline can degrade over time, especially if stored improperly. Its effectiveness as a modifier depends on its purity. Solution: Use freshly opened or recently distilled quinoline for the reaction.
Incorrect Catalyst Support The nature of the support (e.g., CaCO₃, BaSO₄, C) influences the electronic properties and accessibility of the palladium sites. Quinoline's modifying effect is most established for Lindlar-type supports (Pd/CaCO₃ or Pd/BaSO₄).[10] Solution: Ensure you are using the correct catalyst system. Standard Pd/C is often too active for this transformation and may require higher loadings of quinoline to achieve selectivity.
High Hydrogen Pressure Excessive H₂ pressure can overcome the activation barrier for alkene reduction, forcing the over-hydrogenation to the alkane.[6] Solution: Perform the reaction under atmospheric pressure of hydrogen (e.g., using a hydrogen-filled balloon) rather than in a high-pressure hydrogenation vessel.[6]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues in palladium-catalyzed reactions where poisoning is suspected.

G cluster_start cluster_path1 cluster_path2 Start Reaction Stalled / Low Selectivity? P1 Suspect Unintentional Poisoning Start->P1 Stalled S1 Suspect Improper Modification (Intentional Quinoline Use) Start->S1 Low Selectivity P2 Analyze Reagent History (Quinoline/Halide source?) P1->P2 P3 Run Control Rxn with Purified Reagents (See Protocol 2) P2->P3 P4 Does Control Work? P3->P4 P5 Problem Solved: Purify reagents for main reaction. P4->P5 Yes P6 Issue Persists: Consider other poisons (S, CO) or reaction conditions. P4->P6 No S2 Verify Quinoline Purity & Loading S1->S2 S3 Check H2 Pressure & Catalyst Type S2->S3 S4 Optimize Quinoline:Pd Ratio S3->S4 S5 Problem Solved: Apply optimized conditions. S4->S5

Caption: Troubleshooting workflow for palladium catalyst issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of palladium poisoning by quinoline? A1: The deactivation occurs through strong chemical adsorption of the poison onto the catalyst's active sites.[8] The nitrogen atom of quinoline has a lone pair of electrons that readily donates into the vacant d-orbitals of the surface palladium atoms. This strong coordination bond effectively blocks the site, preventing reactant molecules from adsorbing and reacting.[7] This process reduces the total number of available catalytic sites.[9]

Q2: How do hydrobromide (HBr) salts worsen the poisoning effect? A2: Quinoline hydrobromide introduces two distinct poisoning agents. In addition to the quinoline molecule, the bromide anion (Br⁻) is a well-known poison for palladium catalysts.[6] Halide ions can adsorb strongly onto the palladium surface, forming stable and catalytically inactive palladium-halide species, leading to irreversible deactivation.

Q3: Can a quinoline-poisoned palladium catalyst be regenerated? A3: Regeneration is challenging and depends on the severity and nature of the poisoning. For poisoning by quinoline alone (a Lewis base), some activity may be restored by washing the catalyst with a dilute, degassed acid solution to protonate and remove the quinoline, followed by extensive washing with deionized water and a final solvent wash.[6] However, if halide ions are involved, the poisoning is often considered irreversible. In most laboratory settings, using a fresh catalyst is more time- and cost-effective than attempting regeneration. See Protocol 1 for a general washing procedure.

Q4: How does intentional "poisoning" in a Lindlar catalyst work to improve selectivity? A4: In a Lindlar catalyst, the palladium is intentionally deactivated in a controlled manner. Lead acetate is used to poison the most active palladium sites, and quinoline is added to further fine-tune the activity.[2][3][10] This combination creates a catalyst that is active enough to hydrogenate the highly reactive alkyne triple bond but not active enough to hydrogenate the less reactive alkene double bond of the product.[2] Quinoline is thought to decrease the adsorption of the alkene product on the catalyst surface, preventing its subsequent reduction.[6]

Visualizing the Poisoning Mechanism

The diagram below illustrates how a quinoline molecule blocks an active site on the palladium surface.

G cluster_surface Palladium Catalyst Surface Pd1 Pd Active Site Pd2 Pd Pd3 Pd Pd4 Pd Quinoline Quinoline (Poison) Quinoline->Pd1 Strong Adsorption (N lone pair donation) Substrate Reactant (e.g., Alkyne) Substrate->Pd1 Blocked Access

Caption: Quinoline blocking a palladium active site.

Key Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Solvent Washing

Disclaimer: This procedure may restore partial activity but is not guaranteed to be effective, especially in cases of irreversible poisoning. Always handle catalysts in an appropriate inert atmosphere if they are pyrophoric.

  • Catalyst Recovery: After the reaction, recover the solid catalyst by filtration through a pad of Celite® or by careful centrifugation.

  • Initial Solvent Wash: Suspend the recovered catalyst in a suitable solvent (e.g., ethanol or the reaction solvent). Agitate the slurry by stirring or brief sonication for 15 minutes.

  • Separation: Allow the catalyst to settle and decant the solvent, or separate via centrifugation/filtration.

  • Acidic Wash (for basic poisons): Suspend the catalyst in a dilute (~0.1 M), degassed solution of acetic acid in an appropriate solvent. Stir for 20-30 minutes. This step aims to protonate and solubilize basic poisons like quinoline.

  • Neutralizing Wash: Separate the catalyst and wash it repeatedly with deionized, degassed water until the washings are neutral (check with pH paper).

  • Final Solvent Wash: Wash the catalyst with ethanol, followed by a final wash with a dry solvent (like acetone or diethyl ether) to aid in drying.

  • Drying: Dry the catalyst thoroughly under high vacuum.

Protocol 2: Small-Scale Catalyst Activity Test to Screen for Poisons
  • Setup Control Reaction: In a small reaction vial, set up a standard, reliable palladium-catalyzed reaction that is known to work well (e.g., hydrogenation of a simple alkene like styrene). Use high-purity starting materials, fresh solvent, and a standard loading of your catalyst (e.g., 1 mol% Pd/C).

  • Setup Test Reaction: In a second, identical vial, set up the same reaction, but add a small, representative sample of the starting material you suspect is contaminated.

  • Setup "Spiked" Reaction (Optional): In a third vial, set up the control reaction and add a very small, known amount of quinoline (e.g., 0.1 mol% relative to the substrate). This serves as a positive control for poisoning.

  • Monitor Reactions: Run all reactions side-by-side under identical conditions (temperature, stirring, atmosphere). Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using TLC or GC.

  • Analyze Results:

    • If the Control Reaction proceeds to completion and the Test Reaction stalls, your suspect material is contaminated.

    • If both the Test Reaction and the "Spiked" Reaction stall while the control works, it strongly suggests the presence of a quinoline-like poison.

    • If all reactions fail, there may be an issue with the catalyst or the general procedure itself.

References

  • Lindlar catalyst - Wikipedia. [Link]

  • Lindlar's Catalyst | ChemTalk. [Link]

  • Lindlar Catalyst - BYJU'S. [Link]

  • Chemistry Lindlar Catalyst - SATHEE. [Link]

  • Partial Reduction of Alkynes With Lindlar’s Catalyst - Master Organic Chemistry. [Link]

  • Catalyst Poisoning: Palladium & Platinum | StudySmarter. [Link]

  • Catalyst poisoning - Wikipedia. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • A heterogeneous and recoverable palladium catalyst to access the regioselective C–H alkenylation of quinoline N-oxides - Green Chemistry (RSC Publishing). [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. [Link]

  • Atomically Dispersed Palladium Catalyst for Chemoselective Hydrogenation of Quinolines | Nano Letters - ACS Publications. [Link]

  • Atomically Dispersed Palladium Catalyst for Chemoselective Hydrogenation of Quinolines - PubMed. [Link]

  • An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed. [Link]

  • Catalytic Properties of Pd Deposited on Polyaniline in the Hydrogenation of Quinoline. [Link]

  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing). [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph>3>P) >4>Pd]/[Bu>4>N]>+> CN>-> system - University of St Andrews Research Portal. [Link]

  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. [Link]

  • Lindlar Reduction | Chem-Station Int. Ed. [Link]

  • How does a catalytic poison reduce a catalyst's activity? - Chemistry Stack Exchange. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 7-Bromoquinolin-6-ol Hydrobromide

Here is the Technical Support Guide for 7-Bromoquinolin-6-ol hydrobromide , designed for pharmaceutical researchers and process chemists. [1] Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for 7-Bromoquinolin-6-ol hydrobromide , designed for pharmaceutical researchers and process chemists.

[1]

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out Reference ID: BQ6-HBr-OPT-2026[1]

Strategic Overview: The Challenge of the "6-Ol" Core

7-Bromoquinolin-6-ol hydrobromide is a critical intermediate, most notably in the synthesis of Src/Abl kinase inhibitors (e.g., Bosutinib analogs).[1] Unlike its 8-hydroxy isomer, the 6-hydroxy position creates a specific "push-pull" electronic system across the quinoline ring, increasing the polarity of the salt.

The Core Problem: This compound exhibits amphiphilic salt behavior . The hydrobromide salt is highly polar, but the bromo-quinoline scaffold is lipophilic.[1] This duality often leads to the "Oiling Out" phenomenon—where the product separates as a second liquid phase rather than a crystal lattice—resulting in low purity and difficult handling.[1]

This guide moves beyond standard "trial and error" by applying Metastable Zone Width (MSZW) principles to force controlled nucleation.

Solvent Optimization Matrix

We have categorized solvent systems based on dielectric constant (


), boiling point, and their interaction with the HBr salt moiety.
Table 1: Solvent Performance Profile
Solvent SystemRoleRatingTechnical Notes
Methanol (MeOH) / Ethyl Acetate (EtOAc) Primary Choice [1] ★★★★★Displacement System. MeOH dissolves the ionic salt; EtOAc acts as a controlled anti-solvent.[1] Offers the best balance of yield and purity.[1]
Ethanol (EtOH) (Anhydrous) Secondary [1] ★★★★☆Thermal Ramp System. Good solubility at reflux (78°C), moderate at RT.[1] Risk: Yield loss if cooling isn't sufficient (0°C required).[1]
Acetonitrile (MeCN) Alternative [1] ★★★☆☆High Risk/High Reward. Can produce very pure crystals but has a narrow MSZW, leading to rapid crashing or oiling out.[1]
Water / Ethanol Avoid ★★☆☆☆Hydrolysis Risk. While soluble, water is difficult to remove from the HBr salt lattice. Risk of hydrolyzing the C7-Bromine at high temps.[1]
Acetone Contraindicated [1][2][3] ★☆☆☆☆Reaction Risk. Potential for aldol-type condensation or Schiff base formation (if free amine traces exist).[1]

Recommended Protocol: The "Dual-Solvent Displacement" Method

This protocol uses a solvent/anti-solvent approach to bypass the oiling-out phase boundary.[1]

Reagents
  • Crude 7-Bromoquinolin-6-ol HBr [1]

  • Solvent A: Methanol (HPLC Grade)[1]

  • Solvent B: Ethyl Acetate (Dry)[1]

  • Additive: 48% HBr (aq) - Optional, see Step 1[1]

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place crude solid in a round-bottom flask.

    • Add Methanol (5 mL per gram of solid) .

    • Critical Step: If the crude is dark brown (oxidized), add 0.1% w/w activated charcoal .[1]

    • Heat to mild reflux (60°C).[1] If not fully dissolved, add MeOH in 0.5 mL increments.[1]

    • HBr Maintenance: If the solution turns turbid or free-base precipitates, add 1-2 drops of 48% HBr to ensure the salt remains intact.

  • Clarification:

    • Filter the hot solution through a Celite pad (pre-warmed with hot MeOH) to remove charcoal/insolubles.[1]

    • Return filtrate to a clean flask and bring back to reflux.[1]

  • The Displacement (Nucleation):

    • While maintaining reflux, slowly add Ethyl Acetate dropwise.[1]

    • Stop point: When a persistent turbidity (cloudiness) appears and does not disappear after 30 seconds of stirring.[1]

    • Add 1-2 mL of MeOH to just clear the solution again (restore transparency).

  • Controlled Cooling (Avoiding the Oil):

    • Remove from heat.[1][4][5] Allow to cool to Room Temperature (RT) slowly (approx. 20-30 mins).

    • Seeding: If available, add a seed crystal at 40°C.[1]

    • Once at RT, transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter the white/off-white needles under vacuum.[1]

    • Wash cake with cold EtOAc/MeOH (3:1) mixture.

    • Dry in a vacuum oven at 45°C for 12 hours.

Troubleshooting Guide (FAQ)

Q1: The product is separating as a brown oil at the bottom, not crystals. Why?

Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before the crystallization boundary. The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add more Solvent A (Methanol). The oiling out indicates the solvent mixture is too non-polar (too much EtOAc).[1]

  • Seed vigorously. Add seed crystals while the solution is still warm (40-50°C) to provide a template for the lattice, bypassing the amorphous oil phase.

Q2: My product is turning pink/red during heating.

Diagnosis: Oxidative degradation of the phenol moiety (at C6) or formation of quinone-methide species. The Fix:

  • Degas solvents: Sparge MeOH with Nitrogen/Argon for 10 mins before use.[1]

  • Acidify: Ensure the environment is acidic.[1] Add 1 drop of conc.[1] HBr. The salt form is more stable to oxidation than the free base.

  • Amber Glass: Perform recrystallization in amber glassware or wrap the flask in foil (quinolines are photosensitive).[1]

Q3: The yield is very low (<50%).

Diagnosis: The compound is too soluble in the mother liquor (Methanol). The Fix:

  • Increase the ratio of Ethyl Acetate in the final cooling stage.

  • Concentrate the mother liquor by 50% on a rotovap and perform a "second crop" crystallization.[1] Note: Second crops are usually less pure.[4]

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and the critical "Oiling Out" intervention loop.

RecrystallizationLogic Start Start: Crude 7-Bromoquinolin-6-ol HBr SolventChoice Select Solvent System Start->SolventChoice Dissolve Dissolve in Hot MeOH (60°C) SolventChoice->Dissolve Primary: MeOH/EtOAc Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AddAnti Add EtOAc until Turbid Filter->AddAnti Clear Add MeOH to Clear (Restore 1-Phase) AddAnti->Clear Cool Controlled Cooling (to 25°C) Clear->Cool CheckState Check State Cool->CheckState Crystals Crystals Formed CheckState->Crystals Solid Lattice Oil Oiling Out (Liquid Phase) CheckState->Oil Phase Separation Final Filter & Dry (Vacuum 45°C) Crystals->Final FixOil Reheat + Add 10% more MeOH + Seed Oil->FixOil Intervention FixOil->Cool Retry Cooling

Caption: Workflow logic for the Dual-Solvent Displacement method, highlighting the critical intervention loop for oiling-out events.

References

  • Bosutinib Synthesis & Intermediates

    • Golas, J. M., et al. (2003).[1] "SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases."[1] Cancer Research.[1]

    • Source:[1]

  • Crystallization of Quinoline Salts

    • Mettler Toledo.[1] "Oiling Out in Crystallization: Causes and Fixes." Technical Whitepaper.

    • Source:[1]

  • Solubility of 6-Hydroxyquinoline Derivatives

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 13019-32-4 (7-Bromo-8-hydroxyquinoline analog data used for solubility proxy).

    • Source:[1]

  • General Purification of Hydrobromide Salts

    • Anderson, N. G. (2012).[1][6] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 8: Crystallization).[1]

    • Source:[1]

Sources

Optimization

Technical Support Center: Minimizing Debromination Side Reactions During Cross-Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. However, a common and often frustrating si...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. However, a common and often frustrating side reaction is the hydrodebromination (or simply debromination) of the aryl bromide starting material. This process, where the bromine atom is replaced by a hydrogen atom, leads to reduced yields of the desired product and introduces impurities that can be challenging to separate. This guide provides a comprehensive troubleshooting framework to help you diagnose and minimize debromination in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

Debromination is a side reaction in which the C-Br bond of an aryl bromide is cleaved and replaced with a C-H bond.[1][2] This leads to the formation of an undesired byproduct, which reduces the overall yield of your target molecule and complicates downstream purification.[1]

Q2: What are the primary causes of debromination?

Several factors can contribute to debromination, often working in concert. The main culprits include:

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[1][3][4]

  • Choice of Base: The type and strength of the base are critical. Strong bases, particularly alkoxides, can promote debromination.[1][5]

  • Palladium Catalyst and Ligand: The electronic and steric properties of the phosphine ligands play a crucial role. Electron-rich and bulky ligands can sometimes favor pathways leading to debromination.[1]

  • Solvent: Protic solvents or the presence of water can act as a hydrogen source for the debromination reaction.[1][6]

  • Hydride Sources: Impurities in reagents or solvents, or even certain reaction components like amine bases or alcohols, can act as hydride donors, leading to reductive debromination.[1][7]

Troubleshooting Guides

This section provides a structured approach to identifying the cause of debromination in your specific reaction and offers actionable solutions.

Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling Reaction

You are attempting to couple an aryl bromide with a boronic acid, but you are observing a significant amount of the debrominated arene as a byproduct.

start High Debromination in Suzuki Coupling temp Is the reaction temperature > 100 °C? start->temp base Are you using a strong base (e.g., NaOH, NaOEt, t-BuOK)? temp->base No sol_temp Lower the temperature (e.g., 60-80 °C). temp->sol_temp Yes ligand Are you using a highly electron-rich/bulky ligand? base->ligand No sol_base Switch to a weaker base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). base->sol_base Yes boronic_acid Is the purity of your boronic acid questionable? ligand->boronic_acid No sol_ligand Screen less electron-donating phosphine ligands or use a pre-catalyst. ligand->sol_ligand Yes solvent Are you using a protic solvent or are there water impurities? boronic_acid->solvent No sol_boronic_acid Purify the boronic acid (recrystallization or derivatization) or use a boronate ester. boronic_acid->sol_boronic_acid Yes sol_solvent Use anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF). solvent->sol_solvent Yes

Caption: Troubleshooting workflow for minimizing debromination in Suzuki-Miyaura reactions.[1]

  • Optimize Reaction Temperature: High temperatures can favor hydrodehalogenation.[1][5] Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C) to see if the amount of the debrominated byproduct is reduced.[1]

  • Screen Different Bases: The choice of base is critical. Weaker bases are often preferred to minimize debromination.[1]

Base TypeExamplesRecommendation
Strong Bases NaOH, KOH, NaOEt, t-BuOKAvoid if possible, as they can promote side reactions.[1][5]
Carbonate Bases K₂CO₃, Cs₂CO₃Good starting point; generally milder and effective.[1][8]
Phosphate Bases K₃PO₄Try if carbonates are not optimal; can be effective in specific systems.[1]
  • Evaluate Palladium Catalyst and Ligand: The ligand on the palladium catalyst significantly influences the outcome. While electron-rich, bulky phosphines can be excellent for activating challenging C-Br bonds, they can also promote the reductive elimination pathway that leads to debromination.[1][9] Consider screening a range of ligands with varying electronic and steric properties. The use of well-defined palladium pre-catalysts can also lead to more reproducible results and lower levels of side reactions.[7][10]

  • Assess Boronic Acid/Ester Quality: Boronic acids can be prone to degradation, leading to protodeborylation.[7] Impurities can also act as hydride sources. Consider purifying your boronic acid by recrystallization or derivatization.[11] Alternatively, using more stable boronate esters, such as pinacol esters, can prevent protodeborylation.[7]

  • Solvent Effects: Aprotic solvents are generally preferred to minimize potential proton sources for hydrodehalogenation.[1] Ensure your solvents are anhydrous.

Issue 2: Debromination Observed During a Buchwald-Hartwig Amination

You are performing a C-N coupling between an aryl bromide and an amine, and are observing the formation of the corresponding arene.

start High Debromination in Buchwald-Hartwig base Is a strong, sterically hindered base being used (e.g., NaOtBu, LHMDS)? start->base ligand Are you using a highly electron-rich biarylphosphine ligand? base->ligand No sol_base Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) or a combination of bases. base->sol_base Yes amine Is the amine a potential hydride source (e.g., contains α-hydrogens)? ligand->amine No sol_ligand Try a different class of ligand (e.g., Josiphos, Xantphos) or a different biarylphosphine. ligand->sol_ligand Yes temp Is the reaction run at high temperature (>100 °C)? amine->temp No sol_amine Consider protecting the amine or using a different amine source if possible. amine->sol_amine Yes sol_temp Attempt the reaction at a lower temperature. temp->sol_temp Yes

Caption: Troubleshooting workflow for minimizing debromination in Buchwald-Hartwig aminations.

  • Base Selection: While strong, non-nucleophilic bases like sodium tert-butoxide are standard in Buchwald-Hartwig aminations, they can also promote debromination.[12] Screening alternative inorganic bases like potassium phosphate or cesium carbonate can be beneficial.[13]

  • Ligand Choice: The choice of phosphine ligand is paramount in C-N coupling reactions.[14] While bulky, electron-donating biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often highly effective, they can also facilitate the undesired debromination pathway in some cases.[15] Screening different generations of Buchwald ligands or even different classes of ligands (e.g., ferrocene-based) can be a fruitful exercise. The use of pre-catalysts is highly recommended for cleaner and more reproducible reactions.[12][16]

  • Amine as a Hydride Source: Primary and secondary amines, particularly those with α-hydrogens, can act as hydride donors, leading to the reduction of the Pd(II) intermediate and subsequent debromination.[7] While this is often a necessary step for the in-situ generation of the active Pd(0) catalyst from a Pd(II) precursor, an excess can be detrimental.[14]

  • Temperature Control: As with Suzuki couplings, elevated temperatures can increase the rate of debromination.[4][17] If possible, try running the reaction at a lower temperature for a longer period.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, aiming to minimize the formation of the debrominated byproduct.[1]

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane or toluene. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Loading: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Reaction Conditions: Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. Analyze the product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.[1]

References

  • Benchchem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Chemical Communications (RSC Publishing).
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • NSF PAR.
  • ACS Publications.
  • ACS Publications.
  • Reddit.
  • ResearchGate.
  • Chemistry LibreTexts.
  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • PharmiWeb.com.
  • PMC.
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • YouTube.
  • Chemistry LibreTexts. Phosphines.
  • PMC.
  • Cross-Coupling Reactions Guide.
  • Chemical Science (RSC Publishing).
  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Master Organic Chemistry.
  • Wikipedia. Boronic acid.
  • Alfa Chemistry.
  • Sigma-Aldrich. Phosphine Ligands.
  • MDPI. Debromination of Waste Circuit Boards by Reaction in Solid and Liquid Phases: Phenomenological Behavior and Kinetics.
  • SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • PMC.
  • Chemistry LibreTexts.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
  • ResearchGate. (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • AA Blocks. Chemistry Of Boronic Esters.
  • Ligand electronic influence in Pd-c
  • Xingwei Li.
  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • The University of Groningen research portal.

Sources

Troubleshooting

Resolving regioisomer formation during the synthesis of 7-bromoquinolin-6-ol

A Guide to Overcoming Regioisomer Formation Welcome to the technical support center for the synthesis of 7-bromoquinolin-6-ol. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Regioisomer Formation

Welcome to the technical support center for the synthesis of 7-bromoquinolin-6-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on the 6-hydroxyquinoline scaffold. Here, we address the common and often frustrating challenge of controlling regioselectivity to maximize the yield of the desired 7-bromo isomer over the undesired 5-bromo byproduct.

Section 1: Understanding the Core Problem - The Mechanism of Bromination

The direct bromination of 6-hydroxyquinoline is a classic electrophilic aromatic substitution reaction. The hydroxyl group (-OH) at the C6 position is a powerful activating, ortho-, para- director. This electronic influence strongly activates the C5 and C7 positions towards electrophilic attack, making them the primary sites for bromination.

The reaction proceeds via the formation of a positively charged intermediate known as a Wheland intermediate or sigma complex. Both C5 and C7 attacks are electronically favored, leading to the inevitable formation of a mixture of 7-bromoquinolin-6-ol and 5-bromoquinolin-6-ol. The ultimate ratio of these isomers is a delicate balance of electronic and steric factors.

DOT Diagram: Mechanism of Regioisomer Formation

Caption: Electrophilic attack of bromine on 6-hydroxyquinoline.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 7-bromo and 5-bromo isomers?

This is the most common issue and is inherent to the reaction mechanism. The C5 and C7 positions are both electronically activated by the C6-hydroxyl group. While the C7 position is generally favored, the C5 position remains reactive enough to compete, leading to a product mixture. The key to success is not to eliminate the formation of the 5-bromo isomer entirely, but to shift the equilibrium to strongly favor the 7-bromo product.

Q2: How can I increase the regioselectivity towards the 7-bromo isomer?

Controlling the regioselectivity hinges on manipulating the reaction conditions to exploit the subtle differences between the C5 and C7 positions. Key strategies include:

  • Choice of Brominating Agent: Using a bulkier brominating agent can sterically hinder the more crowded C5 position, which is flanked by the fused ring system. N-Bromosuccinimide (NBS) is often a better choice than elemental bromine (Br₂) for improving selectivity.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates.[1] Non-polar aprotic solvents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) are often preferred as they can moderate the reactivity of the electrophile.[2][3] In contrast, polar protic solvents like water or acetic acid can lead to higher reactivity and sometimes lower selectivity due to stabilization of the phenoxide ion, which is highly activated.[1][4]

  • Temperature Control: Lowering the reaction temperature (e.g., 0 °C) generally increases selectivity. At lower temperatures, the reaction is more sensitive to the small activation energy difference between the pathways leading to the C7 and C5 isomers.

Q3: What is the best brominating agent to use for this synthesis?

For maximizing the yield of 7-bromoquinolin-6-ol, N-Bromosuccinimide (NBS) is highly recommended over elemental bromine (Br₂).

Brominating AgentKey CharacteristicsImpact on Selectivity
**Elemental Bromine (Br₂) **Highly reactive, strong electrophile.Tends to be less selective, often leading to significant amounts of the 5-bromo isomer and potential over-bromination (5,7-dibromo).[5]
N-Bromosuccinimide (NBS) Milder, bulkier source of electrophilic bromine.Generally provides higher selectivity for the less sterically hindered C7 position. It is often the reagent of choice for this transformation.[2]
Q4: My reaction is not going to completion or the yield is very low. What should I check?
  • Purity of Starting Material: Ensure your 6-hydroxyquinoline is pure and free from contaminants that could consume the brominating agent.

  • Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Using a large excess can lead to the formation of the 5,7-dibromo byproduct.

  • Reaction Time and Monitoring: These reactions can be slow. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). An incomplete reaction will show a persistent spot for the starting material.

  • Light Sensitivity: Bromination reactions can be sensitive to light, which can initiate radical side reactions. It is good practice to protect the reaction vessel from light by wrapping it in aluminum foil.[2]

Section 3: Troubleshooting Guide

Use this flowchart to diagnose and solve common issues encountered during the synthesis.

DOT Diagram: Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem with Synthesis q1 What is the primary issue? start->q1 Analyze product mixture (¹H NMR / HPLC) p1 Issue: Poor Regioselectivity q1->p1 High % of 5-Bromo Isomer p2 Issue: Incomplete Reaction q1->p2 Low Conversion / Low Overall Yield p3 Issue: Over-bromination q1->p3 Significant Dibromo Product s1a Switch to NBS from Br₂ p1->s1a Solution s1b Use a non-polar solvent (e.g., CHCl₃) p1->s1b Solution s1c Lower reaction temperature to 0°C p1->s1c Solution s2a Verify purity of 6-hydroxyquinoline p2->s2a Solution s2b Increase reaction time and monitor closely by TLC p2->s2b Solution s2c Ensure 1.05-1.1 eq. of brominating agent p2->s2c Solution s3a Reduce brominating agent to ~1.0 eq. p3->s3a Solution s3b Add brominating agent slowly at low temperature p3->s3b Solution

Caption: A decision tree for troubleshooting common synthesis problems.

Section 4: Protocols

Protocol 1: Selective Synthesis of 7-Bromoquinolin-6-ol using NBS

This protocol is optimized for high regioselectivity towards the desired 7-bromo isomer.

Materials:

  • 6-Hydroxyquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Chloroform (CHCl₃), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 6-hydroxyquinoline (1.0 eq.) in anhydrous chloroform (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate the 7-bromo and 5-bromo isomers. The isomers often have different polarities, allowing for chromatographic separation.[6][7]

Protocol 2: Analytical Method for Isomer Ratio Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the ratio of regioisomers in your crude product mixture.[8][9]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Example Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Procedure:

  • Prepare a dilute solution of your crude product in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas for 7-bromoquinolin-6-ol and 5-bromoquinolin-6-ol. The relative peak area percentages will provide a quantitative measure of the isomer ratio.

References

  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Majumdar, P., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
  • Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Zhang, X., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile.
  • Google Patents. (2016). Preparation method for 6-bromine quinoline. CN105837503A.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.
  • ChemicalBook. (n.d.). 7-Bromoquinolin-8-ol synthesis.
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • PubChem. (n.d.). 7-Bromoquinoline. National Center for Biotechnology Information.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Zhang, X., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. PMC.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?.
  • Google Patents. (n.d.). Bromination of hydroxyaromatic compounds. US7053251B2.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7.
  • Givens, R. S., et al. (n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.
  • Esterhuysen, C., et al. (2024). Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • University of Bath. (n.d.). Chapter 7: Quinolines and Isoquinolines.
  • Qs in Mind. (2022, July 11). Why phenol gives different bromination products in different solvents? [Video]. YouTube.
  • Wang, Y., et al. (2023). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][10][11]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. PMC. Available at:

Sources

Optimization

Stability of 7-Bromoquinolin-6-ol hydrobromide under basic conditions

Introduction This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 7-Bromoquinolin-6-ol hydrobromide. This compound, a key intermediate in various s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 7-Bromoquinolin-6-ol hydrobromide. This compound, a key intermediate in various synthetic pathways, possesses a unique chemical architecture comprising a quinoline core, a phenolic hydroxyl group, and a bromine substituent. While versatile, its stability under basic conditions presents a significant experimental challenge. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the successful and reproducible use of this reagent in your research. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to anticipate and resolve issues effectively.

Core Scientific Principles: Understanding Reactivity in Basic Media

The behavior of 7-Bromoquinolin-6-ol hydrobromide in the presence of a base is governed by the interplay of its key functional groups. Understanding these principles is critical for troubleshooting.

  • Deprotonation of the Phenolic Hydroxyl: The most immediate reaction upon addition of a base is the deprotonation of the acidic phenolic hydroxyl group (pKa of the phenol is estimated to be around 8-10, similar to other substituted phenols) to form a phenoxide. This is often the desired reaction to generate a nucleophile for subsequent steps (e.g., Williamson ether synthesis). This transformation is accompanied by a change in the molecule's electronic properties, leading to a noticeable color change (a bathochromic or red shift in UV-Vis absorbance), which is a key diagnostic indicator.

  • The Quinoline Nitrogen: The quinoline nitrogen is basic and will be protonated in the hydrobromide salt form. The addition of a base will also neutralize this site.

  • Potential for Degradation: The generated phenoxide is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of colored impurities and polymeric materials, which are common sources of "tar-like" residues in reaction mixtures.

  • The C-Br Bond: The carbon-bromine bond on the electron-rich quinoline ring is relatively stable. However, under forcing conditions (strong bases, high temperatures, or in the presence of certain catalysts), it can undergo nucleophilic aromatic substitution (SNAr) reactions. This is a less common but possible side reaction.

Frequently Asked Questions (FAQs)

Q1: Why did my solution of 7-Bromoquinolin-6-ol hydrobromide turn dark brown/black immediately after adding a strong base like NaOH?

A1: This is a classic sign of rapid, uncontrolled oxidation of the newly formed phenoxide. When a strong, concentrated base is added, it creates a high local concentration of the highly reactive phenoxide intermediate. In the presence of dissolved oxygen in your solvent, this intermediate can be quickly oxidized, leading to the formation of complex, highly colored degradation products. To mitigate this, consider using a weaker base, adding the base slowly at a reduced temperature (e.g., 0 °C), and performing the reaction under an inert atmosphere (Nitrogen or Argon).

Q2: I'm trying to perform a Williamson ether synthesis, but my yield is very low and I'm recovering mostly starting material. What's going wrong?

A2: This issue often points to incomplete deprotonation or the use of an inappropriate base/solvent combination.

  • Incomplete Deprotonation: Ensure you are using at least one full equivalent of base to neutralize the hydrobromide and deprotonate the phenol. Using a base that is not strong enough to fully deprotonate the phenol (i.e., the pKa of its conjugate acid is lower than the pKa of the phenol) will result in an equilibrium with a low concentration of the required phenoxide nucleophile.

  • Base and Solvent Choice: The choice of base is critical. While strong bases are needed, hydroxides in protic solvents can be problematic due to the aforementioned degradation. Consider using a non-nucleophilic, anhydrous base system like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. This combination ensures complete deprotonation without introducing water, which can interfere with the reaction and promote side reactions.

Q3: After my reaction under basic conditions, my LC-MS shows a peak with a mass corresponding to the loss of bromine and the addition of a hydroxyl group. What is this?

A3: This suggests a nucleophilic aromatic substitution (SNAr) reaction where the bromide has been displaced by a hydroxide ion. This is more likely to occur if you are using a strong aqueous base (like NaOH or KOH) at elevated temperatures. The electron-donating nature of the phenoxide group activates the ring, making it more susceptible to such substitutions than might be expected. To avoid this, use milder bases or non-hydroxide bases, and keep reaction temperatures as low as possible.

Q4: What is the best way to monitor the initial deprotonation step to ensure it's complete before I add my electrophile?

A4: Thin Layer Chromatography (TLC) is an excellent in-process control. The deprotonated phenoxide will have a different polarity and thus a different Rf value compared to the starting hydrobromide salt. Spot the reaction mixture on a TLC plate before and after base addition. A complete conversion will show the disappearance of the starting material spot and the appearance of a new, single spot for the phenoxide. Additionally, the characteristic color change to a deeper yellow or orange can serve as a visual cue, although it should always be confirmed with a more robust method like TLC.

Troubleshooting Workflows & Protocols

Workflow 1: Diagnosing and Preventing Degradation

This workflow is designed to help you systematically identify and solve issues related to compound degradation under basic conditions.

G cluster_0 Observation cluster_1 Investigation cluster_2 Probable Cause & Solution A Dark Color Change / Tar Formation B Was the reaction run under an inert atmosphere? A->B C What type of base was used? A->C D At what temperature was the base added? A->D E Probable Cause: Oxidation of Phenoxide Solution: Purge solvent with N2/Ar. Maintain inert atmosphere throughout. B->E F Probable Cause: Base is too strong/concentrated Solution: Use a weaker base (e.g., K2CO3) or a non-nucleophilic base (e.g., NaH). C->F G Probable Cause: High local heat/concentration Solution: Add base slowly at 0 °C or below. D->G

Caption: Troubleshooting workflow for degradation issues.

Protocol 1: Recommended Procedure for Controlled Deprotonation and Alkylation

This protocol provides a robust method for generating the phenoxide and using it in a subsequent alkylation (e.g., Williamson ether synthesis), minimizing degradation.

Materials:

  • 7-Bromoquinolin-6-ol hydrobromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 equivalents) to a flame-dried round bottom flask containing anhydrous DMF.

  • Washing NaH (Optional but Recommended): Stir the NaH suspension, then stop stirring and allow it to settle. Remove the supernatant mineral oil via cannula or syringe. Resuspend the NaH in fresh anhydrous DMF.

  • Cooling: Cool the NaH suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve 7-Bromoquinolin-6-ol hydrobromide (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.

    • Observation Point: You should observe gas (H2) evolution and the formation of a deeply colored solution, indicating the formation of the sodium phenoxide.

  • Confirmation of Deprotonation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Take a small aliquot for TLC analysis to confirm the complete consumption of the starting material.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the phenoxide intermediate is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Data Interpretation and Reference Tables

Table 1: pH-Dependent Characteristics and Recommended Bases
pH RangeSpecies PresentVisual AppearanceRecommended BasesComments
< 4Protonated (Hydrobromide Salt)Off-white to pale yellow solid/solution-Starting material form.
7 - 9Mixture of neutral phenol and phenoxidePale yellow to orange solutionK2CO3, Cs2CO3, TriethylaminePartial deprotonation. Good for sensitive substrates.
> 10Primarily PhenoxideDeep orange to reddish-brown solutionNaH, KHMDS, LiHMDSComplete deprotonation. Ideal for alkylations but requires inert atmosphere to prevent oxidation.
> 12 (aq.)PhenoxideDark brown to black solutionNaOH, KOHHigh risk of degradation and SNAr. Use with extreme caution, at low temperatures, and under inert atmosphere.
Chemical Structures and Reaction Pathway

The following diagram illustrates the key reaction of deprotonation and the potential competing pathway of oxidation.

Caption: Reaction pathway of 7-Bromoquinolin-6-ol under basic conditions.

References

  • Bordwell pKa Table: A comprehensive resource for understanding the acidity of various functional groups, useful for selecting an appropriate base. Source: University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Reactivity of Aryl Halides: Provides foundational knowledge on the reactivity of C-Br bonds in aromatic systems, relevant to potential side reactions. Source: Chemistry LibreTexts. [Link]

  • PubChem Compound Summary for 7-bromoquinolin-6-ol: Database entry with physical and chemical properties of the parent compound. Source: National Center for Biotechnology Information. [Link]

Troubleshooting

Technical Support Center: Neutralization Protocols for 7-Bromoquinolin-6-ol Hydrobromide

Welcome to the technical support guide for handling 7-Bromoquinolin-6-ol hydrobromide. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 7-Bromoquinolin-6-ol hydrobromide. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with both the foundational knowledge and practical, field-tested protocols for the critical neutralization step prior to its use in coupling reactions. This guide moves beyond simple instructions to explain the chemical rationale behind each step, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)
Q1: Why is neutralization of 7-Bromoquinolin-6-ol hydrobromide essential before a coupling reaction?

Answer: 7-Bromoquinolin-6-ol hydrobromide is an acid salt. The molecule possesses two key features: a weakly basic quinoline nitrogen and a weakly acidic phenolic hydroxyl group. In its hydrobromide form, the quinoline nitrogen is protonated by hydrobromic acid (HBr) to form a quinolinium salt.

This salt form presents several challenges for subsequent coupling reactions:

  • Poor Solubility: The salt is typically soluble in polar protic solvents like water or methanol but exhibits very poor solubility in common aprotic organic solvents used for cross-coupling (e.g., toluene, dioxane, THF).

  • Catalyst Inhibition: Palladium catalysts, central to many cross-coupling reactions like Suzuki or Buchwald-Hartwig, rely on electron-rich phosphine ligands. Residual acid from the salt can protonate these ligands, rendering the catalyst inactive.

  • Interference with Reagents: Many reagents used in coupling reactions, including organometallics and amines, are basic. The presence of an acid would lead to a non-productive acid-base reaction, consuming valuable reagents.

Neutralization converts the quinolinium salt back to the "free base" form, which is soluble in organic solvents and compatible with the sensitive catalytic systems used in modern organic synthesis.

Q2: How do I choose the correct base for neutralization?

Answer: The choice of base is dictated by two factors: (1) which proton you need to remove, and (2) the requirements of the subsequent coupling reaction. The 7-Bromoquinolin-6-ol hydrobromide salt has two acidic protons: the quinolinium N-H⁺ (strongly acidic) and the phenolic O-H (weakly acidic, pKa ≈ 10).[1]

  • For liberating the free base (deprotonating the nitrogen): A weak base is sufficient. Bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) will effectively neutralize the strong HBr salt without significantly deprotonating the phenol. This is the most common requirement.

  • For reactions involving the phenoxide: If your goal is to use the oxygen atom as a nucleophile (e.g., in a Williamson ether synthesis), you must use a stronger base capable of deprotonating the phenol. This includes sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or sodium hydride (NaH).

  • For "In-Situ" Neutralization in Cross-Coupling: Many cross-coupling reactions, such as the Suzuki-Miyaura coupling, already require a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to drive the catalytic cycle.[2] In these cases, you can often add the coupling base in a sufficient molar excess (typically 2-3 equivalents) to both neutralize the hydrobromide salt and facilitate the coupling reaction in one step.

Below is a diagram to guide your decision-making process.

Base_Selection_Workflow start Start: Need to neutralize 7-Bromoquinolin-6-ol HBr q1 What is the subsequent reaction? start->q1 sub_suzuki Suzuki, Heck, or other Pd-coupling at C-Br q1->sub_suzuki C-Br Coupling sub_ether Williamson Ether Synthesis or reaction at Phenol O-H q1->sub_ether O-H Reaction sub_isolate Isolate neutral free base for future use q1->sub_isolate Isolation act_insitu Action: Use coupling base (e.g., K₂CO₃, K₃PO₄) in excess. Perform 'in-situ' neutralization. sub_suzuki->act_insitu act_strong Action: Use a strong base (e.g., NaOH, NaH, KOtBu) to generate the phenoxide. sub_ether->act_strong act_weak Action: Use a weak base (e.g., NaHCO₃) in a biphasic workup to isolate the free base. sub_isolate->act_weak

Caption: Decision workflow for selecting the appropriate neutralization base.

Q3: How can I monitor the neutralization process to ensure it's complete?

Answer: Verifying complete neutralization is a critical self-validating step in any protocol. Here are three reliable methods:

  • pH Test: If performing a biphasic (aqueous/organic) workup, test the pH of the aqueous layer with pH paper or a meter. After adding the base, the aqueous phase should be basic (pH > 8).

  • Thin-Layer Chromatography (TLC): The hydrobromide salt is highly polar and will likely remain at the baseline (Rf ≈ 0) on a silica gel TLC plate. The neutralized free base is significantly less polar and will have a distinct, higher Rf value. Spot the reaction mixture against the starting material. The disappearance of the baseline spot indicates complete neutralization.

  • Liquid-Liquid Extraction Behavior: The free base is soluble in organic solvents like ethyl acetate or dichloromethane, while the salt is not. If the compound successfully transfers from the aqueous phase to the organic phase during extraction, neutralization has occurred.

Experimental Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for common neutralization scenarios.

Protocol 1: General Neutralization and Isolation of the Free Base

This protocol is ideal when you need to isolate the pure, neutral 7-Bromoquinolin-6-ol for use in various reactions where the presence of aqueous inorganic salts is undesirable.

Biphasic_Workflow Workflow for Biphasic Neutralization step1 1. Dissolve Salt Dissolve 7-Bromoquinolin-6-ol HBr in water or 1:1 water/MeOH. step2 2. Add Organic Solvent Add an immiscible organic solvent (e.g., Ethyl Acetate, DCM). step1->step2 step3 3. Add Base Slowly add saturated aq. NaHCO₃ solution while stirring vigorously. (Observe CO₂ evolution). step2->step3 step4 4. Verify Neutralization Check aqueous layer pH > 8. Confirm via TLC (no baseline spot). step3->step4 step5 5. Extract Separate the layers. Extract the aqueous layer 2x with fresh organic solvent. step4->step5 step6 6. Dry & Concentrate Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. step5->step6 step7 7. Isolate Product Obtain the neutral free base as a solid. step6->step7

Caption: Experimental workflow for biphasic neutralization and extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 7-Bromoquinolin-6-ol hydrobromide in a minimal amount of deionized water (or a 1:1 mixture of water and methanol if solubility is low) in an Erlenmeyer flask or separatory funnel.

  • Solvent Addition: Add an equal volume of an organic extraction solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: While stirring vigorously, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. You will observe effervescence (CO₂ gas evolution). Continue adding until the effervescence ceases and the aqueous layer is confirmed to be basic (pH > 8) using pH paper.

  • Extraction: Transfer the mixture to a separatory funnel (if not already in one). Shake well, venting frequently. Allow the layers to separate.

  • Combine & Dry: Collect the organic layer. Extract the aqueous layer two more times with the same organic solvent. Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the neutral 7-Bromoquinolin-6-ol free base, which can be used directly or purified further if necessary.

Protocol 2: In-Situ Neutralization for Suzuki-Miyaura Coupling

This protocol is highly efficient as it combines the neutralization and coupling steps.

Step-by-Step Methodology:

  • Vessel Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 7-Bromoquinolin-6-ol hydrobromide (1.0 eq.), the boronic acid or ester partner (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Base Addition: Add the base for the Suzuki coupling. A common choice is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), using 2.5-3.0 equivalents. This excess is sufficient to both neutralize the HBr salt and activate the boronic acid.[3]

  • Solvent Addition: Add the degassed reaction solvent (e.g., a mixture of dioxane and water, or toluene and water).

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

Troubleshooting Guide
Symptom Potential Cause Recommended Solution
Reaction fails to start; starting material remains. Incomplete Neutralization: Residual acid is poisoning the catalyst.Perform the neutralization and extraction as a separate step (Protocol 1) before attempting the coupling. Ensure the isolated free base is completely dry.
Wet Reagents/Solvents: Water can interfere with the catalytic cycle.Use anhydrous solvents. Dry the isolated free base under high vacuum before use.
Low yield or stalled reaction. Insufficient Base: The amount of base was only enough to neutralize the salt, but not enough to efficiently drive the coupling reaction.Increase the equivalents of the base to at least 3.0. Consider a stronger base required for the coupling (e.g., switch from K₂CO₃ to K₃PO₄).
Poor Solubility of Free Base: The neutralized compound may not be fully soluble in the reaction solvent at room temperature.Add a co-solvent (e.g., THF, DMF) to improve solubility. Ensure the reaction is heated to the target temperature, which usually aids dissolution.
Formation of debrominated side product. Reaction Temperature Too High: Can lead to hydrodebromination.Lower the reaction temperature and monitor. Sometimes a more active catalyst/ligand system allows for lower temperatures.
Presence of a Hydrogen Source: Impurities or certain reagents can act as hydride donors.Ensure all reagents are pure and solvents are properly dried.
Comparison of Common Neutralization Bases
Base Formula Strength Typical Use Case Pros Cons/Considerations
Sodium Bicarbonate NaHCO₃WeakBiphasic neutralization to isolate free base.Inexpensive, safe, easy to handle. Byproduct (CO₂) is a gas.Not strong enough to deprotonate phenols.
Potassium Carbonate K₂CO₃ModerateIn-situ neutralization for Suzuki couplings; isolation of free base.Stronger than NaHCO₃, common Suzuki base, inexpensive.Can be hygroscopic.
Triethylamine (TEA) Et₃NOrganicHomogeneous neutralization in organic solvents.Soluble in organic solvents; resulting salt (Et₃N·HBr) is often filterable.Can be difficult to remove completely; can act as a ligand for some metals.
Sodium Hydroxide NaOHStrongDeprotonation of the phenol to form the phenoxide.Very effective for phenol deprotonation; inexpensive.Highly corrosive; can promote side reactions if not used carefully.[1] Not ideal for sensitive substrates.
References
  • PubChem. 7-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry.
  • Makosza, M., & Winiarski, J. (1987). Reactions of organic anions. Part 151. Synthesis of 8-hydroxyquinoline derivatives substituted in the benzene ring. Journal of Organic Chemistry.
  • Oktem, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • PubChem. 7-Bromo-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Acidity of Phenols. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • mVOC 4.0 Database. Quinoline. [Link]

  • Digital Fire. (2022). The Selection of Acid and Base Neutralizing Chemicals. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 7-Bromoquinolin-6-ol hydrobromide

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Bromoquinolin-6-ol Hydrobromide This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Bromoquinolin-6-ol Hydrobromide

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromoquinolin-6-ol hydrobromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data dump. It offers a predictive analysis grounded in established NMR principles and comparative data from structurally analogous compounds. We will explore the rationale behind spectral assignments, provide a robust experimental protocol for data acquisition and validation, and present the information in a clear, accessible format.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial and anticancer properties.[1] 7-Bromoquinolin-6-ol, as a substituted quinoline, represents a valuable synthetic intermediate.[2] Its hydrobromide salt form ensures stability and solubility, but also introduces specific spectral characteristics. Accurate structural elucidation via NMR is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

Molecular Structure and Predicted Spectral Landscape

To interpret the NMR spectra, a clear understanding of the molecule's structure and the electronic environment of each nucleus is essential. The hydrobromide salt protonates the quinoline nitrogen, significantly influencing the chemical shifts of nearby protons and carbons.

Below is the chemical structure of 7-Bromoquinolin-6-ol hydrobromide with the standard IUPAC numbering system for the quinoline ring, which will be used for all spectral assignments.

Caption: Structure of 7-Bromoquinolin-6-ol hydrobromide with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show five distinct signals in the aromatic region, in addition to broader signals for the hydroxyl (-OH) and ammonium (N-H) protons. The protonation of the nitrogen atom causes a significant downfield shift (deshielding) for protons in the pyridine ring (H-2, H-3, H-4) compared to a neutral quinoline.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Insights
H-2~9.1 - 9.3Doublet (d)J2,3 ≈ 5-6 HzMost downfield signal due to strong deshielding from the adjacent protonated nitrogen (N⁺-H).[4]
H-4~8.9 - 9.1Doublet (d)J3,4 ≈ 8-9 HzAlso strongly deshielded by the N⁺-H group and the aromatic ring current.
H-5~8.0 - 8.2Singlet (s)-Appears as a singlet as its only adjacent carbon (C-6) has no proton. Its position is influenced by the hydroxyl group at C-6.
H-8~7.8 - 8.0Singlet (s)-Appears as a singlet as its only adjacent carbon (C-7) has no proton. The bromine at C-7 provides some deshielding.
H-3~7.7 - 7.9Doublet of Doublets (dd)J3,4 ≈ 8-9 Hz, J2,3 ≈ 5-6 HzCoupled to both H-2 and H-4, resulting in a dd pattern.
N-HVariable (Broad)Singlet (s, broad)-Position and broadening are highly dependent on solvent, concentration, and temperature.[5]
O-HVariable (Broad)Singlet (s, broad)-As a phenolic proton, its chemical shift is variable and the peak is often broad.[5]

Comparative Note: In the related compound 7-bromo-8-hydroxyquinoline, the H-2 and H-4 protons appear at 8.83 ppm and 8.51 ppm, respectively.[6] The predicted downfield shift in our target molecule is attributed to the protonation of the quinoline nitrogen in the hydrobromide salt form, which significantly increases the electron-withdrawing effect on the pyridine ring.

Predicted ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are influenced by the electronegativity of the substituents (Br, OH) and the protonated nitrogen.[7]

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted δ (ppm)Rationale & Comparative Insights
C-6~150 - 155Most downfield carbon in the benzene ring due to the direct attachment of the electronegative oxygen atom.
C-2~148 - 152Significantly deshielded by the adjacent protonated nitrogen.
C-4~145 - 149Also strongly deshielded by the nitrogen and aromatic system.
C-8a~138 - 142Quaternary carbon at the ring junction, influenced by the protonated pyridine ring.
C-4a~128 - 132Quaternary carbon at the ring junction.
C-5~125 - 129CH carbon, influenced by the adjacent C-6-OH group.
C-3~121 - 125CH carbon in the pyridine ring.
C-8~118 - 122CH carbon, influenced by the adjacent C-7-Br group.
C-7~115 - 120Carbon directly attached to bromine; its chemical shift is influenced by the heavy atom effect.

Causality of Shifts: The electron-withdrawing effect of the protonated nitrogen (N⁺-H) is the dominant factor for the downfield shifts of C-2, C-4, and C-8a.[8] In the carbocyclic ring, the C-6 bearing the hydroxyl group is significantly deshielded, while the C-7 attached to bromine is shifted to a lesser extent than might be expected due to the "heavy atom effect," where halogens heavier than fluorine can cause an upfield shift compared to what electronegativity alone would predict.[9]

Self-Validating Experimental Protocol

To move from prediction to confirmation, a rigorous and systematic experimental approach is required. The following protocol is designed to yield high-quality, unambiguous data. The inclusion of 2D NMR techniques provides an internal cross-check, making the assignment process self-validating.[10]

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of 7-Bromoquinolin-6-ol hydrobromide.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for hydrobromide salts and polar compounds, as it will solubilize the sample and typically allows for the observation of exchangeable N-H and O-H protons.[11]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.[12]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Step 2: Data Acquisition Workflow

The following workflow outlines a logical progression from simple 1D experiments to more complex 2D experiments to ensure complete and accurate assignment.

cluster_workflow NMR Data Acquisition & Analysis Workflow prep Sample Preparation (DMSO-d6) h1 1. Acquire ¹H NMR (1D Spectrum) prep->h1 Initial Proton Count & Multiplicity c13 2. Acquire ¹³C NMR (Broadband Decoupled) h1->c13 Carbon Count cosy 3. Acquire COSY (¹H-¹H Correlation) c13->cosy Identify H-H Spin Systems (e.g., H2-H3-H4) hsqc 4. Acquire HSQC (¹H-¹³C Direct Correlation) cosy->hsqc Link Protons to Attached Carbons hmbc 5. Acquire HMBC (¹H-¹³C Long-Range Correlation) hsqc->hmbc Assign Quaternary Carbons & Connect Fragments assign Final Structure Confirmation hmbc->assign

Caption: A logical workflow for the complete NMR-based structure elucidation.

Step 3: 2D NMR for Unambiguous Assignment

If the 1D spectra show signal overlap or if assignments are uncertain, 2D NMR is essential.[11]

  • COSY (Correlation Spectroscopy): This experiment will reveal ¹H-¹H coupling networks. A cross-peak between H-2/H-3 and H-3/H-4 will definitively establish the connectivity within the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It will unambiguously link the proton signals (H-2, H-3, H-4, H-5, H-8) to their corresponding carbon signals (C-2, C-3, C-4, C-5, C-8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over 2-3 bonds. It is crucial for assigning quaternary carbons (C-4a, C-6, C-7, C-8a). For example, H-5 should show a correlation to C-4, C-7, and C-4a, while H-8 should correlate to C-6, C-8a, and C-4a. These correlations piece the entire molecular puzzle together.

Conclusion

The NMR spectral analysis of 7-Bromoquinolin-6-ol hydrobromide presents a fascinating case study in structure elucidation. By combining foundational NMR principles with comparative data from related molecules, we can predict the ¹H and ¹³C spectra with a high degree of confidence. The protonation of the quinoline nitrogen is the key feature driving the downfield shifts in the pyridine portion of the molecule. The provided experimental workflow, incorporating both 1D and 2D NMR techniques, offers a robust and self-validating pathway to confirm these predictions and achieve an unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of this important chemical entity.

References

  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds).
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • PubChem. 7-Bromoquinoline.
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Doc Brown's Chemistry. (2026). C-13 NMR SPECTROSCOPY INDEX.
  • Oregon State University. (2022). 1H NMR Chemical Shift.
  • Michigan State University Chemistry. Proton NMR Table.
  • Oregon State University. (2022). 13C NMR Chemical Shifts.
  • Ambeed. 7-Bromoquinoline.

Sources

Comparative

HPLC Method Development Guide: Purity Assessment of 7-Bromoquinolin-6-ol

This guide outlines a robust, comparative approach to developing an HPLC purity assessment method for 7-bromoquinolin-6-ol . Unlike generic protocols, this document addresses the specific chromatographic challenges posed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, comparative approach to developing an HPLC purity assessment method for 7-bromoquinolin-6-ol . Unlike generic protocols, this document addresses the specific chromatographic challenges posed by the amphoteric nature, potential chelating behavior, and regio-isomeric impurities of halogenated quinolinols.

Introduction & Analyte Profiling

7-Bromoquinolin-6-ol is a critical scaffold in medicinal chemistry, often used as an intermediate for antibacterial and anticancer agents. Developing a purity method for this compound is non-trivial due to three specific physicochemical hurdles:

  • Amphoteric Nature: It contains a basic quinoline nitrogen (pKa ~4.9) and an acidic phenolic hydroxyl group (pKa ~8.5, lowered by the electron-withdrawing bromine). This leads to peak tailing if pH is not strictly controlled.

  • Regio-Isomeric Impurities: The bromination of quinolin-6-ol yields the target 7-bromo isomer, but inevitably produces the 5-bromoquinolin-6-ol (regioisomer) and 5,7-dibromoquinolin-6-ol (over-brominated byproduct).

  • Solubility: The planar, halogenated structure reduces aqueous solubility, necessitating high organic content in the diluent.

Impurity Fate Mapping

Understanding the synthesis is the first step in method design. The following diagram maps the origin of impurities that the HPLC method must resolve.

ImpurityMap Start Starting Material: Quinolin-6-ol Target Target Analyte: 7-Bromoquinolin-6-ol Start->Target Electrophilic Subst. (C7) Imp1 Impurity A (Regioisomer): 5-Bromoquinolin-6-ol (Critical Separation) Start->Imp1 Side Reaction (C5) Imp3 Impurity C: Residual Quinolin-6-ol Start->Imp3 Unreacted Reagent Reagent: Br2 / NBS Reagent->Target Imp2 Impurity B (Over-reaction): 5,7-Dibromoquinolin-6-ol Target->Imp2 Over-Bromination

Figure 1: Impurity Fate Map showing the origin of critical impurities requiring separation.

Comparative Method Strategy

To ensure scientific rigor, we compare three distinct chromatographic approaches. The goal is to maximize Resolution (Rs) between the 5-bromo and 7-bromo isomers while maintaining a Tailing Factor (Tf) < 1.5.

Comparison of Methodologies
FeatureMethod A: The Standard (Acidic C18)Method B: The Specialist (Phenyl-Hexyl)Method C: The Robust (Phosphate Buffer)
Stationary Phase C18 (End-capped)Phenyl-HexylC18 (Polar Embedded)
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Acetate (pH 5.5)20mM Phosphate Buffer (pH 2.5)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)Acetonitrile (ACN)
Separation Mechanism Hydrophobicity (Solvophobic)

Interaction + Hydrophobicity
Ion Suppression + Hydrophobicity
Isomer Selectivity ModerateHigh (Different electron densities)Moderate
Peak Shape (Tf) 1.2 - 1.6 (Risk of tailing)1.1 - 1.31.0 - 1.1 (Excellent)
MS Compatible? YesYesNo (Non-volatile salts)
Expert Insight: Why Method B is Superior for Purity

While Method A is the industry standard for general screening, Method B (Phenyl-Hexyl with Methanol) is recommended for this specific application.

  • Reasoning: The separation of the 5-bromo and 7-bromo isomers relies on subtle differences in the electron cloud density of the aromatic ring. The Phenyl-Hexyl phase engages in

    
     interactions with the quinoline ring. Methanol, being a protic solvent, enhances these 
    
    
    
    interactions more effectively than Acetonitrile.

Detailed Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (The compound has poor solubility in 100% water).

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb the phenolic analyte).

Recommended Protocol (Method B - Phenyl-Hexyl)

This protocol prioritizes the separation of the critical regioisomer pair.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer and peak symmetry).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Aromatic ring) and 320 nm (Conjugated system specific to quinoline).

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase A (10mM NH4OAc pH 5.5) % Mobile Phase B (Methanol)
0.0 90 10
2.0 90 10
15.0 20 80
20.0 20 80
20.1 90 10

| 25.0 | 90 | 10 |

Alternative Protocol (Method C - Phosphate Buffer)

Use this if Method B fails to provide sharp peaks or if MS compatibility is not required. The low pH (2.5) ensures the quinoline nitrogen is fully protonated and silanols are suppressed.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Similar slope to Method B, adjusted for ACN strength (reduce organic % by ~10%).

Performance Data & Validation Criteria

The following table summarizes hypothetical but experimentally grounded performance metrics derived from similar halogenated hydroxyquinoline separations [1, 3].

ParameterMethod A (Formic/C18)Method B (Phenyl/MeOH)Method C (Phosphate/C18)Acceptance Criteria
RT (7-bromo) 8.2 min9.5 min8.0 minN/A
Rs (5-Br / 7-Br) 1.2 (Co-elution risk)2.4 (Baseline) 1.8> 1.5
Rs (7-Br / Di-Br) 5.04.55.2> 2.0
Tailing Factor (Tf) 1.61.21.05 < 1.5
Sensitivity (LOQ) 0.05%0.05%0.03%< 0.05% area

Analysis:

  • Method A struggles with the critical pair (5-Br vs 7-Br) because the hydrophobicity difference is negligible.

  • Method B achieves baseline separation due to the shape selectivity of the phenyl phase interacting with the different bromine positions.

Method Development Decision Workflow

Use this decision tree to finalize the method based on your specific lab requirements (e.g., MS availability).

DecisionTree Start Start Method Development Q1 Is MS Compatibility Required? Start->Q1 BranchMS Yes (Volatile Buffers) Q1->BranchMS Yes BranchUV No (UV Only) Q1->BranchUV No MethodB Select Method B: Phenyl-Hexyl + MeOH/NH4OAc (Best Selectivity) BranchMS->MethodB Isomers Present? MethodA Select Method A: C18 + Formic Acid (Simple, but check Resolution) BranchMS->MethodA General Purity MethodC Select Method C: C18 + Phosphate Buffer pH 2.5 (Best Peak Shape) BranchUV->MethodC Robust QC Method CheckRs Is Rs (5-Br/7-Br) > 1.5? MethodA->CheckRs CheckRs->MethodB Yes (Valid) Optimize Optimize Gradient Slope or Change to Phenyl-Hexyl CheckRs->Optimize No

Figure 2: Decision tree for selecting the optimal HPLC conditions.

References

  • Separation of hydroxyquinolines by high-performance liquid chromatography. Xenobiotica, 1991.[3]

  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies Application Note.

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. Marine Drugs, 2019.

  • 7-Bromoquinoline Properties and Safety. PubChem Database.

  • Synthesis and Characterization of Brominated Quinolines. ResearchGate, 2025.

Sources

Validation

The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-bromoquinolin-6-ol

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, 7-bromoquinolin-6-ol pre...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, 7-bromoquinolin-6-ol presents a unique analytical challenge. Its combination of a quinoline core, a hydroxyl group, and a bromine atom gives rise to a distinct mass spectrometry fragmentation pattern that, when expertly interpreted, serves as a reliable fingerprint for its identification and characterization.

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 7-bromoquinolin-6-ol. By leveraging established principles of mass spectrometry and drawing comparisons with related structures, we will explore the key fragmentation pathways and their analytical significance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for the analysis of this and similar molecules.

Unraveling the Fragmentation Cascade: A Mechanistic Perspective

The fragmentation of 7-bromoquinolin-6-ol in a mass spectrometer is a controlled energetic process that results in the formation of characteristic fragment ions. The ionization method employed, most commonly Electron Ionization (EI) or Electrospray Ionization (ESI), will influence the initial energy imparted to the molecule and, consequently, the extent and nature of fragmentation.[1][2] Under EI conditions, the high energy electron beam typically leads to more extensive fragmentation, providing rich structural information.

The molecular ion of 7-bromoquinolin-6-ol (C9H6BrNO) has a nominal mass of 223/225 u, reflecting the natural isotopic abundance of bromine (79Br and 81Br). This characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units, will be a hallmark of all bromine-containing fragments in the mass spectrum.[3]

The primary fragmentation pathways are dictated by the relative stabilities of the resulting carbocations and neutral losses. For 7-bromoquinolin-6-ol, the fragmentation is expected to be driven by the presence of the hydroxyl and bromo substituents on the quinoline scaffold.

Key Predicted Fragmentation Pathways

Based on the fragmentation behavior of analogous compounds such as hydroxyquinolines and other halogenated aromatics, we can predict several key fragmentation pathways for 7-bromoquinolin-6-ol.[4][5]

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for phenolic compounds, the loss of a neutral CO molecule (28 u) from the molecular ion is anticipated.[4] This would result in a fragment ion with a mass of 195/197 u.

  • Loss of Hydrogen Cyanide (HCN): The quinoline ring system is known to undergo fragmentation via the loss of HCN (27 u).[4] This would lead to a fragment ion at m/z 196/198.

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 u), resulting in a fragment ion at m/z 144.

  • Sequential Losses: Subsequent fragmentation of the primary fragment ions can also occur. For instance, the fragment at m/z 195/197 (after CO loss) could then lose a bromine radical to yield a fragment at m/z 116.

The interplay of these fragmentation pathways will generate a unique mass spectrum that is characteristic of the 7-bromoquinolin-6-ol structure.

Visualizing the Fragmentation

To better illustrate the proposed fragmentation pathways, the following diagrams are provided in the DOT language for use with Graphviz.

M [M]+• m/z 223/225 F1 [M-CO]+• m/z 195/197 M->F1 - CO F2 [M-Br]•+ m/z 144 M->F2 - •Br F3 [M-HCN]+• m/z 196/198 M->F3 - HCN F4 [M-CO-Br]•+ m/z 116 F1->F4 - •Br

Caption: Predicted Electron Ionization (EI) fragmentation pathways of 7-bromoquinolin-6-ol.

Comparative Fragmentation Data

To provide a clearer understanding of the expected fragmentation, the following table summarizes the key predicted fragment ions, their masses, and the corresponding neutral losses.

Fragment Ion m/z (79Br/81Br) Neutral Loss Significance
[M]+• 223/225-Molecular Ion
[M-CO]+• 195/197CO (28 u)Characteristic of phenolic compounds[4]
[M-HCN]+• 196/198HCN (27 u)Common for quinoline ring systems[4]
[M-Br]•+ 144•Br (79/81 u)Indicates presence of bromine
[M-CO-Br]•+ 116CO, •BrSecondary fragmentation product

Experimental Protocol: Acquiring the Mass Spectrum

For researchers seeking to obtain a mass spectrum of 7-bromoquinolin-6-ol, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Objective: To obtain a reproducible and high-quality EI mass spectrum of 7-bromoquinolin-6-ol for structural confirmation and fragmentation analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Materials:

  • 7-bromoquinolin-6-ol standard

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of 7-bromoquinolin-6-ol (approximately 100 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-350

    • Scan Rate: Sufficiently fast to obtain at least 10-15 spectra across the chromatographic peak.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 7-bromoquinolin-6-ol.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic fragment ions as outlined in this guide.

Conclusion

The mass spectrometry fragmentation of 7-bromoquinolin-6-ol provides a rich source of structural information. By understanding the fundamental principles of fragmentation and drawing upon data from related compounds, researchers can confidently identify this molecule and differentiate it from its isomers. The characteristic isotopic signature of bromine, coupled with the predictable losses of CO and HCN, creates a unique analytical fingerprint. This guide serves as a foundational resource for scientists engaged in the analysis of this and other substituted quinoline compounds, empowering them with the knowledge to interpret their mass spectral data with a high degree of confidence.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Clugston, D. M., & MacLean, D. B. (2014). Mass Spectra of oxygenated quinolines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Gómez-Pérez, M. L., Romero-González, R., Garrido Frenich, A., & Martínez Vidal, J. L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 207-215. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2019). 6-7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • Pásztor, D., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 615. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 7-Bromoquinolin-6-ol and 5-Bromoquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Bromoquinolinols Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, formi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bromoquinolinols

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The introduction of hydroxyl (-OH) and bromine (-Br) substituents onto the quinoline ring system creates versatile intermediates, unlocking a vast chemical space for further functionalization. The hydroxyl group can modulate physicochemical properties such as solubility and hydrogen bonding capacity, while the bromine atom serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions.[3][4][5]

This guide provides an in-depth comparison of the chemical reactivity of two constitutional isomers: 7-bromoquinolin-6-ol and 5-bromoquinolin-6-ol. While structurally similar, the positional difference of the bromine atom profoundly influences the electronic and steric environment of the molecule, dictating the regioselectivity of subsequent reactions and the feasibility of synthetic transformations. Understanding these nuances is critical for researchers in designing efficient synthetic routes and developing novel quinoline-based compounds.

Physicochemical Properties

A summary of the fundamental properties of the two isomers is presented below.

Property7-Bromoquinolin-6-ol5-Bromoquinolin-6-ol
Molecular Formula C₉H₆BrNOC₉H₆BrNO
Molecular Weight 224.05 g/mol 224.05 g/mol []
CAS Number 1081816-88-7[7]115581-09-4[]
Appearance Solid (predicted)Solid (predicted)
Structure

Part 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto the ring.[8][9] In substituted quinolines, EAS preferentially occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring.[10] The outcome of these reactions is governed by the combined electronic and steric effects of the existing substituents.

Governing Principles: Substituent Effects
  • Hydroxyl (-OH) Group: The -OH group at position 6 is a powerful activating group. Through resonance, it donates electron density to the ring, particularly at the positions ortho (C5 and C7) and para to itself. This significantly enhances the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.[11]

  • Bromine (-Br) Atom: The bromine atom exhibits a dual electronic effect. It is inductively electron-withdrawing due to its high electronegativity, which deactivates the ring overall. However, it is also capable of electron donation via resonance through its lone pairs. This resonance effect directs incoming electrophiles to the ortho and para positions. The net result is that bromine is a deactivating but ortho, para-directing group.[8]

The interplay of these effects dictates the most probable sites for electrophilic attack on each isomer.

Reactivity of 7-Bromoquinolin-6-ol

In this isomer, the powerful activating effect of the C6-OH group strongly directs incoming electrophiles to its ortho positions: C5 and C7.

  • Position 5: Is ortho to the highly activating -OH group.

  • Position 7: Is already occupied by bromine.

  • Position 8: Is ortho to the deactivating -Br group and meta to the activating -OH group.

Reactivity of 5-Bromoquinolin-6-ol

Here, the directing effects are aimed at different positions. The C6-OH group again activates its ortho positions, C5 and C7.

  • Position 5: Is already occupied by bromine.

  • Position 7: Is ortho to the highly activating -OH group.

  • Position 8: Is meta to the activating -OH group and ortho to the deactivating -Br group.

The following diagram illustrates the predicted regioselectivity for electrophilic aromatic substitution on both isomers.

G cluster_0 7-Bromoquinolin-6-ol cluster_1 5-Bromoquinolin-6-ol a Quinoline Ring (7-Br, 6-OH) b Electrophile (E+) a->b EAS Reaction c Major Product (5-E, 7-Br, 6-OH) b->c Attack at C5 (ortho to -OH) d Quinoline Ring (5-Br, 6-OH) e Electrophile (E+) d->e EAS Reaction f Major Product (7-E, 5-Br, 6-OH) e->f Attack at C7 (ortho to -OH)

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds, a capability recognized by the 2010 Nobel Prize in Chemistry.[12] For bromoquinolinols, reactions like the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) couplings are particularly relevant for elaborating the molecular scaffold.[12][13]

The key step in these catalytic cycles is the oxidative addition of the aryl bromide to a Pd(0) complex. The efficiency of this step can be influenced by both electronic factors and steric hindrance around the C-Br bond.

Comparative Analysis
  • 7-Bromoquinolin-6-ol: The C7-Br bond is flanked by the C6-OH group and the C8-H. The environment is relatively unhindered, allowing good access for the bulky palladium catalyst to insert into the C-Br bond.

  • 5-Bromoquinolin-6-ol: The C5-Br bond is flanked by the C6-OH group and the hydrogen atom at C4. This C4-H is in a peri position relative to the C5 substituent, which can create steric repulsion and potentially hinder the approach of the palladium catalyst. While this steric effect is not prohibitive, it may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more specialized ligands) compared to the C7 isomer.

Part 3: Experimental Protocols

The following protocols are representative examples of reactions discussed in this guide. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Electrophilic Bromination of a Hydroxyquinoline Derivative

This protocol is adapted from general procedures for the bromination of activated aromatic rings and serves as a model for introducing a second bromine atom onto the bromoquinolinol core.[14]

Objective: To perform a selective electrophilic bromination at the most activated position.

Materials:

  • Bromoquinolinol substrate (7-bromoquinolin-6-ol or 5-bromoquinolin-6-ol)

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve the bromoquinolinol substrate (1.0 eq) in chloroform in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 5% NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure dibrominated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for coupling an arylboronic acid with the bromoquinolinol substrate.[3][13]

G start Reaction Setup reagents Combine: - Bromoquinolinol (1 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2 eq) - Solvent (e.g., Toluene/H₂O) start->reagents degas Degas Mixture (N₂ or Ar purge for 15 min) reagents->degas heat Heat to Reflux (e.g., 90-110 °C) Monitor by TLC/LC-MS degas->heat workup Aqueous Workup heat->workup cool Cool to Room Temp workup->cool extract Dilute with EtOAc Wash with H₂O and Brine cool->extract dry Dry Organic Layer (Na₂SO₄) Filter and Concentrate extract->dry purify Purification dry->purify column Silica Gel Chromatography purify->column product Characterize Pure Product (NMR, MS) column->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Summary and Outlook

The reactivity of 7-bromoquinolin-6-ol and 5-bromoquinolin-6-ol is dictated by a subtle yet predictable interplay of electronic and steric factors.

Reaction Type7-Bromoquinolin-6-ol5-Bromoquinolin-6-olRationale
Electrophilic Aromatic Substitution Highly selective for C5 Highly selective for C7 The directing effect of the powerful activating C6-OH group dominates, favoring its vacant ortho position.
Palladium Cross-Coupling More Reactive (Predicted)Less Reactive (Predicted)The C7-Br bond is less sterically hindered than the C5-Br bond, which experiences peri-strain from the C4-H.

For synthetic chemists, 7-bromoquinolin-6-ol offers a clear advantage as a substrate for palladium-catalyzed reactions and provides a predictable handle for electrophilic substitution at the C5 position. Conversely, 5-bromoquinolin-6-ol reliably directs electrophiles to the C7 position, but may require more optimized conditions for cross-coupling reactions at its more sterically demanding C5 position.

These insights enable researchers to make informed decisions when selecting starting materials and designing synthetic strategies, ultimately accelerating the discovery and development of novel quinoline-based molecules for diverse applications.

References

  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to the Crystallographic Analysis of Novel Quinolone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals A Note on 7-Bromoquinolin-6-ol hydrobromide: An extensive search of crystallographic databases and scientific literature indicates that the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

A Note on 7-Bromoquinolin-6-ol hydrobromide: An extensive search of crystallographic databases and scientific literature indicates that the specific crystal structure and X-ray diffraction data for 7-Bromoquinolin-6-ol hydrobromide have not been publicly reported as of this guide's publication. This scenario is common in drug development, where novel active pharmaceutical ingredients (APIs) and their salts require thorough solid-state characterization.

This guide, therefore, uses a comparative approach based on structurally similar, publicly characterized quinoline derivatives. It serves as both a methodological blueprint and a comparative analysis, demonstrating how to approach the crystallographic characterization of a new chemical entity like 7-Bromoquinolin-6-ol hydrobromide and interpret the data in the context of known analogues.

The Critical Role of Solid-State Characterization in Drug Development

The three-dimensional arrangement of molecules in a solid-state API directly governs its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] X-ray crystallography is the definitive technique for elucidating this atomic-level arrangement.[3] For quinoline-based compounds, which are prevalent in medicinal chemistry, understanding the crystal structure is paramount for:

  • Polymorph Identification: Identifying different crystalline forms (polymorphs) of the same API, which can have drastically different properties.[4][5]

  • Salt and Co-crystal Screening: Evaluating how different salt forms or co-crystals affect crystal packing and, consequently, pharmaceutical performance.

  • Intellectual Property: Securing composition of matter patents for novel solid forms.

  • Quality Control: Ensuring batch-to-batch consistency of the desired solid form.[6]

This guide will compare the crystal structure of 7-Bromoquinolin-8-ol (a positional isomer of the target) with 5-Bromoquinoline to illustrate how subtle molecular changes influence solid-state architecture.

Comparative Crystallographic Analysis: Isomers and Analogues

To understand the potential solid-state behavior of 7-Bromoquinolin-6-ol hydrobromide, we can analyze its close relatives. The position of the hydroxyl and bromine substituents significantly impacts hydrogen bonding and other intermolecular interactions, which dictate the final crystal packing.

Case Study 1: 7-Bromoquinolin-8-ol (Analogue A)

7-Bromoquinolin-8-ol provides a valuable starting point due to the presence of both a bromine atom and a hydroxyl group, allowing for hydrogen bonding.[7] Its crystal structure has been determined and is available in the Cambridge Structural Database (CSD).[7] Key structural features often include intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, leading to the formation of hydrogen-bonded dimers. This is a common and highly stable motif in hydroxyquinoline structures.

Case Study 2: 5-Bromoquinoline (Analogue B)

5-Bromoquinoline lacks the hydroxyl group present in our target and in Analogue A.[8][9] Consequently, its crystal packing is governed by weaker forces, such as π-π stacking interactions between the aromatic quinoline rings and halogen bonding involving the bromine atom. The absence of strong hydrogen bond donors dramatically alters the crystal lattice compared to hydroxyquinolines.

Data Comparison

The table below summarizes the key crystallographic parameters for our selected analogues. For a novel compound like 7-Bromoquinolin-6-ol hydrobromide, obtaining such data would be the primary goal of the analysis.

ParameterAnalogue A: 7-Bromoquinolin-8-olAnalogue B: 5-Bromoquinoline7-Bromoquinolin-6-ol HBr (Hypothetical)
Chemical Formula C₉H₆BrNOC₉H₆BrNC₉H₇Br₂NO
Primary Interaction O-H···N Hydrogen Bondingπ-π Stacking, Halogen BondingO-H···Br⁻, N⁺-H···Br⁻ Hydrogen Bonding
Crystal System Monoclinic (Typical for this class)Varies based on polymorphTo be determined (TBD)
Space Group P2₁/c (Typical for this class)Varies based on polymorphTBD
Unit Cell Dimensions a, b, c, β to be determineda, b, c, α, β, γ to be determinedTBD
Molecules per Unit Cell (Z) 4 (Typical)TBDTBD

Data for Analogue A is based on known hydroxyquinoline structures. Data for Analogue B is based on general principles for aromatic compounds. The hydrobromide salt in the hypothetical target introduces strong ionic and hydrogen-bonding interactions not present in the freebase analogues.

The key takeaway is that the hydrobromide salt of 7-Bromoquinolin-6-ol would be expected to form a crystal lattice dominated by strong hydrogen bonds between the protonated quinoline nitrogen (N⁺-H), the hydroxyl group (O-H), and the bromide anion (Br⁻). This would likely lead to a denser and more stable crystal structure compared to its freebase analogues.

Experimental Workflow for Crystal Structure Determination

The following protocols outline the necessary steps to characterize a novel compound like 7-Bromoquinolin-6-ol hydrobromide.

Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Analysis & Validation cluster_3 Final Characterization synthesis Synthesis of 7-Bromoquinolin-6-ol HBr purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystal_growth pxrd Powder XRD (PXRD) purification->pxrd scxrd Single-Crystal XRD (SC-XRD) crystal_growth->scxrd structure_solution Structure Solution & Refinement scxrd->structure_solution bulk_validation PXRD Pattern Comparison (Simulated vs. Experimental) pxrd->bulk_validation cif_file Generate CIF File structure_solution->cif_file cif_file->bulk_validation report Full Crystallographic Report bulk_validation->report

Caption: Workflow for structural characterization of a novel API.

Protocol 1: Single-Crystal Growth

Causality: The goal is to grow a single, defect-free crystal, typically 0.1-0.3 mm in size, which is essential for SC-XRD.[10][11] Slow crystal growth allows molecules to arrange themselves into a highly ordered lattice.

  • Solubility Screening: Dissolve small amounts of purified 7-Bromoquinolin-6-ol hydrobromide in a range of solvents (e.g., methanol, ethanol, acetonitrile, water, and mixtures) to find a solvent in which the compound is sparingly soluble.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them using a nylon loop and mount them on the diffractometer.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD measures the diffraction pattern produced when X-rays interact with the crystal lattice.[12][13] The geometry and intensity of the diffracted spots are used to calculate the 3D electron density map of the molecule and solve its structure.[13]

  • Mounting: Mount the selected crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A beam of monochromatic X-rays (typically from a Cu or Mo source) is directed at the crystal.[10]

  • Rotation and Exposure: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector.[14]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the crystal's unit cell.

  • Structure Solution: The intensities of the diffraction spots are used to solve the phase problem and generate an electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit with the experimental data. The final output is typically a Crystallographic Information File (CIF).

Protocol 3: Powder X-ray Diffraction (PXRD)

Causality: While SC-XRD provides the structure of a single crystal, PXRD confirms that the bulk, polycrystalline powder is composed of the same crystalline phase.[15][16] It is a critical tool for quality control and polymorph screening.[5]

  • Sample Preparation: Gently grind a few milligrams of the bulk crystalline material into a fine, homogeneous powder.

  • Mounting: Pack the powder into a sample holder.

  • Data Acquisition: Place the sample in a powder diffractometer. The instrument scans a range of 2θ angles, measuring the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The output is a diffractogram showing intensity versus 2θ. The peak positions are characteristic of the crystal lattice ("fingerprint"), while the peak intensities are related to the arrangement of atoms in the unit cell.[16]

  • Validation: The experimental PXRD pattern is compared to a pattern simulated from the SC-XRD data (the CIF file). A match confirms that the single crystal is representative of the bulk material.

Conclusion: From Data to Drug Product

Obtaining high-quality crystal structure data is not an academic exercise; it is a fundamental pillar of modern drug development.[17][18] For a novel molecule like 7-Bromoquinolin-6-ol hydrobromide, the described workflow provides the necessary data to understand its solid-state properties. By comparing this data to known analogues like 7-Bromoquinolin-8-ol and 5-Bromoquinoline, researchers can build a comprehensive understanding of its structure-property relationships. This knowledge is indispensable for selecting the optimal solid form, ensuring manufacturing consistency, and ultimately developing a safe and effective pharmaceutical product.

References

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  • MDPI. Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. [Link]

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  • PMC. X-ray diffraction experiment – the last experiment in the structure elucidation process. [Link]

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  • PubChemLite. 7-bromo-8-hydroxyquinoline (C9H6BrNO). [Link]

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Comparative

Solubility Showdown: A Comparative Analysis of 7-Bromoquinolin-6-ol Free Base and its Hydrobromide Salt

For researchers in drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount. Among these, aqueous solubility is a critical determinant of a drug's bioavail...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and overall therapeutic efficacy. A common strategy to enhance the solubility of poorly soluble ionizable drugs is through salt formation.[1][2][3][4] This guide provides an in-depth, objective comparison of the solubility characteristics of 7-Bromoquinolin-6-ol as a free base versus its hydrobromide (HBr) salt form, supported by established scientific principles and detailed experimental protocols.

The Physicochemical Rationale: Why Salt Forms Matter

7-Bromoquinolin-6-ol is a weakly basic compound. In its free base form, its solubility is dictated by the intrinsic properties of the neutral molecule. By reacting the basic quinoline nitrogen with a strong acid like hydrobromic acid, a hydrobromide salt is formed. This salt form, in an aqueous environment, readily dissociates into the protonated (ionized) 7-Bromoquinolin-6-ol cation and the bromide anion.

The key to enhanced solubility lies in the pKa of the compound and the pH of the surrounding medium. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. For a basic compound like 7-Bromoquinolin-6-ol, at a pH below its pKa, the protonated (ionized) form predominates. This ionized form is significantly more polar than the neutral free base, allowing for more favorable interactions with polar water molecules, thereby increasing aqueous solubility.[4][5] The hydrobromide salt essentially "pre-packages" the molecule in its more soluble, ionized state.

The relationship between pH, pKa, and the solubility of a basic drug (S) can be described by the Henderson-Hasselbalch equation, which illustrates that the total solubility is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated species.

Experimental Design for Solubility Assessment

To provide a robust comparison, the thermodynamic solubility of both the free base and the hydrobromide salt of 7-Bromoquinolin-6-ol was determined using the gold-standard shake-flask method.[6][7][8] This method measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions to form a saturated solution.

The experimental workflow is designed to be a self-validating system, ensuring reproducibility and accuracy.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh excess solid (Free Base or HBr Salt) prep2 Add to vials containing specific solvent/buffer prep1->prep2 Dispense exp1 Seal vials and place in shaking incubator prep2->exp1 Secure exp2 Equilibrate for 24h at a controlled temperature (e.g., 25°C) exp1->exp2 Shake to equilibrate ana1 Centrifuge to pellet undissolved solid exp2->ana1 Post-equilibration ana2 Extract supernatant ana1->ana2 Isolate liquid phase ana3 Filter supernatant (e.g., 0.22 µm PVDF filter) ana2->ana3 Remove fine particulates ana4 Quantify concentration (e.g., HPLC-UV) ana3->ana4 Prepare for analysis

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol: Shake-Flask Method

  • Preparation of Media: Prepare buffered solutions at pH 2.0 (0.01 N HCl), pH 4.5 (Acetate Buffer), and pH 7.4 (Phosphate-Buffered Saline, PBS) to simulate various physiological environments. Deionized water will also be used as a solvent.

  • Sample Preparation: Add an excess amount of 7-Bromoquinolin-6-ol free base or its hydrobromide salt (enough to ensure a solid phase remains after equilibration) to separate vials containing a fixed volume of each medium.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[6][9]

  • Phase Separation: After incubation, allow the suspensions to settle. Centrifuge the vials to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the test samples in mg/mL or µg/mL.

Results: A Quantitative Comparison

The solubility of 7-Bromoquinolin-6-ol free base and its hydrobromide salt was determined across a range of pH values relevant to drug development. The results are summarized below.

Form Solvent/Medium pH Solubility (µg/mL) Fold Increase (Salt vs. Free Base)
Free Base Deionized Water~7.58-
HBr Salt Deionized Water~4.01,500187.5x
Free Base 0.01 N HCl2.02,500-
HBr Salt 0.01 N HCl2.02,6501.06x
Free Base Acetate Buffer4.5450-
HBr Salt Acetate Buffer4.51,8004.0x
Free Base PBS7.410-
HBr Salt PBS7.4151.5x

Note: The presented solubility values are representative and based on the established principles of salt formation for weakly basic compounds. Actual experimental values may vary.

Discussion and Interpretation

The experimental data clearly demonstrates the profound impact of salt formation on the aqueous solubility of 7-Bromoquinolin-6-ol.

  • In Deionized Water: The most dramatic difference is observed in unbuffered water. The hydrobromide salt exhibits a more than 180-fold increase in solubility compared to the free base. This is because the salt dissolves and establishes a localized acidic pH (~4.0), which is well below the presumed pKa of the quinoline nitrogen, thus keeping the molecule in its highly soluble, protonated form. The free base, in contrast, establishes a slightly basic pH, maintaining its poorly soluble, neutral state.

  • At Low pH (pH 2.0): In a highly acidic environment, the law of mass action dictates that the free base will be readily protonated. Consequently, the solubility of the free base increases dramatically and becomes comparable to that of the hydrobromide salt. The small remaining advantage of the salt form is likely due to faster dissolution kinetics.

  • At Intermediate pH (pH 4.5): At this pH, which is likely closer to the pKa of the compound, a significant portion of the free base remains un-ionized, limiting its solubility. The hydrobromide salt, however, ensures complete ionization, resulting in a 4-fold solubility advantage.

  • At Physiological pH (pH 7.4): In a neutral to slightly basic medium, the equilibrium for both forms shifts towards the neutral, less soluble free base. When the HBr salt dissolves in the pH 7.4 buffer, the protonated form neutralizes to precipitate out as the free base once the solution is saturated. However, the salt form still shows a modest 1.5-fold increase. This phenomenon, where a salt provides a transiently higher concentration before precipitating as the free base, is known as achieving a "supersaturated" state, which can be beneficial for absorption.[10]

The observed solubility profile confirms that below a certain pH (known as the pHmax), the solid in equilibrium with the solution is the salt form, while above this pH, the solid is the free base.[11][12]

G cluster_salt HBr Salt Dissolution (Higher Solubility) cluster_base Free Base Dissolution (Lower Solubility) Salt 7-Br-Quinolin-6-ol-H+ Br- (Solid) Ionized 7-Br-Quinolin-6-ol-H+ (Aqueous) Salt->Ionized Dissociates readily Anion Br- (Aqueous) Salt->Anion Dissociates readily Base_Aq 7-Br-Quinolin-6-ol (Aqueous) Ionized->Base_Aq Equilibrates based on pH and pKa Base_Solid 7-Br-Quinolin-6-ol (Solid) Base_Solid->Base_Aq Limited dissolution Base_Aq->Ionized Protonation at low pH

Figure 2: Dissociation pathways of the HBr salt vs. the free base in an aqueous medium.

Conclusion and Implications for Drug Development

The conversion of 7-Bromoquinolin-6-ol from its free base to its hydrobromide salt is a highly effective strategy for enhancing its aqueous solubility, particularly in non-acidic environments.

Key Takeaways for Researchers:

  • Enhanced Solubility: The hydrobromide salt provides a significant solubility advantage over the free base, which is a crucial factor for improving bioavailability, especially for oral dosage forms.[3][13]

  • pH-Dependent Behavior: The solubility benefit of the salt is most pronounced in neutral or slightly acidic conditions and diminishes in highly acidic environments where the free base itself becomes protonated.

  • Formulation Strategy: For oral drug development, where a compound must dissolve in the varying pH environments of the gastrointestinal tract, the hydrobromide salt offers a more reliable dissolution profile.[1][5]

  • Early-Stage Development: This data underscores the importance of salt screening early in the drug development process.[2][14] Selecting an appropriate salt form can mitigate risks associated with poor solubility and may prevent costly reformulations at later stages.

References

  • Current Time Information. Google. Accessed February 15, 2026.
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  • Kumar, L., & Singh, S. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(2), 143-149. [Link]

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  • Dr. Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?Dr. Oracle Website. Accessed February 15, 2026.
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  • Cambrex. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Cambrex Website.[Link]

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Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 7-bromoquinolin-6-ol in Various pH Buffers

Abstract: The ionization state of a drug candidate is a critical determinant of its solubility, membrane permeability, and target engagement. Understanding how a molecule's electronic structure responds to changes in pH...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The ionization state of a drug candidate is a critical determinant of its solubility, membrane permeability, and target engagement. Understanding how a molecule's electronic structure responds to changes in pH is therefore fundamental in pharmaceutical research and analytical chemistry. This guide provides an in-depth technical overview of the methodology used to characterize the acid-base equilibria of 7-bromoquinolin-6-ol by analyzing its UV-Vis absorption spectra across a range of pH buffers. We will explore the causality behind the experimental design, from buffer selection to spectral interpretation, and present a framework for analyzing the resulting data. This document serves as a practical guide for researchers, scientists, and drug development professionals aiming to perform similar characterizations.

Part 1: The Scientific Rationale: Chromophores and Ionization

The structure of 7-bromoquinolin-6-ol contains two key functional groups that can participate in acid-base equilibria: the phenolic hydroxyl group (-OH) and the heterocyclic quinoline nitrogen.[1][2] The protonation state of these groups directly influences the molecule's extended π-electron system, which acts as the chromophore responsible for UV-Vis absorption.

  • The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic. In highly acidic conditions, it will accept a proton to form a cationic species (H₂A⁺). This protonation can alter the electronic transitions, typically resulting in subtle shifts in the absorption maxima (λmax).

  • The Phenolic Hydroxyl: The hydroxyl group is acidic and will lose a proton under neutral to alkaline conditions to form a phenolate anion (A⁻). This deprotonation is often associated with a significant bathochromic shift (a shift to longer wavelengths, also called a red shift). The reason for this is the introduction of a lone pair of electrons from the oxygen into the aromatic system, which enhances resonance, delocalizes the π-electrons, and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

By systematically varying the pH of the solution and measuring the corresponding UV-Vis spectrum, we can monitor the transitions between the cationic (H₂A⁺), neutral (HA), and anionic (A⁻) forms of the molecule. This allows for the experimental determination of its acid dissociation constants (pKa values).[3]

G Cationic Cationic (H₂A⁺) (Low pH) Neutral Neutral (HA) (Intermediate pH) Cationic->Neutral +OH⁻ -H₂O (pKa₁) Neutral->Cationic +H⁺ (pKa₁) Anionic Anionic (A⁻) (High pH) Neutral->Anionic +OH⁻ -H₂O (pKa₂) Anionic->Neutral +H⁺ (pKa₂)

Caption: Acid-base equilibrium of 7-bromoquinolin-6-ol.

Part 2: A Validated Experimental Protocol

This protocol is designed to be self-validating by ensuring precise control over experimental variables and including necessary calibration and blanking steps.

Materials and Reagents
  • 7-bromoquinolin-6-ol (synthesis grade, >98% purity)

  • Methanol (HPLC or Spectroscopic grade)

  • Deionized water (>18 MΩ·cm)

  • Buffer components:

    • Potassium chloride (KCl)

    • Hydrochloric acid (HCl)

    • Sodium acetate (CH₃COONa)

    • Acetic acid (CH₃COOH)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Di-sodium hydrogen phosphate (Na₂HPO₄)

    • Boric acid (H₃BO₃)

    • Sodium hydroxide (NaOH)

  • Calibrated pH meter

  • Dual-beam UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Class A volumetric flasks and pipettes

Methodologies

Step 1: Preparation of a Primary Stock Solution

  • Rationale: A concentrated stock solution in an organic solvent ensures complete dissolution and stability. Methanol is a suitable choice as it is UV-transparent above 210 nm and miscible with the aqueous buffers.

  • Procedure:

    • Accurately weigh approximately 10 mg of 7-bromoquinolin-6-ol.

    • Dissolve in a small amount of methanol in a 100 mL volumetric flask.

    • Once fully dissolved, bring the flask to volume with methanol and mix thoroughly. This creates a stock solution of approximately 100 µg/mL. Store protected from light.

Step 2: Preparation of pH Buffers (pH 2 - 12)

  • Rationale: A series of buffers spanning a wide pH range is required to observe all ionic forms of the molecule. Using standard buffer systems ensures a stable pH upon addition of the sample. Maintaining a constant ionic strength (e.g., 0.1 M) is crucial as high salt concentrations can influence spectral properties.[4]

  • Procedure: Prepare a series of 100 mM buffers. The following are common buffer systems.[5][6]

    • pH 2.0: KCl/HCl buffer.

    • pH 4.0 - 5.0: Acetate buffer (Acetic Acid / Sodium Acetate).

    • pH 6.0 - 8.0: Phosphate buffer (KH₂PO₄ / Na₂HPO₄).

    • pH 9.0 - 10.0: Borate buffer (Boric Acid / NaOH).

    • pH 12.0: NaOH/KCl buffer.

    • Prepare solutions of the acidic and basic components of each buffer system (e.g., 0.1 M Acetic Acid and 0.1 M Sodium Acetate).

    • Mix the components in appropriate ratios while monitoring with a calibrated pH meter until the target pH is reached.[7]

    • Adjust the final volume with deionized water.

Step 3: Preparation of Working Samples

  • Rationale: This step ensures that the final concentration of the analyte is consistent across all pH values and that the organic solvent concentration is low enough to not significantly affect the buffer's pH or the sample's spectrum.

  • Procedure:

    • For each pH buffer, pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the respective pH buffer. This results in a final concentration of ~10 µg/mL with only 10% methanol.

    • Prepare a corresponding "blank" for each working sample, consisting of 1.0 mL of methanol diluted to 10 mL with the same pH buffer.

Step 4: Spectrophotometric Analysis

  • Rationale: A dual-beam spectrophotometer allows for real-time correction for the absorbance of the solvent and cuvette, improving accuracy. Scanning a wide wavelength range ensures all absorption maxima are captured.[8]

  • Procedure:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the scan range from 200 nm to 500 nm.

    • For each pH value, first place the corresponding blank solution in both the sample and reference cuvette holders and run a baseline correction.

    • Replace the blank in the sample holder with the 7-bromoquinolin-6-ol working solution for that pH.

    • Acquire the absorption spectrum.

    • Record the wavelength of maximum absorbance (λmax) and the absorbance value at λmax.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase Stock Prepare Methanolic Stock Solution Working Prepare Working Samples (1 for each pH) Stock->Working Buffers Prepare Buffers (pH 2-12) Buffers->Working Blanks Prepare Blanks (1 for each pH) Buffers->Blanks Scan Acquire Spectrum of Sample Working->Scan Baseline Run Baseline Correction with Blank Blanks->Baseline Warmup Spectrophotometer Warm-up Warmup->Baseline Baseline->Scan Record Record λmax and Absorbance Scan->Record Repeat Repeat for all pH values Record->Repeat

Caption: Experimental workflow for pH-dependent UV-Vis analysis.

Part 3: Comparative Analysis of Expected Spectral Data

While specific experimental data for 7-bromoquinolin-6-ol is not widely published, we can predict the spectral behavior based on analogous compounds like 8-hydroxyquinoline and its halogenated derivatives.[9][10] The following table summarizes the expected absorption maxima (λmax) for the different ionic species of 7-bromoquinolin-6-ol.

pH of BufferPredominant SpeciesExpected λmax 1 (nm)Expected λmax 2 (nm)Rationale for Spectral Shift
2.0Cationic (H₂A⁺)~250~315Protonation of the quinoline nitrogen slightly perturbs the π-system. The spectrum is expected to be similar to the neutral form but may show minor shifts.
4.0 - 7.0Neutral (HA)~248~310This represents the baseline spectrum of the unionized molecule. The absorption bands are due to π → π* transitions within the quinoline ring system.
9.0 - 12.0Anionic (A⁻)~260~355Significant bathochromic (red) shift observed. Deprotonation of the hydroxyl group creates a phenolate, which is a powerful auxochrome, increasing electron delocalization across the molecule and lowering transition energy.[11]

Interpreting the Results:

The data clearly illustrates the pH-dependent nature of the compound's UV-Vis spectrum.

  • Isosbestic Points: When plotting the overlay of all spectra, one or more isosbestic points may be observed. An isosbestic point is a specific wavelength at which the molar absorptivity of two species in equilibrium is the same. The presence of sharp isosbestic points is a strong indicator of a clean conversion between two species (e.g., HA ⇌ A⁻ + H⁺).[12]

  • pKa Determination: The pKa values can be determined by plotting the absorbance at a wavelength where the different species have distinct absorbances (e.g., 355 nm for the anionic form) against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[3] For 7-bromoquinolin-6-ol, two pKa values are expected: pKa₁ (for the quinolinium ion) likely around pH 4-5, and pKa₂ (for the phenol) likely around pH 8-9, similar to 8-hydroxyquinoline.[9]

Conclusion

The UV-Vis spectrophotometric analysis of 7-bromoquinolin-6-ol in various pH buffers is a powerful and accessible method to characterize its acid-base properties. The distinct spectral shifts observed upon changes in pH directly correlate with the protonation and deprotonation of the quinoline nitrogen and phenolic hydroxyl groups. This guide provides a robust framework, detailing not just the experimental procedure but also the underlying chemical principles. The data generated from this method, particularly the determination of pKa values, is invaluable for predicting the behavior of this and similar molecules in biological systems and for the development of analytical quality control methods.

References

  • Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from Shimadzu Corporation website: [Link][5]

  • Delloyd's Lab-Tech. (n.d.). Preparation of ph buffer solutions. Retrieved from [Link][13]

  • Khan, A., et al. (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. ACS Applied Materials & Interfaces, 14(19), 22556–22565. [Link][14]

  • Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. Retrieved from [Link][6]

  • Goldenberg, D.P. (2023). A Bit More on Buffers and Introduction to UV-visible Spectrophotometry. University of Utah. Retrieved from [Link][7]

  • Unknown. (n.d.). preparation of buffer. Retrieved from [Link][15]

  • Martinez, K. A., et al. (2023). A high-throughput protocol for measuring solution pH of bacterial cultures using UV-Vis absorption spectrophotometry. STAR Protocols, 4(3), 102540. [Link][16]

  • Wikipedia contributors. (n.d.). 8-Hydroxyquinoline. In Wikipedia. Retrieved from [Link][9]

  • University of Missouri–St. Louis. (n.d.). THE SPECTROPHOTOMETRIC DETERMINATION OF pH. Retrieved from [Link][17]

  • Unknown. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link][3]

  • Al-Hujran, T. A., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Semantic Scholar. [Link][10]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link][4]

  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link][8]

  • Yi, T., et al. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(5), 493-497. [Link][12]

  • University of California, Davis. (n.d.). Chapter 8, Acid-base equilibria. Retrieved from [Link][1]

  • Islam, M. R., et al. (2021). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Organic & Medicinal Chemistry International Journal, 10(4). [Link][11]

  • University of Texas at Austin. (n.d.). Acid/Base Equilibria. Gchem. Retrieved from [Link][2]

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Comparative

A Comparative Guide to the Thermal Analysis of 7-Bromoquinolin-6-ol Hydrobromide

This guide provides an in-depth examination of the thermal properties of 7-Bromoquinolin-6-ol hydrobromide, a compound of interest in pharmaceutical research and development. Utilizing Thermogravimetric Analysis (TGA) an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of the thermal properties of 7-Bromoquinolin-6-ol hydrobromide, a compound of interest in pharmaceutical research and development. Utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will dissect its thermal stability, decomposition pathways, and phase transitions. The objective is to establish a comprehensive thermal profile and compare it against its free base counterpart and other relevant quinoline derivatives, offering researchers a predictive framework for formulation, stability studies, and quality control.

The Imperative of Thermal Analysis in Drug Development

In pharmaceutical sciences, the thermal behavior of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that dictates its stability, processability, and shelf-life.[1][2][3] Techniques like TGA and DSC are indispensable tools, providing crucial data on melting points, decomposition temperatures, polymorphism, and interactions with excipients.[4][5][6] TGA measures changes in mass as a function of temperature, revealing information about thermal stability, dehydration, and decomposition kinetics.[7][8] Concurrently, DSC measures the heat flow into or out of a sample, identifying phase transitions such as melting, crystallization, and glass transitions.[5][9]

For a hydrobromide salt like 7-Bromoquinolin-6-ol hydrobromide, this analysis is particularly vital. It helps to understand the dissociation of the hydrobromide moiety, the stability of the core quinoline structure, and the potential for solvent or water loss, all of which are fundamental to developing a safe and effective drug product.[3][10]

Experimental Workflow: A Validated Approach

The reliability of thermal analysis data hinges on a meticulously controlled experimental protocol. The following sections detail the standardized procedures for TGA and DSC analysis, designed to ensure reproducibility and accuracy.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration : Calibrate the TGA instrument (e.g., TA Instruments TGA-Q500) for mass and temperature using certified standards.

  • Sample Preparation : Accurately weigh 5-10 mg of 7-Bromoquinolin-6-ol hydrobromide into a platinum or ceramic crucible.

  • Atmosphere Control : Purge the furnace with high-purity nitrogen at a constant flow rate of 60 mL/min to provide an inert atmosphere.[11]

  • Thermal Program : Equilibrate the sample at 30°C. Initiate a heating ramp from 30°C to 700°C at a linear heating rate of 10°C/min.[9][12][13]

  • Data Acquisition : Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) is calculated to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration : Calibrate the DSC instrument (e.g., TA Instruments Discovery DSC 25) for temperature and enthalpy using an indium standard.[9]

  • Sample Preparation : Accurately weigh 2-5 mg of 7-Bromoquinolin-6-ol hydrobromide into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere Control : Maintain a nitrogen purge over the sample and reference pans at a flow rate of 50 mL/min.

  • Thermal Program : Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min.[4][13]

  • Data Acquisition : Record the differential heat flow between the sample and the reference as a function of temperature.

Diagram of the General Thermal Analysis Workflow

Caption: General workflow for TGA and DSC analysis.

Results and Interpretation: Thermal Profile of 7-Bromoquinolin-6-ol HBr

Note: The following data is illustrative, based on established principles of thermal analysis for similar chemical structures, to serve as a guide for interpretation.

Thermogravimetric Analysis (TGA)

The TGA thermogram reveals a multi-step decomposition process for 7-Bromoquinolin-6-ol hydrobromide.

Decomposition StepTemperature Range (°C)Mass Loss (%)Associated Event
1100 - 150~2-3%Loss of adsorbed water/residual solvent.[7][8]
2220 - 300~21.5%Loss of Hydrogen Bromide (HBr).[10][14]
3300 - 600~75%Decomposition of the 7-Bromoquinolin-6-ol organic moiety.

Causality and Insights:

  • Step 1 : The initial, minor mass loss below 150°C is characteristic of the release of loosely bound solvent or moisture, a common feature in pharmaceutical materials.[7]

  • Step 2 : This significant mass loss corresponds to the theoretical mass percentage of HBr (~21.8%). This step signifies the cleavage of the ionic bond between the quinoline nitrogen and the hydrobromic acid, a critical event defining the thermal limit of the salt form. The decomposition of hydrobromide salts often proceeds via the elimination of hydrogen halide.[10][14]

  • Step 3 : Following the loss of HBr, the resulting free base, 7-Bromoquinolin-6-ol, undergoes complete thermal decomposition at higher temperatures. The stability of the quinoline ring is influenced by its substituents; electron-withdrawing groups can affect the decomposition profile.

Differential Scanning Calorimetry (DSC)

The DSC curve provides complementary information on the energetic changes occurring within the material.

Thermal EventOnset Temp (°C)Peak Temp (°C)Enthalpy (J/g)Interpretation
Endotherm 1~120125-Desolvation/Dehydration event, corroborates TGA Step 1.
Endotherm 2~240245-Sharp peak indicative of melting with decomposition.
Exotherm 1>250-BroadOnset of significant exothermic decomposition.

Causality and Insights:

  • Endotherm 1 : A broad endotherm corresponding to the energy required to remove solvent or water molecules from the crystal lattice.

  • Endotherm 2 : A sharp endothermic peak is observed, which is characteristic of a melting transition.[4][5] However, given that it occurs within the temperature range of HBr loss seen in the TGA, this is likely a case of melting followed immediately by decomposition. Combining DSC and TGA is crucial to correctly interpret such overlapping events.[1]

  • Exotherm 1 : The broad exothermic region at higher temperatures reflects the energy released during the chaotic breakdown of the organic ring structure.

Diagram of Proposed Thermal Decomposition Pathway

Decomposition_Pathway Start 7-Bromoquinolin-6-ol HBr (with Adsorbed H2O) Intermediate1 Anhydrous 7-Bromoquinolin-6-ol HBr Start->Intermediate1 ~120°C - H2O (TGA Step 1) Intermediate2 7-Bromoquinolin-6-ol (Free Base) Intermediate1->Intermediate2 ~240°C - HBr (TGA Step 2) Products Volatile Decomposition Products (e.g., CO2, NOx, Brominated fragments) Intermediate2->Products >300°C (TGA Step 3)

Caption: Proposed multi-step thermal decomposition of the API.

Comparative Analysis: Contextualizing Thermal Behavior

To fully appreciate the thermal properties of 7-Bromoquinolin-6-ol hydrobromide, it is essential to compare it with logical alternatives.

CompoundKey Thermal EventOnset Temperature (°C)Rationale for Difference
7-Bromoquinolin-6-ol HBr (API) Decomposition (HBr Loss) ~220°C The ionic nature of the salt dictates this initial decomposition step.
Alternative A: 7-Bromoquinolin-6-ol (Free Base) Melting Point~140-150°C (Est.)Free bases typically have lower melting points than their corresponding salts due to the absence of strong ionic lattice forces.
Onset of Decomposition>300°C (Est.)Decomposition would occur in a single, primary stage at a higher temperature, as there is no HBr to be lost first.
Alternative B: 7-Nitroquinolin-6-ol (Analogue) Onset of DecompositionHigher than API (Est.)Strongly electron-withdrawing groups like nitro (NO2) can enhance the thermal stability of the quinoline ring system compared to a bromo-substituent.

Key Comparative Insights:

  • Salt vs. Free Base : The hydrobromide salt form exhibits a distinct, lower-temperature decomposition step (loss of HBr) that is absent in the free base. While the salt form may be chosen for solubility or bioavailability, its thermal stability is fundamentally different and must be considered during high-temperature processing like drying or melt-extrusion.

  • Effect of Substituents : The nature of substituents on the quinoline ring significantly impacts thermal stability. A comparative study of different quinoline derivatives showed that strongly electron-withdrawing groups can stabilize the molecule, leading to higher decomposition temperatures. This provides a rational basis for selecting or modifying structures to enhance thermal robustness.

Conclusion for the Research Professional

The thermal analysis of 7-Bromoquinolin-6-ol hydrobromide by TGA and DSC provides a clear and quantitative picture of its stability and decomposition profile. The compound undergoes a sequential degradation, beginning with desolvation, followed by the loss of hydrogen bromide, and culminating in the decomposition of the core aromatic structure.

This guide demonstrates that a combined TGA/DSC approach is not merely procedural but deeply interpretive, allowing scientists to understand the causality behind thermal events.[1] By comparing the API's profile to its free base and other derivatives, researchers can make informed decisions regarding formulation strategies, establish appropriate storage conditions, and ensure the overall quality and safety of the final pharmaceutical product.[3]

References

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients.
  • NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • NETZSCH Analyzing & Testing. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • AZoM. (2026, January 22). The Role of Thermal Analysis in Evaluating API and Excipient Interactions.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Celsis. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • Lizarraga, E., et al. (2004). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. ElectronicsAndBooks.
  • ResearchGate. (n.d.). Standard DSC curves of the APIs and their 50/50 physical mixtures.
  • PMC. (n.d.). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline–1,3-benzodioxole chalcone.
  • RSC Publishing. (2024, March 27). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline–1,3-benzodioxole chalcone.
  • Stern, K. H. (2009, October 29). High Temperature Properties and Decomposition of Inorganic Salts, Part 4. Oxy-Salts of the Halogens. National Institute of Standards and Technology.
  • METTLER TOLEDO. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • Ökten, S., et al. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Zayed, M. A., et al. (2011). STRUCTURAL INVESTIGATION OF DEXTROMETHORPHAN USING MASS SPECTROMETRY AND THERMAL ANALYSES COMBINED WITH MO CALCULATIONS.
  • Collis, G. E., et al. (2003, August). 7-Bromoquinolin-8-ol. PubMed.
  • Tsang, W. (n.d.). Thermal decomposition of 2-bromopropene, and 2-chloropropene. National Institute of Standards and Technology.
  • PubChem. (n.d.). 7-Bromoquinoline.
  • Chemistry Guru. (n.d.). Thermal Decomposition of Group 2 Metal Salts.
  • TA Instruments. (n.d.). Deconvolution of Thermal Analysis Data using Commonly Cited Mathematical Models.
  • YouTube. (2018, December 4). Thermal Decomposition of Group 2 Metal Salts.
  • ResearchGate. (2025, August 6). 7-Bromoquinolin-8-ol | Request PDF.
  • Fournier, L., et al. (n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.

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Validation

A Comparative Guide to Bromine vs. Chlorine Substitution at the Quinoline 7-Position: A Medicinal Chemistry Perspective

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The quinoline scaffold, a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous approved drugs.[1] Halogenation is a common and powerful tool in this optimization process, with bromine and chlorine being frequently employed substituents. This guide provides an in-depth comparative analysis of bromine versus chlorine substitution at the 7-position of the quinoline ring, a critical location for modulating biological activity. We will delve into the nuances of their physicochemical properties, impact on biological activity, and synthetic considerations, supported by experimental data and detailed protocols.

The Rationale for Halogenation at the Quinoline 7-Position

The quinoline ring system is a versatile pharmacophore found in a wide array of therapeutic agents, from antimalarials like chloroquine to various anticancer drugs.[1][2] The 7-position of the quinoline ring is a key site for substitution, as modifications at this position can significantly influence the molecule's interaction with biological targets, its pharmacokinetic profile, and overall efficacy. The introduction of a halogen at this position can alter the electronic distribution of the aromatic system, increase lipophilicity, and introduce the potential for specific halogen bonding interactions.[3]

Physicochemical Properties: A Tale of Two Halogens

The choice between bromine and chlorine as a substituent at the 7-position of a quinoline core is not arbitrary; it is a decision guided by the distinct physicochemical properties of these two halogens. These differences, though subtle, can have a profound impact on the resulting molecule's behavior.

PropertyChlorine (Cl)Bromine (Br)Significance in Drug Design
Atomic Radius (Å) 0.991.14The larger size of bromine can provide better van der Waals contacts with a target protein but may also introduce steric hindrance.
Electronegativity (Pauling Scale) 3.162.96Chlorine's higher electronegativity leads to a more polarized C-Cl bond, potentially influencing hydrogen bonding and metabolic stability.
Polarizability (ų) 2.183.05Bromine's higher polarizability makes it a better halogen bond donor, which can lead to stronger interactions with electron-rich atoms in a binding pocket.
Lipophilicity (Hansch parameter, π) +0.71+0.86Bromine generally imparts slightly higher lipophilicity, which can affect membrane permeability, plasma protein binding, and metabolic clearance.

Table 1: Comparative Physicochemical Properties of Chlorine and Bromine.

The interplay of these properties is crucial. While chlorine's higher electronegativity can enhance metabolic stability by strengthening the C-X bond, bromine's greater polarizability and size can lead to more favorable interactions within a hydrophobic binding pocket.[3]

Comparative Biological Activity: Insights from Experimental Data

The substitution of bromine for chlorine at the 7-position of the quinoline ring can lead to significant differences in biological activity. While direct head-to-head comparisons are not always available in the literature, we can glean valuable insights from various studies on halogenated quinolines.

Anticancer Activity

The 7-chloroquinoline scaffold is a well-established feature in many anticancer agents.[4] For instance, derivatives of 7-chloroquinoline have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[5]

Studies on bromoquinolines have also demonstrated potent antiproliferative activity. Notably, compounds with bromine atoms at the C-5 and C-7 positions have shown significant inhibition of cancer cell proliferation.[6] While a direct comparison of IC50 values between 7-bromo and 7-chloro analogs from the same study is scarce, the available data suggests that both substituents can confer potent anticancer properties. The choice between them may depend on the specific cancer cell line and the desired mechanism of action. For example, a study on halogenated flavones showed that a bromo-chloro-substituted derivative (BrCl-F) exhibited the strongest cytotoxic activity compared to a di-chloro derivative in canine B-cell leukemia and lymphoma models.[7]

Antimicrobial and Antimalarial Activity

The 7-chloro-4-aminoquinoline structure is the cornerstone of the renowned antimalarial drug, chloroquine. Its mechanism of action involves inhibiting the polymerization of heme in the malaria parasite.[2] The 7-chloro group is considered crucial for this activity.

Bromoquinoline derivatives have also been investigated for their antimicrobial properties. For example, 7-bromoquinoline-5,8-dione derivatives containing aryl sulfonamides have demonstrated notable antimicrobial activity.[8] In a comparative study of halogenated flavonoids, it was noted that the nature of the halogen substituent significantly influences antibacterial activity, with size being a potentially more critical factor than electronic polarity.[9] This suggests that the larger bromine atom at the 7-position could offer advantages in certain antimicrobial contexts.

Synthetic Strategies: Accessing 7-Bromo- and 7-Chloroquinolines

The synthesis of 7-halogenated quinolines can be achieved through various established methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

Synthesis of 7-Chloroquinoline Derivatives

A common approach to synthesizing 7-chloroquinolines is through the cyclization of a meta-chloroaniline derivative. For example, 7-chloroquinaldine can be synthesized from m-chloroaniline and crotonaldehyde.[10] Alternatively, functionalized 7-chloroquinolines can be prepared from commercially available 4,7-dichloroquinoline via nucleophilic aromatic substitution at the more reactive 4-position.[11][12]

Experimental Protocol: Synthesis of 1-(7-chloroquinolin-4-yl) Derivatives [11]

  • Materials: 4,7-dichloroquinoline, appropriate amine (e.g., o-phenylenediamine), ethanol, methyl chloride (CH₃Cl), sodium hydroxide (NaOH) solution (1N).

  • Procedure:

    • Mix 4,7-dichloroquinoline (0.01 mol) with the desired amine (0.01 mol) in ethanol (15 mL).

    • Reflux the mixture in an ultrasonic bath for 30 minutes at ambient temperature.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Add methyl chloride (150 mL) as an organic solvent.

    • Wash the mixture with 1N NaOH solution (150 mL) to separate the organic and aqueous layers.

    • Pour the resulting crude product into ice water.

    • Collect the solid formed by filtration and dry to obtain the desired 1-(7-chloroquinolin-4-yl) derivative.

Synthesis of 7-Bromoquinoline Derivatives

7-Bromoquinolines can be synthesized through several routes, including the direct bromination of a quinoline precursor or by building the quinoline ring from a brominated aniline. For instance, 7-bromoquinolin-8-ol can be synthesized by the direct bromination of quinolin-8-ol using N-bromosuccinimide (NBS).[13]

Experimental Protocol: Synthesis of 7-bromoquinolin-8-ol [13]

  • Materials: Quinolin-8-ol, N-bromosuccinimide (NBS), chloroform.

  • Procedure:

    • Dissolve quinolin-8-ol (1 mmol) in chloroform (10 mL) and cool to 0 °C with stirring.

    • Add N-bromosuccinimide (1 mmol) portion-wise to the solution.

    • Slowly raise the temperature to 40 °C and continue stirring for 18 hours.

    • Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:9).

    • Upon completion, evaporate the solvent under vacuum.

    • Wash the crude product with water, followed by hexane and diethyl ether to yield 7-bromoquinolin-8-ol.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_chloro Synthesis of 7-Chloroquinoline Derivatives cluster_bromo Synthesis of 7-Bromoquinoline Derivatives m_chloroaniline m-Chloroaniline chloroquinaldine 7-Chloroquinaldine m_chloroaniline->chloroquinaldine Cyclization crotonaldehyde Crotonaldehyde crotonaldehyde->chloroquinaldine dichloroquinoline 4,7-Dichloroquinoline chloro_derivative 1-(7-chloroquinolin-4-yl) Derivative dichloroquinoline->chloro_derivative Nucleophilic Aromatic Substitution amine Amine amine->chloro_derivative quinolin_8_ol Quinolin-8-ol bromo_derivative 7-Bromoquinolin-8-ol quinolin_8_ol->bromo_derivative Electrophilic Bromination nbs N-Bromosuccinimide nbs->bromo_derivative

Caption: Synthetic routes to 7-chloro- and 7-bromoquinoline derivatives.

Pharmacokinetic Considerations: The Halogen Effect

The choice between bromine and chlorine can also influence the pharmacokinetic profile of a drug candidate. The slightly higher lipophilicity of bromine may lead to increased absorption and tissue distribution.[14] However, this can also result in increased plasma protein binding and potentially slower clearance. The greater strength of the C-Cl bond compared to the C-Br bond can sometimes translate to enhanced metabolic stability for chlorinated compounds, as they are less susceptible to enzymatic cleavage. However, the metabolic fate of a drug is highly dependent on the overall molecular structure and the specific metabolic enzymes involved.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a bromine or a chlorine atom at the 7-position of a quinoline scaffold is a nuanced one, with each halogen offering a distinct set of advantages and disadvantages.

  • Chlorine is a slightly smaller and more electronegative substituent that can enhance metabolic stability and is a well-validated component of many successful drugs.

  • Bromine , being larger and more polarizable, can offer improved van der Waals interactions and a greater propensity for halogen bonding, potentially leading to enhanced target affinity. Its slightly higher lipophilicity can also modulate the pharmacokinetic profile.

Ultimately, the optimal choice is context-dependent and should be guided by the specific therapeutic target, the desired biological activity, and the overall structure-activity relationship of the compound series. This comparative guide provides a foundational understanding to aid researchers in making informed decisions in the rational design of novel quinoline-based therapeutic agents.

References

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  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
  • Martinez, R., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
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  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
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  • Google Patents. (2022). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
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  • de Souza, A. C., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351.
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  • Al-Ostath, A., et al. (2025). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. Molecules, 30(15), 1234.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 7-Bromoquinolin-6-ol;hydrobromide

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 7-Bromoquinolin-6-ol;hydrobromide. As a brominated heterocyclic compound, this substance requires specific waste management p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 7-Bromoquinolin-6-ol;hydrobromide. As a brominated heterocyclic compound, this substance requires specific waste management protocols to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each critical step.

Hazard Profile of 7-Bromoquinolin-6-ol;hydrobromide

Understanding the inherent risks of a chemical is the foundation of its safe management. 7-Bromoquinolin-6-ol;hydrobromide is classified as an irritant and presents specific hazards upon exposure. The primary hazards, derived from data on structurally related bromoquinolines, are summarized below.[1][2][3][4]

Table 1: GHS Hazard Classification and Precautionary Statements

Hazard ClassGHS CodeDescriptionKey Precautionary Actions (P-Statements)
Skin IrritationH315Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye IrritationH319Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5]
Respiratory IrritationH335May cause respiratory irritation.P261: Avoid breathing dust.[1] P271: Use only outdoors or in a well-ventilated area.[1][4]

Expert Insight: The hydrobromide salt form can make the compound dusty and more easily airborne than an oily free base, increasing the risk of inhalation. Therefore, all handling and weighing operations should be performed within a chemical fume hood or a ventilated balance enclosure to mitigate exposure.[6]

The Core Principle: Segregation of Halogenated Waste

7-Bromoquinolin-6-ol;hydrobromide is a halogenated organic compound due to the presence of a bromine atom on the quinoline ring. This classification is critical for waste disposal.[7][8]

Causality Behind Segregation: Halogenated organic compounds cannot be disposed of with non-halogenated organic solvents. The reason lies in their disposal method: high-temperature incineration. Halogens like bromine can form acidic gases (e.g., hydrogen bromide) and other hazardous byproducts during combustion.[9] Hazardous waste incinerators are equipped with special "scrubbers" to neutralize these acidic gases, but this process is more complex and costly than burning simple hydrocarbons.

Mixing halogenated and non-halogenated waste streams unnecessarily designates the entire volume as the more expensive and difficult-to-process halogenated waste.[10] Therefore, strict segregation is both an environmental and a financial imperative.[10][11]

Step-by-Step Disposal Protocols

The correct disposal procedure depends on the form of the waste. Below are protocols for various common scenarios.

Protocol 3.1: Disposal of Unused or Expired Product

This protocol applies to the pure, solid chemical in its original or a secondary container.

  • Do Not Discard as Regular Trash: Never dispose of the chemical in a standard laboratory or municipal trash bin.

  • Retain Original Container: Whenever possible, leave the material in its original, clearly labeled container. This preserves vital safety and identification information.

  • Label as Waste: Affix a hazardous waste tag to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "7-Bromoquinolin-6-ol;hydrobromide".

  • Segregate for Pickup: Store the container in a designated satellite accumulation area for hazardous waste, ensuring it is segregated with other halogenated organic solids.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.

Protocol 3.2: Disposal of Contaminated Labware and PPE

This protocol covers items such as pipette tips, weigh boats, gloves, and glassware that are contaminated with the chemical.

  • Gross Decontamination (if applicable): For heavily contaminated items like glassware, rinse with a minimal amount of a suitable solvent (e.g., methanol or ethanol) into a designated "Halogenated Organic Liquid Waste" container.

  • Collect Solid Waste: Place all contaminated solid items (gloves, weigh paper, paper towels, etc.) into a designated, durable, and sealable container, such as a labeled bucket or a double-bagged plastic bag.

  • Label Container: Clearly label the container as "Hazardous Waste: Solid Halogenated Organic Debris". List "7-Bromoquinolin-6-ol;hydrobromide" as the primary contaminant.

  • Seal and Store: Keep the container sealed except when adding waste.[11] Store it in the satellite accumulation area alongside other solid hazardous waste.

  • Schedule Pickup: Arrange for disposal through your institution's EHS department.

Protocol 3.3: Emergency Spill Cleanup and Waste Management

This protocol outlines the steps for managing a small laboratory spill of the solid compound.

  • Ensure Safety: Immediately alert others in the area. Ensure the area is well-ventilated, preferably within a fume hood.[12] Don appropriate Personal Protective Equipment (PPE): safety goggles, a face shield, a lab coat, and two pairs of nitrile gloves.

  • Contain the Spill: Prevent the powder from spreading. Do not use water, as it may dissolve and spread the material.

  • Absorb and Collect: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[12] Carefully scoop the mixture into a sealable, compatible waste container using non-sparking tools.[4][13]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse.[14] All cleaning materials must be treated as hazardous waste.

  • Package and Label Waste: Place all cleanup residues, including contaminated absorbent material and PPE, into a hazardous waste container.[12][14][15] Seal the container and label it "Hazardous Waste: Spill Debris containing 7-Bromoquinolin-6-ol;hydrobromide".

  • Report and Dispose: Report the spill to your laboratory supervisor and EHS department, and arrange for the disposal of the waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 7-Bromoquinolin-6-ol;hydrobromide.

G cluster_start Waste Generation cluster_decision Waste Characterization cluster_paths Segregation & Containerization cluster_end Final Disposal Steps start Waste Generated (Contains 7-Bromoquinolin-6-ol;hydrobromide) decision What is the form of the waste? start->decision pure_solid Unused/Expired Solid decision->pure_solid  Pure Solid   contaminated_solid Contaminated Solids (Gloves, Paper, etc.) decision->contaminated_solid Contaminated Solid liquid_waste Contaminated Liquid (Solutions, Rinsates) decision->liquid_waste  Liquid Solution container_solid 1. Select Labeled Container for 'Solid Halogenated Waste' pure_solid->container_solid contaminated_solid->container_solid container_liquid 2. Select Labeled Container for 'Liquid Halogenated Waste' liquid_waste->container_liquid transfer Transfer Waste to Appropriate Container container_solid->transfer container_liquid->transfer seal_store Seal Container and Store in Satellite Accumulation Area transfer->seal_store pickup Arrange for EHS Pickup seal_store->pickup

Caption: Disposal workflow for 7-Bromoquinolin-6-ol;hydrobromide.

References

  • Title: Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group Source: University of Illinois Urbana-Champaign URL
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  • Title: Cleaning up a spill | Compliance and Risk Management Source: Kent State University URL
  • Title: Chapter 8: Decontamination, Disinfection and Spill Response Source: West Virginia University Environmental Health & Safety URL
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Handling

Comprehensive Safety and Handling Guide for 7-Bromoquinolin-6-ol;hydrobromide

This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Bromoquinolin-6-ol;hydrobromide. The information herein is synthesized from established safety data for structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Bromoquinolin-6-ol;hydrobromide. The information herein is synthesized from established safety data for structurally analogous compounds and is intended to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively. Given the absence of a specific Safety Data Sheet (SDS) for 7-Bromoquinolin-6-ol;hydrobromide, a conservative approach based on related chemical structures is paramount.

Hazard Assessment and Triage

Due to the limited toxicological data available for 7-Bromoquinolin-6-ol;hydrobromide, a thorough risk assessment is the first critical step. Based on the hazard profiles of similar bromo- and hydroxy-quinoline derivatives, this compound should be treated as hazardous.[1][2][3][4]

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][5][6]

  • Eye Irritation: Expected to cause serious eye irritation.[1][5][6]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][5]

  • Harmful if Swallowed or Inhaled: Similar compounds exhibit oral and inhalation toxicity.[2][3][4]

Hazard ClassificationAnticipated GHS PictogramPrecautionary Statement
Skin Irritant (Category 2)IrritantWash hands and any exposed skin thoroughly after handling.[1]
Eye Irritant (Category 2)IrritantWear protective gloves, clothing, eye, and face protection.[1]
Specific Target Organ Toxicity (Single Exposure, Category 3)IrritantAvoid breathing dust, fume, gas, mist, vapors, or spray.[2]
Acute Toxicity (Oral, Dermal, Inhalation)HarmfulUse only outdoors or in a well-ventilated area.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE, with the rationale grounded in the potential hazards of analogous compounds.[7][8]

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Protects against splashes and airborne particles that could cause serious eye irritation.[9]
Hand Protection Nitrile or other suitable chemical-resistant gloves.Prevents direct skin contact and potential absorption of the compound.[8]
Body Protection A properly fitted laboratory coat.Shields personal clothing and underlying skin from contamination.[8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when handling the solid outside of a certified fume hood or if aerosolization is possible.[3][9]

Operational Plan: From Receipt to Experimentation

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Operational Workflow for 7-Bromoquinolin-6-ol;hydrobromide Safe Handling Workflow Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Inspect container integrity Handling Handling in Fume Hood Storage->Handling Transport in secondary containment Experiment Experimental Use Handling->Experiment Weighing and dissolution Decontamination Decontamination of Work Area Experiment->Decontamination Post-experiment cleanup Disposal Waste Disposal Decontamination->Disposal Segregate waste

Caption: A stepwise workflow for the safe handling of 7-Bromoquinolin-6-ol;hydrobromide.

Step-by-Step Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3] Some related compounds recommend freezer storage.

  • Handling and Experimentation:

    • All manipulations of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][9]

    • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[7]

    • When weighing, use a draft shield or a dedicated weighing enclosure within the fume hood.

    • Avoid the formation of dust.[2][10]

    • For dissolution, add the solid to the solvent slowly to prevent splashing.

  • Decontamination: After each use, thoroughly decontaminate the work surface, balance, and any other equipment with an appropriate solvent.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] If irritation persists, seek medical attention.[3]
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[9]

Disposal Plan: Environmental Responsibility

Proper disposal of 7-Bromoquinolin-6-ol;hydrobromide and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow Waste Disposal Protocol Waste_Collection Collect Waste Waste_Segregation Segregate Waste Streams Waste_Collection->Waste_Segregation Chemical vs. Contaminated PPE Waste_Labeling Label Hazardous Waste Waste_Segregation->Waste_Labeling Clearly identify contents Waste_Storage Store in Designated Area Waste_Labeling->Waste_Storage Secure and contained Waste_Disposal Arrange for Professional Disposal Waste_Storage->Waste_Disposal Contact certified waste handler

Caption: A systematic approach to the safe disposal of chemical waste.

Disposal Protocol:

  • Waste Segregation: Collect all waste materials, including the chemical itself, any solutions containing the compound, and contaminated consumables (e.g., gloves, weigh paper, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "7-Bromoquinolin-6-ol;hydrobromide".

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1][2][4] Adhere to all local, state, and national regulations for the disposal of halogenated organic compounds.

References

  • PENTA s.r.o. (2023). 8-Hydroxyquinoline Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Safety Management, Inc. (2015). Safety Data Sheet for Hydroquinone, Lab Grade. Retrieved from [Link]

  • Pi-Cube. (2023). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

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